molecular formula C8H10 B1345634 2,6-Octadiyne CAS No. 764-73-8

2,6-Octadiyne

カタログ番号: B1345634
CAS番号: 764-73-8
分子量: 106.16 g/mol
InChIキー: PHNFSGFUJPBCLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Octadiyne (CAS 764-73-8) is a high-purity, solid dialkyne compound with the molecular formula C8H10 and a molecular weight of 106.17 g/mol. It serves as a valuable building block in synthetic organic chemistry and materials science research. Its structure features two carbon-carbon triple bonds, making it a versatile linear linker for constructing more complex molecular architectures through reactions such as metal-catalyzed cross-couplings. One prominent research application of this compound and its derivative, 1,7-octadiyne, is in the synthesis of modified nucleosides and nucleoside triphosphates. These modified biomolecules can be enzymatically incorporated into DNA oligonucleotides, where the flexible octadiyne tether is used to attach oligopyridine ligands (like bipyridine and terpyridine) for subsequent complexation with transition metal ions such as Ni²⁺ and Fe²⁺. This approach is foundational for developing metal-DNA complexes and advanced nanomaterials. Physically, this compound has a melting point of 27 °C and a boiling point of approximately 154 °C at 760 mmHg. It has a density of 0.8±0.1 g/cm³ and should be stored in a cool, dark place. Researchers value this compound for its role as a flexible spacer in supramolecular chemistry and for creating molecules with tailored electronic or structural properties. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

octa-2,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNFSGFUJPBCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227231
Record name 2,6-Octadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-73-8
Record name 2,6-Octadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Octadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6-Octadiyne from 1,5-Hexadiyne and Methyl Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-octadiyne, a symmetrical internal diyne, from the terminal diyne 1,5-hexadiyne and methyl iodide. This reaction is a classic example of carbon-carbon bond formation via the alkylation of a terminal alkyne. The principles and procedures outlined herein are broadly applicable to the synthesis of a variety of internal alkynes, which are valuable building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Principles

The synthesis of this compound from 1,5-hexadiyne proceeds through a two-step, one-pot reaction sequence. The core of this transformation lies in the acidity of the terminal alkyne protons of 1,5-hexadiyne and the subsequent nucleophilic substitution reaction.

Step 1: Deprotonation

The reaction is initiated by the deprotonation of both terminal acetylenic hydrogens of 1,5-hexadiyne by a strong base. Due to the sp-hybridization of the carbon atoms in the C-H bond of a terminal alkyne, these protons are significantly more acidic (pKa ≈ 25) than those of alkanes or alkenes.[1][2] However, they are not acidic enough to be deprotonated by common bases like hydroxides or alkoxides.[1] Therefore, a much stronger base, such as sodium amide (NaNH₂), is required to drive the deprotonation to completion, forming a dianionic acetylide intermediate.[1][3]

Step 2: Alkylation

The resulting dianionic acetylide is a potent nucleophile. It undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of methyl iodide.[4] The acetylide anions attack the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming two new carbon-carbon bonds. This step transforms the terminal diyne into the internal diyne, this compound. It is crucial to use a primary alkyl halide like methyl iodide, as secondary and tertiary halides would predominantly lead to elimination reactions.[4]

Reaction Pathway Diagram

reaction_pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) 1,5-Hexadiyne 1,5-Hexadiyne Dianionic Acetylide Dianionic Acetylide 1,5-Hexadiyne->Dianionic Acetylide 2 NaNH₂ This compound This compound Dianionic Acetylide->this compound 2 CH₃I

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1,5-hexadiyne and methyl iodide.

Materials and Reagents:

  • 1,5-Hexadiyne (C₆H₆)

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere.

  • Formation of the Acetylide: The flask is cooled to -78 °C (dry ice/acetone bath), and approximately 100 mL of liquid ammonia is condensed into it. A catalytic amount of iron(III) nitrate can be added to facilitate the formation of sodium amide if starting from sodium metal. To the liquid ammonia, 2.2 equivalents of sodium amide are cautiously added. 1.0 equivalent of 1,5-hexadiyne, dissolved in a minimal amount of anhydrous diethyl ether, is then added dropwise to the stirred suspension of sodium amide in liquid ammonia. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the dianionic acetylide.

  • Alkylation: 2.2 equivalents of methyl iodide are added dropwise to the reaction mixture via the dropping funnel. The reaction is allowed to stir at -78 °C for 2 hours, after which the cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of inert gas.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with brine.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimated value for a typical laboratory synthesis and may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Molecular Formula of this compoundC₈H₁₀[1][5]
Molecular Weight of this compound106.17 g/mol [1][5]
Boiling Point of this compound154.3 ± 23.0 °C at 760 mmHg[6]
Melting Point of this compound27 °C[6]
Density of this compound0.8 ± 0.1 g/cm³[6]
Typical Yield70-85% (estimated)N/A

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons (H1 and H8) due to coupling with the adjacent methylene protons, and a multiplet for the methylene protons (H3, H4, H5, and H6).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the methyl carbons, the sp-hybridized carbons of the triple bonds, and the sp³-hybridized methylene carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands. A weak C≡C stretch is expected around 2200-2260 cm⁻¹. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms the conversion of the terminal alkyne to an internal alkyne.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 106, corresponding to the molecular weight of this compound.[1] Fragmentation patterns will be consistent with the structure of the molecule.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Setup Reaction Vessel (Inert Atmosphere) B Condense Liquid Ammonia (-78 °C) A->B C Add NaNH₂ and 1,5-Hexadiyne B->C D Add Methyl Iodide C->D E Evaporate Ammonia D->E F Quench with NH₄Cl (aq) E->F G Extract with Diethyl Ether F->G H Wash with Water and Brine G->H I Dry with MgSO₄ H->I J Remove Solvent (Rotovap) I->J K Distillation under Reduced Pressure J->K L Spectroscopic Analysis (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7]

  • Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated area, and appropriate safety precautions for cryogenic liquids should be followed.

  • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of the strongly basic reagents with atmospheric moisture and oxygen.

This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical synthesis.

References

Spectroscopic Profile of Octa-2,6-diyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,6-diyne (C₈H₁₀), a linear alkyne of interest in various fields of chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for octa-2,6-diyne are summarized in the tables below. These values are compiled from publicly available databases and are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Predictive data for the ¹H NMR spectrum of octa-2,6-diyne suggests the presence of two distinct proton environments. Due to the molecule's symmetry, the methyl (CH₃) protons and the methylene (CH₂) protons are chemically equivalent in their respective groups.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.7 - 2.0Triplet (t)6HCH₃ (C1, C8)
~2.2 - 2.5Quartet (q)4HCH₂ (C4, C5)

Note: These are estimated values based on typical chemical shifts for similar structures. The actual spectrum should be consulted for precise values and coupling constants.

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum of octa-2,6-diyne is characterized by four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.[1]

Chemical Shift (δ) (ppm)Carbon Assignment
(Not available)C1, C8 (CH₃)
(Not available)C4, C5 (CH₂)
(Not available)C2, C7 (C≡C)
(Not available)C3, C6 (C≡C)

Note: While a ¹³C NMR spectrum is available for 2,6-Octadiyne in the PubChem database (CID 136585), the specific chemical shifts are not provided in the publicly accessible data.[1] Researchers should refer to the primary spectral data for accurate assignments.

Infrared (IR) Spectroscopy

The IR spectrum of octa-2,6-diyne is expected to show characteristic absorption bands for C-H and C≡C bonds. The NIST WebBook contains an IR spectrum for this compound.[2]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2900 - 3000StrongC-H (sp³) stretch
~2260 - 2100Medium-WeakC≡C stretch (internal alkyne)
~1450 - 1375MediumC-H (sp³) bend

Note: The intensity of the C≡C stretching vibration in symmetrical or near-symmetrical internal alkynes can be very weak or absent due to a small or zero change in dipole moment.

Mass Spectrometry (MS)

The mass spectrum of octa-2,6-diyne provides information about its molecular weight and fragmentation pattern under electron ionization. The NIST WebBook and PubChem have mass spectral data for this compound.[1][2]

m/zRelative Intensity (%)Assignment
106(Not available)[M]⁺ (Molecular Ion)
91(High)[M-CH₃]⁺
53(Moderate)C₄H₅⁺ fragment
27(Moderate)C₂H₃⁺ fragment

Note: The relative intensities are not fully detailed in the available database summaries. The base peak is reported as m/z 91 in the NIST GC-MS data available through PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of liquid organic compounds like octa-2,6-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of octa-2,6-diyne (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

  • ¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like octa-2,6-diyne, the neat liquid is typically used. A thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For a volatile compound like octa-2,6-diyne, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the sample components. A temperature program is employed, starting at a low temperature and ramping up to a higher temperature to ensure good separation and elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the signaling pathways involved in NMR spectroscopy.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Interpretation Sample Octa-2,6-diyne Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Octa-2,6-diyne.

NMR_Signaling_Pathway cluster_excitation Nuclear Excitation cluster_relaxation Relaxation and Signal Detection cluster_processing Signal Processing B0 Applied Magnetic Field (B₀) Nuclei ¹H and ¹³C Nuclei B0->Nuclei RF_Pulse Radiofrequency Pulse RF_Pulse->Nuclei Excitation Relaxation Nuclear Relaxation Nuclei->Relaxation Emission of RF Signal FID Free Induction Decay (FID) Relaxation->FID Detector Detector Coil FID->Detector FT Fourier Transform Detector->FT Signal Processing Spectrum NMR Spectrum FT->Spectrum

Caption: Simplified Signaling Pathway in NMR Spectroscopy.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2,6-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-octadiyne (CAS No. 764-73-8), a linear diyne of interest in organic synthesis and materials science. This document collates available data on its structure, physical characteristics, and spectroscopic profile. Standardized experimental protocols for its synthesis and characterization are also detailed to support its application in research and development.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₀, is a colorless to light yellow liquid or solid at room temperature, characterized by a sharp and distinct odor.[1][2] It is insoluble in water but demonstrates solubility in common organic solvents.[1][2] Due to the presence of two triple bonds, this compound serves as a versatile intermediate for various chemical transformations, including hydrogenation, cycloaddition, and polymerization reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀[1][2][3][4]
Molecular Weight 106.17 g/mol [1][2]
CAS Number 764-73-8[1][4]
IUPAC Name Octa-2,6-diyne[4]
Appearance Colorless to light yellow liquid or solid[1][2]
Odor Sharp[1][2]
Melting Point 27 °C[5]
Boiling Point 116 °C[1]
Density 0.828 g/mL[5]
Refractive Index 1.466[5]
Solubility Insoluble in water; soluble in organic solvents[1][2]

Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Ditosylation and Diiodination cluster_step2 Step 2: Double Alkylation cluster_purification Purification A 1,4-Butanediol B 1,4-Butanediyl bis(4-methylbenzenesulfonate) A->B TsCl, Pyridine C 1,4-Diiodobutane B->C NaI, Acetone E This compound C->E 2 eq. Lithium acetylide, THF/HMPA D Lithium acetylide F Crude Product E->F Work-up G Purified this compound F->G Distillation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Butanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Acetone

  • Lithium acetylide-ethylenediamine complex

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Preparation of 1,4-Diiodobutane

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,4-butanediol in pyridine and cool the mixture to 0 °C.

  • Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

  • Dissolve the crude ditosylate in acetone and add sodium iodide. Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the precipitate and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate solution, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain 1,4-diiodobutane.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium acetylide-ethylenediamine complex in anhydrous THF.

  • Cool the suspension to 0 °C and add anhydrous HMPA.

  • Slowly add a solution of 1,4-diiodobutane in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl protons and the methylene protons.

  • -CH₃ protons: A triplet is expected due to coupling with the adjacent methylene protons.

  • -CH₂- protons: A quartet is expected due to coupling with the methyl protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Four distinct signals are anticipated:

  • C1 & C8 (-CH₃): Signal in the aliphatic region.

  • C2 & C7 (alkynyl carbons): Signals in the characteristic alkyne region (typically 65-90 ppm).

  • C3 & C6 (alkynyl carbons): Signals also in the alkyne region.

  • C4 & C5 (-CH₂-): Signal in the aliphatic region.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
-C≡C-CH₂-~2.2m
-CH₃~1.8t
¹³C
-C H₃~3.5-
-C H₂-~19.0-
-C ≡C-CH₂-~75.0-
-C≡C -CH₃~79.0-

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, being an internal alkyne, is expected to show a weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹.[6][7] The absence of a terminal C-H bond means there will be no sharp C≡C-H stretch around 3300 cm⁻¹.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (sp³ stretch)2850-3000Medium-Strong
C≡C (stretch)2100-2260Weak
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will be characteristic of an unsaturated hydrocarbon, with common losses of methyl (CH₃) and ethyl (C₂H₅) groups.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
106[C₈H₁₀]⁺ (Molecular Ion)
91[M - CH₃]⁺
77[M - C₂H₅]⁺
65[C₅H₅]⁺
53[C₄H₅]⁺

Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

NMR_Workflow A Sample Preparation (Dissolve in CDCl₃) B Place in NMR Spectrometer A->B C Acquire ¹H and ¹³C Spectra B->C D Data Processing and Analysis C->D

Caption: General workflow for NMR spectroscopic analysis.

GCMS_Workflow A Sample Preparation (Dilute in volatile solvent) B Injection into GC-MS A->B C Separation and Ionization B->C D Mass Analysis and Detection C->D E Data Interpretation D->E

Caption: General workflow for GC-MS analysis.

FTIR_Workflow A Prepare KBr Pellet or Neat Sample B Place in FTIR Spectrometer A->B C Acquire Spectrum B->C D Data Analysis C->D

Caption: General workflow for FTIR spectroscopic analysis.

Safety and Handling

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[4] It can also cause skin and respiratory system irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined synthetic and characterization protocols, while based on general principles due to a lack of specific published details, offer a solid foundation for the practical application of this compound in a laboratory setting. Further research to fully detail its reactivity and spectroscopic properties would be beneficial for expanding its utility in novel synthetic applications.

References

An In-depth Technical Guide to the Fundamental Reactivity of Non-Conjugated Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity of non-conjugated internal alkynes. The unique electronic structure of the carbon-carbon triple bond governs its diverse chemical transformations, making it a valuable functional group in organic synthesis and medicinal chemistry.[1][2] This document details key reaction classes, presents quantitative data in tabular format, provides experimental protocols, and illustrates reaction pathways and workflows using logical diagrams.

Electrophilic Addition Reactions

The electron-rich π-systems of alkynes make them susceptible to electrophilic attack. Unlike alkenes, these reactions can often occur twice. For non-conjugated internal alkynes, regioselectivity is not a concern if the alkyne is symmetrical. However, unsymmetrical internal alkynes can lead to mixtures of products.[3]

Hydrogenation (Reduction)

Hydrogenation of internal alkynes can be controlled to produce either cis-alkenes, trans-alkenes, or alkanes, depending on the catalyst and reaction conditions.[4]

  • Complete Hydrogenation to Alkanes: Using powerful catalysts like platinum (Pt) or palladium on carbon (Pd/C), alkynes are fully reduced to the corresponding alkanes.[4][5] The reaction proceeds through an alkene intermediate which is not isolated.[4]

  • Partial Hydrogenation to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows the reaction to stop at the cis-alkene stage.[4][5][6] The catalyst surface facilitates the syn-addition of two hydrogen atoms.[6][7]

  • Partial Hydrogenation to trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, produces trans-alkenes via a radical anion intermediate.[4][5]

Hydrogenation_Pathways Alkyne R-C≡C-R' cis_Alkene cis-R-CH=CH-R' Alkyne->cis_Alkene H₂ / Lindlar's Cat. trans_Alkene trans-R-CH=CH-R' Alkyne->trans_Alkene Na / NH₃(l) Alkane R-CH₂-CH₂-R' Alkyne->Alkane H₂ / Pd/C or Pt cis_Alkene->Alkane H₂ / Pd/C or Pt

Caption: Selective hydrogenation pathways of internal alkynes.

Table 1: Comparison of Hydrogenation Methods for Internal Alkynes

Reagent/CatalystProduct StereochemistryTypical ConditionsNotes
H₂, Pd/C, Pt, or Raney-NiAlkane (no stereochemistry)H₂ (1 atm or higher), Methanol/Ethanol, RTComplete reduction occurs rapidly.[4][6]
H₂, Lindlar's Catalystcis (Z)-AlkeneH₂ (1 atm), Hexane, RTCatalyst is "poisoned" to prevent over-reduction.[4]
Na or Li, NH₃(l)trans (E)-Alkene-78 °C to -33 °CDissolving metal reduction.[5]

Representative Experimental Protocol: Semi-Hydrogenation to a cis-Alkene

Reaction: cis-Selective semi-reduction of an internal alkyne using a trinuclear all-metal aromatic catalyst.[8]

  • In a reaction vessel, the catalyst (e.g., a trinuclear palladium complex, 0.01 mol%) and a phosphine ligand are introduced.[8]

  • The hydrogen donor (e.g., formic acid or a derivative, 2 equivalents) is added.[8]

  • The internal alkyne (1 equivalent) is added to the mixture. No additional solvent is required.[8]

  • The resulting mixture is heated to 80 °C and stirred.[8]

  • Reaction progress is monitored by ¹H NMR.[8]

  • Upon completion, the crude mixture is adsorbed onto a short silica pad and washed with a minimal amount of solvent to yield the pure cis-alkene.[8]

Hydration

The addition of water across the triple bond of an internal alkyne typically yields a ketone. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form.[3][9][10]

  • Mercury(II)-Catalyzed Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the triple bond. For unsymmetrical internal alkynes, this method often produces a mixture of two different ketone products, as the regioselectivity is poor.[3][9][10][11]

  • Hydroboration–Oxidation: This two-step procedure involves the addition of a borane (e.g., BH₃ or a bulky borane like 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution.[7][12] For unsymmetrical internal alkynes, this reaction also tends to produce a mixture of ketones.[12]

Hydration_Mechanism cluster_0 Hydration Alkyne R-C≡C-R' Enol Enol Intermediate Alkyne->Enol H₂O, H⁺, HgSO₄ or 1. BH₃ 2. H₂O₂, NaOH Ketone Ketone Product Enol->Ketone Keto-Enol Tautomerism

Caption: General pathway for the hydration of an internal alkyne.

Table 2: Hydration of Unsymmetric Internal Alkynes

MethodReagentsRegioselectivityProduct(s)
Mercury(II)-CatalyzedH₂O, H₂SO₄, HgSO₄LowMixture of two ketones.[3][9][11]
Hydroboration-Oxidation1. BH₃, THF; 2. H₂O₂, NaOHLowMixture of two ketones.[12]
Hydrohalogenation and Halogenation

Alkynes react with hydrogen halides (HX) and halogens (X₂) in electrophilic addition reactions. With two π-bonds, the addition can occur once to yield a haloalkene or twice to form a di- or tetra-haloalkane.[13][14]

  • Hydrohalogenation (Addition of HX): The addition of one equivalent of HX to a non-conjugated internal alkyne produces a mixture of (E) and (Z) vinyl halides.[15] The addition of a second equivalent of HX results in a geminal dihalide (if the first addition created a terminal vinyl halide) or a mixture of vicinal and geminal dihalides.[15] For an internal alkyne, Markovnikov's rule is not relevant for the first addition, leading to a mixture of constitutional isomers if the alkyne is unsymmetrical.[14][16]

  • Halogenation (Addition of X₂): The addition of one equivalent of a halogen (e.g., Br₂ or Cl₂) typically results in anti-addition, forming a trans-dihaloalkene.[13][17] The addition of a second equivalent leads to a tetrahaloalkane.[13]

Halogenation_Workflow cluster_products Products start Internal Alkyne (R-C≡C-R') reagent Select Reagent start->reagent one_eq 1 Equivalent reagent->one_eq HX reagent->one_eq X₂ two_eq 2+ Equivalents reagent->two_eq HX reagent->two_eq X₂ product1 Vinyl Halide (Mixture of E/Z Isomers) one_eq->product1 product3 trans-Dihaloalkene one_eq->product3 product2 Dihaloalkane two_eq->product2 product4 Tetrahaloalkane two_eq->product4

Caption: Logical workflow for hydrohalogenation and halogenation reactions.

Oxidative Cleavage

Strong oxidizing agents can cleave the carbon-carbon triple bond of internal alkynes, providing a reliable method for producing carboxylic acids.

  • Ozonolysis (O₃): Treatment of an internal alkyne with ozone, followed by a water workup, cleaves the triple bond to yield two carboxylic acid molecules.[18][19][20]

  • Permanganate Oxidation (KMnO₄): Reaction with hot, basic potassium permanganate followed by acidification also results in the cleavage of the triple bond to form two carboxylic acids.[18][19] Under neutral, milder conditions, permanganate can oxidize an alkyne to a 1,2-diketone without cleaving the C-C bond.[19]

Table 3: Products of Oxidative Cleavage of Internal Alkynes

ReagentConditionsProduct(s)
1. O₃; 2. H₂O-78 °C to RTTwo equivalents of carboxylic acid.[18][20]
1. KMnO₄, KOH; 2. H₃O⁺Hot, basicTwo equivalents of carboxylic acid.[19]
KMnO₄, H₂ONeutral, gentle1,2-Diketone (vicinal dicarbonyl).[19]

Representative Experimental Protocol: Ozonolysis of an Internal Alkyne

  • Dissolve the internal alkyne (e.g., diphenylacetylene) in a suitable solvent (e.g., dichloromethane) in a flask equipped with a gas inlet tube and a cold trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color indicates an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Remove the cooling bath and add water to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir until the ozonide intermediate is fully hydrolyzed.

  • Perform an appropriate workup, such as extraction with an organic solvent and subsequent purification (e.g., crystallization or chromatography), to isolate the carboxylic acid products.[18]

Cycloaddition Reactions

Alkynes can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures, which are highly valuable in drug development.[2][21]

  • [4+2] Cycloaddition (Diels-Alder Reaction): Internal alkynes can act as dienophiles in Diels-Alder reactions with conjugated dienes to form cyclohexadiene rings.[21][22] Electrophilic alkynes are particularly effective in this role.[21]

  • [3+2] Cycloaddition (Huisgen Cycloaddition): This reaction involves the cycloaddition of an alkyne with a 1,3-dipole, such as an azide, to form a five-membered heterocycle. While the copper-catalyzed version is most famous for terminal alkynes ("click chemistry"), the thermal Huisgen cycloaddition can be used with internal alkynes to produce 1,2,3-triazoles.[23] Ruthenium-catalyzed versions are also effective for both terminal and internal alkynes.[23]

  • [6+2] Cycloaddition: Rhodium-catalyzed [6+2] cycloaddition between an internal alkyne and cycloheptatriene can produce substituted bicyclic compounds in high yields.[24]

Cycloadditions cluster_reactants Reactant Partners cluster_products Products Alkyne Internal Alkyne (2π component) DA_Product [4+2] Adduct (Cyclohexadiene) Alkyne->DA_Product Huisgen_Product [3+2] Adduct (Triazole) Alkyne->Huisgen_Product Rh_Product [6+2] Adduct (Bicyclic System) Alkyne->Rh_Product Diene Diene (4π component) Diene->DA_Product Diels-Alder Dipole 1,3-Dipole (e.g., Azide) (4π component) Dipole->Huisgen_Product Huisgen Cycloaddition Triene Cycloheptatriene (6π component) Triene->Rh_Product Rh-catalyzed

Caption: Overview of cycloaddition reactions involving internal alkynes.

Applications in Drug Development

The alkyne functional group is a key building block in medicinal chemistry.[1] Its linear geometry can act as a rigid spacer or mimic other functionalities, and its reactivity allows for the synthesis of complex molecular architectures and heterocycles.[2] Many marketed drugs, including the antiretroviral Efavirenz and the antifungal Terbinafine, contain a carbon-carbon triple bond.[21][] The reactivity of alkynes in cycloaddition reactions is particularly powerful for creating libraries of compounds, such as triazoles, for drug discovery screening.[]

References

The Genesis of the Carbon-Carbon Triple Bond Dimer: A Technical Guide to the Discovery and Historical Synthesis of Dialkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of synthetic methodologies for creating dialkynes, also known as diacetylenes or conjugated 1,3-diynes. From the early observations of Adolf von Baeyer to the development of cornerstone coupling reactions by Glaser, Eglinton, and Hay, this document provides a comprehensive overview of the foundational chemistry that has paved the way for the use of these versatile building blocks in modern chemical research and drug development.

Early Explorations: Adolf von Baeyer and the Dawn of Polyacetylene Chemistry

The story of dialkynes begins in the late 19th century with the pioneering work of German chemist Adolf von Baeyer. While investigating the synthesis of indigo dye, Baeyer explored the chemistry of polyacetylenic compounds. In 1882, he reported the synthesis of 1,4-bis(2-nitrophenyl)butadiyne, a key intermediate in one of his routes to indigo.[1][2] This work, while not a direct dialkyne coupling in the modern sense, was instrumental in demonstrating the feasibility of constructing molecules containing the conjugated diyne motif and laid the intellectual groundwork for future discoveries.

The Glaser Coupling: The First Direct Synthesis of Symmetrical Diynes

The first practical and direct method for the synthesis of symmetrical 1,3-diynes was reported by Carl Andreas Glaser in 1869.[1][3] This reaction, now known as the Glaser coupling, involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base (originally ammonia), and an oxidant (typically air or oxygen).[3][4][5] The Glaser coupling represented a significant breakthrough, providing a straightforward route to a previously challenging structural motif.

Experimental Protocol: The Original Glaser Coupling of Phenylacetylene (1869)

The following protocol is based on the seminal work of Carl Glaser.

Reagents:

  • Phenylacetylene

  • Copper(I) chloride (CuCl)

  • Ammonia solution (aqueous)

  • Ethanol

  • Air (as oxidant)

Procedure:

  • A solution of copper(I) chloride in aqueous ammonia is prepared.

  • An ethanolic solution of phenylacetylene is added to the copper(I) chloride solution.

  • Air is passed through the reaction mixture, leading to the oxidative coupling of the phenylacetylene.

  • The product, 1,4-diphenylbuta-1,3-diyne, precipitates from the solution and is collected by filtration.

  • The crude product is purified by recrystallization.

Reaction Mechanism: Glaser Coupling

The mechanism of the Glaser coupling is believed to proceed through the following key steps:

  • Deprotonation: The terminal alkyne is deprotonated by the base (ammonia) to form a copper(I) acetylide intermediate.[4]

  • Oxidation: The copper(I) acetylide is oxidized by the external oxidant (O₂), likely forming a copper(II) species.

  • Dimerization: Two copper acetylide radicals then couple to form the symmetrical 1,3-diyne product, regenerating the copper(I) catalyst.

Glaser_Coupling cluster_0 Catalytic Cycle Cu(I) Cu(I) R-C≡C-Cu Copper(I) Acetylide Oxidized_Intermediate Oxidized Cu Intermediate R-C≡C-Cu->Oxidized_Intermediate + Oxidant Diyne R-C≡C-C≡C-R Oxidized_Intermediate->Diyne Dimerization Diyne->Cu(I) Regeneration R-C≡C-H Terminal Alkyne R-C≡C-H->R-C≡C-Cu + Cu(I), Base Base Base (NH₃) Oxidant Oxidant (O₂)

Glaser Coupling Reaction Pathway

The Eglinton Coupling: A Stoichiometric Approach

In 1956, Geoffrey Eglinton and A. R. Galbraith introduced a significant modification to the Glaser coupling.[6][7] The Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a pyridine solution.[8][9] This method eliminates the need for an external oxidant like air, as the copper(II) salt itself acts as the oxidizing agent. The Eglinton coupling proved to be a more reproducible and often higher-yielding method for the synthesis of symmetrical diynes, particularly for the formation of macrocyclic diynes.

Experimental Protocol: A Typical Eglinton Coupling

Reagents:

  • Terminal Alkyne

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol (co-solvent, optional)

Procedure:

  • The terminal alkyne is dissolved in a mixture of pyridine and methanol.

  • A solution of copper(II) acetate in pyridine is added to the alkyne solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent is removed under reduced pressure.

  • The residue is worked up by extraction and purified by chromatography or recrystallization.

Reaction Mechanism: Eglinton Coupling

The Eglinton coupling mechanism is thought to involve the following steps:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with copper(II) acetate to form a copper(I) acetylide, with the concomitant reduction of Cu(II) to Cu(I).

  • Oxidative Coupling: The newly formed copper(I) acetylide is then oxidized by another equivalent of copper(II) acetate to generate an alkynyl radical.

  • Dimerization: Two alkynyl radicals then combine to form the 1,3-diyne product.

Eglinton_Coupling cluster_0 Reaction Pathway Alkyne 2 R-C≡C-H Intermediate_Complex [R-C≡C-Cu(I)] Alkyne->Intermediate_Complex + Cu(II) Byproduct 2 HOAc Cu(II) 2 Cu(OAc)₂ Cu(I)_product 2 Cu(I)OAc Radical 2 R-C≡C• Intermediate_Complex->Radical + Cu(II) Diyne R-C≡C-C≡C-R Radical->Diyne

Eglinton Coupling Reaction Pathway

The Hay Coupling: A Catalytic Advancement

A major step forward in the efficiency and practicality of diyne synthesis came in 1962 with the work of Allan S. Hay.[3][10] The Hay coupling is a catalytic version of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt in the presence of a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and air as the oxidant.[5][11] The Cu-TMEDA complex is soluble in a wide range of organic solvents, making the reaction conditions more versatile than the original Glaser protocol.[4] The catalytic nature of the Hay coupling makes it more atom-economical and environmentally friendly.

Experimental Protocol: A General Hay Coupling Procedure

Reagents:

  • Terminal Alkyne

  • Copper(I) chloride (CuCl) (catalytic amount)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • An appropriate organic solvent (e.g., acetone, dichloromethane)

  • Air (as oxidant)

Procedure:

  • The terminal alkyne is dissolved in the chosen organic solvent.

  • A catalytic amount of copper(I) chloride and TMEDA are added to the solution.

  • Air or oxygen is bubbled through the reaction mixture, or it is stirred under an air atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is worked up by filtration and extraction, and the product is purified by chromatography or recrystallization.

Reaction Mechanism: Hay Coupling

The Hay coupling follows a catalytic cycle that is an extension of the Glaser coupling mechanism:

  • Formation of Copper(I) Acetylide: The terminal alkyne coordinates to the Cu(I)-TMEDA complex and is deprotonated to form a copper(I) acetylide.

  • Oxidative Dimerization: Two copper(I) acetylide complexes undergo oxidative coupling to form the 1,3-diyne product and two equivalents of a Cu(0)-TMEDA complex.

  • Catalyst Regeneration: The Cu(0) species is re-oxidized by oxygen back to the active Cu(I) catalyst, allowing the cycle to continue.

Hay_Coupling cluster_0 Catalytic Cycle Cu(I)-TMEDA Cu(I)-TMEDA Complex Cu-Acetylide R-C≡C-Cu(I)-TMEDA Cu(I)-TMEDA->Cu-Acetylide + Alkyne Diyne R-C≡C-C≡C-R Cu-Acetylide->Diyne Dimerization Cu(0)-TMEDA Cu(0)-TMEDA Cu-Acetylide->Cu(0)-TMEDA Cu(0)-TMEDA->Cu(I)-TMEDA + O₂ Alkyne 2 R-C≡C-H O2 O₂

Hay Coupling Catalytic Cycle

Data Presentation: A Comparative Overview of Historical Dialkyne Syntheses

The following tables summarize the key features and representative data for the historical dialkyne synthesis methods discussed. It is important to note that yields and reaction conditions from early publications may not be as rigorously optimized or reported as in modern literature.

Table 1: Key Features of Historical Dialkyne Coupling Reactions

ReactionDiscoverer(s)YearKey ReagentsOxidantStoichiometry
Glaser Coupling Carl Glaser1869Cu(I) salt, Base (NH₃)Air (O₂)Stoichiometric (initially)
Eglinton Coupling G. Eglinton, A.R. Galbraith1956Cu(II) salt (Cu(OAc)₂)None (Cu(II) is oxidant)Stoichiometric
Hay Coupling Allan S. Hay1962Cu(I) salt, TMEDAAir (O₂)Catalytic

Table 2: Representative Examples and Yields for Historical Dialkyne Syntheses

ReactionSubstrateProductConditionsYieldReference
Glaser Coupling Phenylacetylene1,4-Diphenylbuta-1,3-diyneCuCl, NH₃, EtOH, AirNot explicitly stated in original paperGlaser, 1869
Eglinton Coupling 1-EthynylcyclohexanolBis(1-hydroxycyclohexyl)butadiyneCu(OAc)₂, Pyridine, MeOH, RT~70%Eglinton & Galbraith, 1956
Hay Coupling 2-Methyl-3-butyn-2-ol2,7-Dimethyl-3,5-octadiyne-2,7-diolCuCl, TMEDA, Acetone, Air97%Hay, 1962
Baeyer's Synthesis o-Nitrocinnamic acido-Nitrophenylpropiolic acidBromination, then dehydrobrominationNot explicitly stated in original papervon Baeyer, 1882

Conclusion

The discovery and development of methods for synthesizing dialkynes have been pivotal in the advancement of organic chemistry. From Baeyer's initial explorations and Glaser's groundbreaking homocoupling to the refined and more practical Eglinton and Hay couplings, the ability to construct the 1,3-diyne linkage has opened up vast possibilities in materials science, natural product synthesis, and drug discovery. The principles established by these early pioneers continue to underpin modern synthetic strategies, demonstrating the enduring legacy of their contributions to the field. This guide provides a foundational understanding for researchers and professionals seeking to leverage the rich history and synthetic utility of dialkynes in their own work.

References

Navigating the Orbital Landscape of Non-Conjugated Diynes: A Technical Guide to Molecular Orbital Theory and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the electronic structure of non-conjugated diynes, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide to the molecular orbital theory governing these unique molecules. It explores the subtle through-space and through-bond interactions that dictate their properties and provides a framework for their experimental and computational investigation.

The electronic behavior of non-conjugated diynes, where two alkyne moieties are separated by one or more sp³-hybridized carbon atoms, presents a fascinating case study in molecular orbital theory. Unlike their conjugated counterparts, the π systems in these molecules do not overlap directly. Instead, their interactions are mediated through the intervening σ-framework (through-bond interactions) or directly across space (through-space interactions), leading to unique spectroscopic and reactive properties. Understanding these interactions is crucial for the rational design of novel therapeutics, functional materials, and molecular electronics.

This technical guide synthesizes key theoretical concepts, experimental data, and analytical protocols to provide a comprehensive resource for professionals in the field.

The Theory of Non-Local π-Interactions

In non-conjugated diynes, the degeneracy of the π-orbitals of the two acetylene units is lifted by two primary mechanisms:

  • Through-Space Interaction (TSI): This interaction occurs when the π-orbitals are sufficiently close in space to overlap directly. The extent of this interaction is highly dependent on the geometry and conformation of the molecule. It leads to a splitting of the π-molecular orbitals into symmetric (π⁺) and antisymmetric (π⁻) combinations.

  • Through-Bond Interaction (TBI): This interaction involves the mixing of the π-orbitals with the σ-orbitals of the intervening saturated bridge. This mixing creates new molecular orbitals that extend over the entire molecule, providing a pathway for electronic communication between the two π-systems. The relative energies of the resulting orbitals depend on the symmetry of the interacting orbitals.

The interplay of these two effects determines the final electronic structure and the observed ionization energies of the molecule. In many linear or flexible non-conjugated diynes, the distance between the π-systems is too large for significant through-space interaction, making through-bond interactions the dominant factor in their electronic communication[1].

Quantitative Analysis of Orbital Energies

Gas-phase Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for directly probing the energies of molecular orbitals. By irradiating a molecule with a monochromatic source of high-energy photons (typically from a helium discharge lamp), one can measure the kinetic energy of the ejected electrons and, by extension, determine the vertical ionization potentials (IPs) of the molecule. These IPs correspond to the energies required to remove an electron from a specific molecular orbital.

Table 1: Representative Vertical Ionization Potentials of Non-Conjugated Diynes (Hypothetical Data for Illustrative Purposes)

MoleculeFunctional GroupSpacerπ-Orbital Ionization Potentials (eV)Reference
Hepta-1,6-diyneTerminal Alkyne-(CH₂)₃-10.2, 10.8[1] (Illustrative)
Octa-1,7-diyneTerminal Alkyne-(CH₂)₄-10.1, 10.6Fictional
Nona-1,8-diyneTerminal Alkyne-(CH₂)₅-10.0, 10.5Fictional
3,3-Diethylpenta-1,4-diyneTerminal Alkyne-C(CH₂CH₃)₂-9.8, 10.4[1] (Illustrative)

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Specific experimental values should be consulted from primary research articles when available.

Experimental Protocol: Gas-Phase He(I) Photoelectron Spectroscopy

The following provides a detailed methodology for acquiring the gas-phase He(I) photoelectron spectrum of a volatile non-conjugated diyne.

1. Instrumentation:

  • A high-vacuum photoelectron spectrometer equipped with a hemispherical electron energy analyzer.

  • A helium discharge lamp capable of producing He(I) radiation (21.22 eV).

  • A gas-phase sample inlet system with a needle valve for fine pressure control.

  • An electron detector (e.g., channeltron or microchannel plate).

  • Data acquisition and processing software.

2. Sample Preparation and Introduction:

  • The non-conjugated diyne sample should be of high purity (>98%) to avoid interference from impurities in the spectrum.

  • For liquid samples, a small amount is placed in a glass vial connected to the inlet system. The sample is degassed through several freeze-pump-thaw cycles to remove dissolved air.

  • The sample is introduced into the ionization region of the spectrometer as a vapor by controlling its vapor pressure with the needle valve. The pressure in the ionization chamber should be maintained in the range of 10⁻² to 10⁻³ mbar to ensure a sufficient signal while avoiding pressure-broadening effects.

3. Data Acquisition:

  • The helium discharge lamp is initiated, and the He(I) line is selected.

  • The electron energy analyzer is calibrated using a known standard with sharp, well-defined ionization bands, such as Argon or Xenon.

  • The photoelectron spectrum is recorded by scanning the kinetic energy of the photoelectrons. The energy range should be sufficient to cover the valence orbitals of interest (typically 6-16 eV binding energy).

  • Multiple scans are typically averaged to improve the signal-to-noise ratio.

4. Data Analysis:

  • The kinetic energy scale is converted to a binding energy (ionization potential) scale using the equation: IP = hν - E_kin, where hν is the energy of the He(I) radiation (21.22 eV) and E_kin is the measured kinetic energy of the photoelectrons.

  • The positions of the band maxima are determined to obtain the vertical ionization potentials.

  • The observed ionization bands are assigned to specific molecular orbitals with the aid of quantum chemical calculations.

Visualization of Key Concepts

To better illustrate the theoretical and experimental concepts, the following diagrams have been generated using the Graphviz DOT language.

Orbital_Interactions Orbital Interaction Pathways in Non-Conjugated Diynes cluster_pi π-Systems cluster_sigma σ-Framework cluster_mo Resulting MOs pi1 π₁ pi2 π₂ pi1->pi2 Through-Space Interaction sigma σ-Bonds pi1->sigma Through-Bond Interaction pi2->sigma mo Delocalized Molecular Orbitals sigma->mo

Orbital Interaction Pathways in Non-Conjugated Diynes

The diagram above illustrates the two primary mechanisms of interaction between the π-systems of a non-conjugated diyne: through-bond coupling via the sigma framework and direct through-space overlap.

PES_Workflow General Experimental Workflow for UPS of Non-Conjugated Diynes cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis cluster_data Data Processing & Interpretation sample_prep High-Purity Diyne Sample degas Freeze-Pump-Thaw (for liquids) sample_prep->degas inlet Vapor Introduction (10⁻² - 10⁻³ mbar) degas->inlet ionization He(I) Photon Ionization (21.22 eV) inlet->ionization analyzer Kinetic Energy Analysis ionization->analyzer spectrum Generate Photoelectron Spectrum analyzer->spectrum calibration Binding Energy Calibration (vs. Ar/Xe) spectrum->calibration analysis Determine Vertical IPs calibration->analysis computation Assign Orbitals (Computational Aid) analysis->computation

General Experimental Workflow for UPS of Non-Conjugated Diynes

This flowchart outlines the key steps involved in the experimental determination of molecular orbital energies for non-conjugated diynes using Ultraviolet Photoelectron Spectroscopy (UPS).

Conclusion

The molecular orbital theory of non-conjugated diynes provides a compelling example of how non-local interactions can govern the electronic properties of molecules. Through a combination of experimental techniques like photoelectron spectroscopy and computational analysis, researchers can unravel the complex interplay of through-space and through-bond interactions. This fundamental understanding is paramount for the targeted design of new molecules with tailored electronic properties for applications in medicinal chemistry and materials science. This guide provides a foundational framework for professionals to approach the study of these intriguing molecular systems.

References

An In-depth Technical Guide on the Thermochemical Stability of 2,6-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Octadiyne (CAS 764-73-8) is a linear hydrocarbon with the molecular formula C₈H₁₀, featuring two internal triple bonds. Its structure, with two isolated alkyne functionalities, dictates its reactivity and thermochemical properties. Understanding the thermochemical stability of this compound is crucial for its safe handling, storage, and application in various fields, including organic synthesis and materials science. This whitepaper will delve into the theoretical aspects of its stability, potential decomposition pathways, and the experimental and computational methodologies that can be employed for its detailed characterization.

Theoretical Framework for Thermochemical Stability

The thermochemical stability of a molecule is determined by the strength of its chemical bonds and the overall energy of the molecule relative to its potential decomposition products. For this compound, the key structural features influencing its stability are the C≡C triple bonds, the C-C single bonds, and the C-H bonds.

Alkynes are known to be thermodynamically less stable than their corresponding alkenes and alkanes due to the high energy associated with the two π-bonds in the triple bond. The heat of hydrogenation data for simple alkynes indicates that the first hydrogenation step (alkyne to alkene) is more exothermic than the second step (alkene to alkane), highlighting the higher energy content of the triple bond.

The stability of this compound can be estimated by considering the bond dissociation energies (BDEs) of its constituent bonds. While specific BDEs for this compound are not available, representative values for similar bond types are provided in Table 1.

Data Presentation

Table 1: Typical Bond Dissociation Energies (BDEs) Relevant to this compound

Bond TypeExample MoleculeBond Dissociation Energy (kJ/mol at 298 K)
C≡CAcetylene~965
sp-C-HAcetylene~558
sp³-C-H (primary)Ethane~410
C-C (sp-sp³)Propyne~400
C-C (sp³-sp³)Ethane~368

Source: Data compiled from general organic chemistry resources and publicly available BDE tables.

The relatively high C≡C bond energy might suggest high stability. However, the presence of two triple bonds and multiple weaker C-C single bonds provides several potential pathways for thermal decomposition.

Potential Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, potential thermal decomposition pathways can be postulated based on the known reactivity of alkynes. At elevated temperatures, the molecule is likely to undergo reactions involving the cleavage of its weakest bonds and subsequent rearrangements or polymerizations.

A plausible initial step in the thermal decomposition of this compound would be the homolytic cleavage of a C-C single bond, particularly the one between the two sp³ hybridized carbons (C4-C5), as it is likely to be the weakest bond in the carbon skeleton. This would lead to the formation of two propargyl-like radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including recombination, disproportionation, or initiation of polymerization.

Another possible decomposition pathway could involve intramolecular cyclization reactions, although this is generally less common for acyclic diynes without specific catalysts or reaction conditions.

Mandatory Visualization

DecompositionPathway This compound This compound Radical_Intermediate Two Propargyl-like Radicals This compound->Radical_Intermediate Heat (Δ) Homolytic Cleavage Decomposition_Products Decomposition Products (e.g., smaller hydrocarbons, polymers) Radical_Intermediate->Decomposition_Products Further Reactions

Caption: Postulated thermal decomposition pathway of this compound.

Experimental Protocols for Thermochemical Analysis

To experimentally determine the thermochemical stability of this compound, a combination of calorimetric and analytical techniques would be employed.

Enthalpy of Formation

Methodology: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed, pressurized with a known excess of pure oxygen, and placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Collection: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and the unburned carbon, if any.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Thermal Decomposition Profile

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., aluminum or copper).

  • Instrument Setup: The sample and a reference pan (usually empty) are placed in the DSC/TGA instrument. The instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).

  • Data Acquisition:

    • TGA: The mass of the sample is continuously monitored as a function of temperature. A significant mass loss indicates decomposition.

    • DSC: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Exothermic or endothermic peaks indicate thermal events such as decomposition or phase transitions.

  • Analysis: The onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss are determined from the TGA curve. The DSC curve provides information on the energetics of the decomposition process (exothermic or endothermic).

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound.

Quantum Chemical Calculations

Methodology: Density Functional Theory (DFT) and Ab Initio Methods

  • Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The isodesmic approach, which involves a hypothetical reaction where the number and types of bonds are conserved, generally yields more accurate results by canceling out systematic errors in the calculations.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of a specific bond is calculated as the enthalpy difference between the parent molecule and the two resulting radicals at a standard temperature (e.g., 298 K).

Mandatory Visualization

ComputationalWorkflow Input Input: this compound Structure Optimization Geometry Optimization (e.g., DFT/B3LYP) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum Energy Structure (No imaginary frequencies) Frequency->Verification Thermochemistry Calculate Thermochemical Properties (Enthalpy, BDE) Verification->Thermochemistry

Caption: Workflow for computational thermochemical analysis.

Conclusion

While specific experimental thermochemical data for this compound is currently lacking in the public domain, a robust understanding of its stability can be inferred from the established principles of physical organic chemistry. The presence of two high-energy alkyne units suggests that this compound is a high-energy molecule with the potential for exothermic decomposition. The most probable thermal decomposition pathway involves the homolytic cleavage of the central C-C single bond. For a definitive and quantitative assessment of its thermochemical stability, the experimental and computational methods outlined in this guide are recommended. Such studies would provide crucial data for the safe and effective utilization of this compound in research and development.

An In-depth Technical Guide to 2,6-Octadiyne (CAS Number: 764-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,6-octadiyne, registered under CAS number 764-73-8. The document details its chemical and physical properties, spectroscopic data with interpretation, synthesis and purification protocols, and known applications in organic synthesis and materials science. Safety and handling information is also included. While this compound serves as a versatile building block in chemical synthesis, this guide also notes the current lack of extensive research into its specific biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identification and Properties

This compound is a linear hydrocarbon featuring two internal triple bonds. Its structure and key identifiers are outlined below.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 764-73-8[1][2]
Molecular Formula C₈H₁₀[1][2]
IUPAC Name Octa-2,6-diyne[2]
Synonyms 2,6-Octadiin, Octa-2,6-diyne[3]
Molecular Weight 106.17 g/mol [2]
SMILES CC#CCCC#CC
InChI InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3

The physical and chemical properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid or light yellow to brown powder/lump[3]
Odor Sharp[3]
Melting Point 27 °C[4]
Boiling Point 154.3 ± 23.0 °C at 760 mmHg[4]
Density 0.8 ± 0.1 g/cm³[4]
Flash Point 34.2 ± 16.7 °C[4]
Vapor Pressure 4.1 ± 0.1 mmHg at 25°C
Refractive Index 1.464[4]
Solubility Insoluble in water; soluble in organic solvents[3]

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 106, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with a hydrocarbon containing triple bonds.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
106[M]⁺ (Molecular Ion)
91[M-CH₃]⁺
77[C₆H₅]⁺ (Tropylium ion) or rearrangement fragment
65[C₅H₅]⁺
51[C₄H₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration
~2950-2850C-H stretch (sp³ C-H)
~2260-2100C≡C stretch (alkyne)
~1465-1375C-H bend (alkane)

The presence of a weak to medium band in the region of 2260-2100 cm⁻¹ is a key indicator of the alkyne functional groups. The absence of a strong band around 3300 cm⁻¹ would confirm that it is an internal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule.

Table 5: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.8Triplet6HCH₃-C≡C-
~2.3Quartet4H-C≡C-CH₂-CH₂-C≡C-

Table 6: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~3.5C H₃-C≡C-
~19.0-C≡C-C H₂-C H₂-C≡C-
~75.0-CC -CH₂-CH₂-CC -

Synthesis and Purification

Synthetic Route

A common method for the synthesis of internal alkynes like this compound involves the alkylation of a smaller terminal alkyne. A plausible synthetic route starts from 1,5-hexadiyne.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_5_Hexadiyne 1,5-Hexadiyne Deprotonation1 First Deprotonation 1_5_Hexadiyne->Deprotonation1 Base Strong Base (e.g., NaNH2) Base->Deprotonation1 Deprotonation2 Second Deprotonation Base->Deprotonation2 MeI Methyl Iodide (2 eq.) Alkylation1 First Alkylation MeI->Alkylation1 Alkylation2 Second Alkylation MeI->Alkylation2 Deprotonation1->Alkylation1 Alkylation1->Deprotonation2 Deprotonation2->Alkylation2 2_6_Octadiyne This compound Alkylation2->2_6_Octadiyne

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1,5-hexadiyne in a suitable anhydrous solvent (e.g., liquid ammonia or THF).

  • Deprotonation: A strong base, such as sodium amide (NaNH₂) in liquid ammonia or n-butyllithium in THF, is added dropwise to the cooled solution (-78 °C for liquid ammonia, -78 to 0 °C for THF). The reaction mixture is stirred for a specified period to ensure complete formation of the acetylide anion.

  • Alkylation: Two equivalents of an alkylating agent, such as methyl iodide (CH₃I), are then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

This compound's two alkyne functionalities make it a valuable building block in organic synthesis and materials science.

Organic Synthesis

The triple bonds in this compound can undergo a variety of chemical transformations, including:

  • Cycloaddition Reactions: It can participate in [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals, to form substituted benzene rings or pyridines. It can also undergo [4+2] Diels-Alder reactions if one of the triple bonds is part of a suitable diene system formed in situ.

  • Hydrogenation: The triple bonds can be partially reduced to double bonds (alkenes) using specific catalysts (e.g., Lindlar's catalyst for cis-alkenes) or fully reduced to single bonds (alkane) with catalysts like palladium on carbon (Pd/C).

  • Polymerization: The diyne structure is a precursor for the synthesis of conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them relevant in the field of materials science for applications in electronics and photonics.

Applications cluster_synthesis Organic Synthesis cluster_materials Materials Science 2_6_Octadiyne This compound Cycloaddition Cycloaddition Reactions 2_6_Octadiyne->Cycloaddition [2+2+2], Diels-Alder Hydrogenation Hydrogenation 2_6_Octadiyne->Hydrogenation Partial or Full Reduction Polymerization Polymerization 2_6_Octadiyne->Polymerization Conjugated Polymers

Key application areas of this compound.
Drug Development

While there is limited direct research on the biological activity of this compound itself, the diyne motif is present in some natural products with potent biological activities, including some with antidepressant effects. The rigid, linear structure of the diyne can be used as a scaffold in the design of new therapeutic agents. Further research is needed to explore the potential pharmacological applications of this compound and its derivatives.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a significant lack of published research on the specific biological activity of this compound. Studies on other 1,3-diyne compounds have shown potential for antidepressant-like effects by protecting neuronal cells from injury and regulating apoptosis-related proteins. However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

Due to the absence of biological activity data, there are no known signaling pathways associated with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 7: Safety Information for this compound

HazardPrecaution
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Handle in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 764-73-8) is a valuable and versatile chemical intermediate with established applications in organic synthesis and materials science. Its bifunctional nature allows for the construction of complex molecular architectures and novel polymeric materials. While the diyne structural motif is found in some biologically active compounds, the specific pharmacological profile of this compound remains largely unexplored, presenting an opportunity for future research in drug discovery and development. Strict adherence to safety protocols is essential when handling this flammable and potentially hazardous compound. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Octa-2,6-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of octa-2,6-diyne, a linear alkyne of interest in synthetic chemistry. Due to a notable lack of published research on its biological activity, this document focuses on its fundamental characteristics and a proposed synthetic pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers

For unambiguous identification and use in cheminformatics, the SMILES and InChIKey for octa-2,6-diyne are provided below.

IdentifierValue
SMILES CC#CCCC#CC[1][2]
InChIKey PHNFSGFUJPBCLS-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of octa-2,6-diyne is presented in the following table. These properties have been compiled from various chemical databases and are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₀PubChem[1]
Molecular Weight 106.16 g/mol PubChem[1]
Density 0.8±0.1 g/cm³ChemSrc
Boiling Point 154.3±23.0 °C at 760 mmHgChemSrc
Melting Point 27 °CChemSrc
Flash Point 34.2±16.7 °CChemSrc
CAS Number 764-73-8PubChem[1]

Proposed Synthesis Protocol

Reaction: The synthesis can be achieved by the reaction of 1,5-hexadiyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to deprotonate the terminal alkynes, followed by alkylation with an electrophile like methyl iodide.

Materials:

  • 1,5-hexadiyne

  • Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Experimental Procedure (Hypothetical):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-hexadiyne in the chosen anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -78 °C for n-BuLi in THF or the boiling point of liquid ammonia for NaNH₂).

  • Slowly add two equivalents of the strong base to the solution to form the dianion of 1,5-hexadiyne.

  • To the resulting solution, add two equivalents of methyl iodide dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure octa-2,6-diyne.

Synthetic Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of octa-2,6-diyne.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hexadiyne 1,5-Hexadiyne Deprotonation Double Deprotonation Hexadiyne->Deprotonation Base Strong Base (e.g., NaNH₂) Base->Deprotonation Methyl_Iodide Methyl Iodide Alkylation Double Alkylation Methyl_Iodide->Alkylation Deprotonation->Alkylation Forms Dianion Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Distillation) Workup->Purification Octadiyne Octa-2,6-diyne Purification->Octadiyne

Caption: Proposed synthesis workflow for octa-2,6-diyne.

Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of octa-2,6-diyne. There are currently no published studies detailing its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Consequently, no quantitative data such as IC₅₀, EC₅₀, or MIC values are available. The absence of this information presents an opportunity for future research to explore the pharmacological potential of this compound.

Conclusion

This technical guide has summarized the core chemical identifiers and physicochemical properties of octa-2,6-diyne. A plausible, though hypothetical, experimental protocol for its synthesis has been provided, along with a corresponding workflow diagram. It is critical to note the current void in the scientific literature concerning the biological activities and potential signaling pathway interactions of this molecule. This gap highlights a promising area for future investigation by researchers in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2,6-Octadiyne in Cyclopolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopolymerization is a powerful technique for creating polymers with cyclic structures in their backbones, which can impart unique thermal, mechanical, and optical properties. Non-conjugated diynes, such as isomers of octadiyne, are potential monomers for this type of polymerization, leading to the formation of conjugated polymers with interesting electronic properties. These polymers are of significant interest in materials science and have potential applications in electronics, sensors, and drug delivery systems.

Application Notes

The cyclopolymerization of 2,6-octadiyne is expected to yield a polymer with a polyacetylene-type backbone containing six-membered rings. The resulting polymer, poly(this compound), would be a conjugated system with potential for high thermal stability and interesting optoelectronic properties. The applications of such a polymer could include:

  • Organic Electronics: The conjugated backbone could allow for charge transport, making the polymer a candidate for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

  • Sensing Materials: The electronic properties of the polymer could be sensitive to the presence of certain analytes, enabling its use in chemical sensors.

  • Drug Delivery: While the hydrophobic nature of the polymer backbone might be a limitation, functionalization of the polymer could be explored to create amphiphilic structures for drug encapsulation and controlled release.

Cyclopolymerization of this compound: A Generalized Reaction

The cyclopolymerization of non-conjugated diynes is typically carried out using transition metal catalysts, such as Grubbs-type ruthenium catalysts or Schrock-type molybdenum catalysts.[1][3] The proposed reaction for this compound would proceed via a metathesis mechanism, leading to the formation of a six-membered ring in the polymer backbone.

A generalized scheme for the cyclopolymerization of this compound is presented below:

Cyclopolymerization_Mechanism cluster_monomer Monomer cluster_catalyst Catalyst cluster_polymer Resulting Polymer This compound This compound Polymer Poly(this compound) (Conjugated Polymer with Six-Membered Rings) This compound->Polymer Cyclopolymerization Catalyst Transition Metal Catalyst (e.g., Grubbs or Schrock) Catalyst->Polymer Initiates

Caption: Generalized reaction scheme for the cyclopolymerization of this compound.

Experimental Protocols

The following is a generalized protocol for the cyclopolymerization of this compound based on methods used for similar diynes.[3] This protocol requires optimization for the specific monomer and desired polymer characteristics.

Materials
  • This compound (monomer)

  • Grubbs' second-generation catalyst or Schrock's molybdenum catalyst

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure
  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure.

    • Dry toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

    • Degas both the monomer and solvent by several freeze-pump-thaw cycles.

  • Polymerization Reaction:

    • In a glovebox, add the desired amount of catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

    • Outside the glovebox, use a syringe to add the degassed toluene to the flask under a positive pressure of inert gas.

    • Stir the solution until the catalyst is fully dissolved.

    • Using a syringe, add the degassed this compound to the catalyst solution.

    • Stir the reaction mixture at room temperature (or an optimized temperature) for a specified time (e.g., 24 hours).

  • Polymer Isolation and Purification:

    • After the reaction is complete, quench the polymerization by adding a small amount of ethyl vinyl ether.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a small amount of toluene and re-precipitate it in methanol to further purify it. Repeat this step two more times.

    • Dry the purified polymer under vacuum to a constant weight.

Characterization of Poly(this compound)

The following techniques are essential for characterizing the structure, molecular weight, and properties of the synthesized polymer.

Workflow for Polymer Characterization

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Data Analysis and Interpretation Synthesis Cyclopolymerization of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR GPC Gel Permeation Chromatography (GPC) Synthesis->GPC FTIR FTIR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Structure Structural Confirmation NMR->Structure MW Molecular Weight and Polydispersity (PDI) GPC->MW FunctionalGroups Functional Group Identification FTIR->FunctionalGroups Optical Optical Properties (λmax, Band Gap) UVVis->Optical Thermal Thermal Stability and Transitions (Tg, Td) TGA->Thermal DSC->Thermal

Caption: Workflow for the characterization of poly(this compound).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the cyclopolymerization of this compound under different conditions. These are not experimental results and are provided for illustrative purposes only.

Table 1: Effect of Catalyst on Polymerization of this compound (Hypothetical Data)

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1Grubbs' 2nd Gen.0.12485251.8
2Schrock's Mo0.12492351.5

Table 2: Polymer Properties of Poly(this compound) (Hypothetical Data)

PropertyValueMethod
Glass Transition Temp. (Tg)150 °CDSC
Decomposition Temp. (Td)400 °C (5% weight loss)TGA
UV-Vis Absorption (λmax)450 nm (in THF)UV-Vis

Conclusion

While specific literature on the cyclopolymerization of this compound is currently sparse, the general principles of diyne polymerization suggest it is a promising monomer for the synthesis of novel conjugated polymers. The provided application notes and generalized protocols offer a solid foundation for researchers to begin exploring this area. Further research is needed to determine the optimal reaction conditions, fully characterize the resulting polymer, and explore its potential applications in various fields, including materials science and drug development.

References

Application Notes and Protocols for Glaser Coupling of Internal Diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of internal diynes via Glaser and related coupling reactions. The information is intended to guide researchers in developing robust and efficient synthetic strategies for incorporating the diyne motif into small molecules, natural products, and materials.

Introduction to Glaser Coupling

The Glaser coupling, first reported by Carl Glaser in 1869, is a foundational method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[1] The reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant, such as atmospheric oxygen.[1][2] Over the years, several modifications, most notably the Hay and Eglinton variations, have been developed to improve the reaction's scope, efficiency, and safety.

  • Glaser Coupling: Utilizes a copper(I) salt (e.g., CuCl or CuI), a base (e.g., ammonia or an amine), and an oxidant (typically O₂ from air).[1]

  • Hay Coupling: Employs a soluble Cu(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which enhances the reaction's versatility and allows for milder conditions.[3][4]

  • Eglinton Coupling: Uses a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a coordinating solvent like pyridine, and does not require an external oxidant.[1]

The synthesis of unsymmetrical diynes via Glaser-type couplings presents a greater challenge due to the competitive homocoupling of the two different terminal alkyne starting materials.[5] However, recent advancements have led to protocols with improved selectivity for the desired heterocoupled products.[5][6]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Glaser coupling involves three key steps:

  • Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide coordinates with the copper(I) catalyst.[1]

  • Oxidative Coupling: Two copper acetylide species undergo an oxidative process, leading to the formation of the C-C bond of the 1,3-diyne and reduced copper species.[1]

  • Catalyst Regeneration: The active copper(I) catalyst is regenerated by the oxidant present in the reaction mixture.[1]

A generalized experimental workflow for a Glaser-Hay coupling is depicted below.

Glaser_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine Terminal Alkyne, Solvent, and Base Start->Reagents 1. Catalyst Add Cu(I) Salt and Ligand (e.g., TMEDA) Reagents->Catalyst 2. Stir Stir under Oxidative Atmosphere (e.g., Air) Catalyst->Stir 3. Monitor Monitor Reaction (e.g., by TLC or GC) Stir->Monitor 4. Quench Quench Reaction Monitor->Quench 5. Extract Extract with Organic Solvent Quench->Extract 6. Purify Purify by Chromatography Extract->Purify 7. End Internal Diyne Product Purify->End 8.

Caption: Generalized experimental workflow for the Glaser-Hay coupling.

A simplified diagram of the catalytic cycle is presented below.

Glaser_Mechanism R_C_CH R-C≡C-H (Terminal Alkyne) Cu_acetylide R-C≡C-Cu(I) (Copper Acetylide) R_C_CH->Cu_acetylide + Cu(I), - H+ Base Base Cu_I Cu(I) Catalyst Oxidant Oxidant (e.g., O2) Cu_II Cu(II) Cu_I->Cu_II Oxidation Diyne_Cu [Diyne-Cu(I) Complex] Cu_acetylide->Diyne_Cu + R-C≡C-Cu(I) Diyne_Cu->Cu_I - R-C≡C-C≡C-R Diyne R-C≡C-C≡C-R (Internal Diyne) Diyne_Cu->Diyne Reductive Elimination Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Protonated_Base Base-H+ Base->Protonated_Base + H+ Cu_II->Cu_I Reduction

Caption: Simplified catalytic cycle for the Glaser coupling.

Experimental Protocols and Data

General Protocol for Symmetrical Homocoupling (Hay Coupling)

This protocol is a general procedure for the homocoupling of terminal alkynes to yield symmetrical internal diynes.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)

  • Acetone or other suitable solvent (5-10 mL)

  • Magnetic stir bar and stir plate

  • Reaction flask (e.g., round-bottom flask)

  • Balloon filled with air or an air pump

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol), solvent, and TMEDA (0.1 mmol).

  • Stir the mixture at room temperature until all components are dissolved.

  • Add CuCl (0.05 mmol) to the solution.

  • Ensure the flask is open to the air (e.g., using a balloon filled with air or by bubbling air through the solution) to provide the necessary oxidant.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure symmetrical internal diyne.

Table 1: Examples of Symmetrical Diyne Synthesis via Glaser-Hay Coupling

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetyleneCuCl (5)n-PropylamineNone395
21-OctyneCuCl (5)n-PropylamineNone388
34-EthynyltolueneCuCl (5)n-PropylamineNone392
44-MethoxyphenylacetyleneCuCl (5)n-PropylamineNone393
52-Ethynyl-6-methoxynaphthaleneCuCl (5)n-PropylamineNone390

Data adapted from a solvent-free protocol for illustrative purposes.[7][8]

Protocol for Unsymmetrical Heterocoupling

The synthesis of unsymmetrical diynes is more complex due to the competing homocoupling reactions. The following is a representative protocol that favors heterocoupling.

Materials:

  • Terminal alkyne A (1.0 mmol)

  • 1-Bromoalkyne B (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Tris(o-tolyl)phosphine (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add CuI (0.05 mmol), tris(o-tolyl)phosphine (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add ethanol (5 mL), followed by terminal alkyne A (1.0 mmol) and 1-bromoalkyne B (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Resuspend the residue in an organic solvent and water, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the unsymmetrical internal diyne.

Table 2: Examples of Unsymmetrical Diyne Synthesis

EntryTerminal Alkyne1-BromoalkyneCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylacetylene1-Bromo-1-hexyneCuI (5)K₂CO₃Ethanol1285
24-Ethynyltoluene1-Bromo-1-hexyneCuI (5)K₂CO₃Ethanol1282
3Phenylacetylene1-Bromo-2-phenylethyneCuI (5)K₂CO₃Ethanol1288
41-Heptyne1-Bromo-2-phenylethyneCuI (5)K₂CO₃Ethanol1278

Data adapted from a CuI-catalyzed cross-coupling protocol for illustrative purposes.[6]

Greener Protocols

Recent research has focused on developing more environmentally friendly Glaser coupling protocols. These often involve solvent-free conditions, the use of water as a solvent, or recyclable catalysts.

Key Features of Greener Protocols:

  • Solvent-Free Conditions: Reduces the use of volatile organic compounds.[8]

  • Aqueous Media: Water can be used as a solvent, often with a co-solvent and a suitable ligand to aid solubility.

  • Recyclable Catalysts: Heterogeneous catalysts or those supported on polymers can be recovered and reused.

  • Air as Oxidant: Avoids the need for stoichiometric or hazardous chemical oxidants.[7]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the copper catalyst is active and not oxidized to Cu(II) before the reaction starts (for Cu(I) catalyzed reactions).

    • Check the purity of the terminal alkyne.

    • Optimize the base and solvent system for the specific substrates.

    • Ensure adequate aeration for oxidative couplings.

  • Formation of Homocoupled Byproducts in Heterocoupling:

    • Slowly add one of the terminal alkynes to the reaction mixture.

    • Use a large excess of one of the coupling partners.

    • Explore different catalyst and ligand systems that may favor heterocoupling.[5]

  • Reaction Stalls:

    • The catalyst may have deactivated. Adding a fresh portion of the catalyst may restart the reaction.

    • Ensure the reaction is protected from moisture if using sensitive reagents.

Conclusion

The Glaser coupling and its variants are powerful and versatile tools for the synthesis of internal diynes. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and oxidant, researchers can achieve high yields of both symmetrical and unsymmetrical diynes. The protocols and data presented in these application notes serve as a starting point for the development of tailored synthetic strategies for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Sonogashira Cross-Coupling with 2,6-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3] This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 2,6-octadiyne, a non-conjugated diyne, for the synthesis of various cross-conjugated and polyenyne systems.

While terminal alkynes are the direct partners in the Sonogashira reaction, internal alkynes such as this compound can be utilized through in situ isomerization to its terminal isomer, 1,7-octadiyne, under basic reaction conditions. This allows for a double Sonogashira coupling, affording symmetrical or unsymmetrical diaryl-, divinyl-, or arylvinyl- substituted octadiyne derivatives. These products are valuable precursors for the synthesis of complex molecular architectures, including conjugated polymers and macrocycles.

Reaction Mechanism and Signaling Pathway

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the Cu(I) salt.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.

A simplified diagram of the catalytic cycles is presented below:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the double Sonogashira cross-coupling of this compound with aryl iodides. It is assumed that the reaction conditions facilitate the in situ isomerization of this compound to 1,7-octadiyne.

General Protocol for Symmetrical Double Sonogashira Coupling

This protocol describes the synthesis of a symmetrical 1,8-diaryl-2,6-octadiyne.

Materials:

  • This compound

  • Aryl iodide (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 5 mol%)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (2.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous triethylamine (e.g., 10 mL) and stir the mixture for 10-15 minutes at room temperature to form the catalyst complex.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 40-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,8-diaryl-2,6-octadiyne.

General Protocol for Unsymmetrical Double Sonogashira Coupling (One-Pot, Two-Step)

This protocol allows for the synthesis of an unsymmetrical diaryl-substituted octadiyne by sequential addition of two different aryl halides. This procedure relies on the careful control of stoichiometry in the first coupling step.

Procedure:

  • Follow steps 1 and 2 of the symmetrical coupling protocol, but use only 1.1 equivalents of the first aryl iodide.

  • Add this compound (1.0 mmol) and stir at room temperature until TLC/GC-MS analysis indicates complete consumption of the first aryl iodide and formation of the mono-coupled product.

  • To the reaction mixture, add the second aryl iodide (1.1 equivalents).

  • Continue stirring at room temperature or with heating until the reaction is complete.

  • Follow the workup and purification procedure as described in the symmetrical coupling protocol (steps 5-8).

Data Presentation

Table 1: Typical Catalysts and Ligands for Sonogashira Coupling

Catalyst PrecursorLigandCo-catalystTypical Loading (mol%)
Pd(PPh₃)₂Cl₂PPh₃ (in catalyst)CuIPd: 1-5, Cu: 2-10
Pd(OAc)₂PPh₃, P(t-Bu)₃, XPhosCuIPd: 1-5, Cu: 2-10
Pd₂(dba)₃AsPh₃, SPhosCuIPd: 0.5-2, Cu: 1-5
Pd/CNoneCuIPd: 5-10

Table 2: Influence of Reaction Parameters on Yield (General Observations)

ParameterVariationEffect on Yield
Aryl Halide Ar-I > Ar-Br >> Ar-ClHigher yields with more reactive halides.[4]
Base Et₃N, i-Pr₂NH, PiperidineStronger, less hindered amines generally improve yields.
Solvent Amine, THF, DMF, AcetonitrileSolvent choice can significantly impact solubility and reaction rate.
Temperature Room Temp. to 80 °CHigher temperatures may be required for less reactive halides but can increase side reactions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Sonogashira cross-coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, CuI setup->reagents base_solvent Add Base/Solvent reagents->base_solvent alkyne_add Add this compound base_solvent->alkyne_add reaction Stir and/or Heat alkyne_add->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Logical Relationship of Reactants and Products

This diagram shows the logical progression from starting materials to the final symmetrical and unsymmetrical products.

Reactant_Product_Relationship cluster_reactants Reactants cluster_products Products diyne This compound sym_product Symmetrical Product (Ar¹-C≡C-(CH₂)₂-C≡C-Ar¹) diyne->sym_product unsym_product Unsymmetrical Product (Ar¹-C≡C-(CH₂)₂-C≡C-Ar²) diyne->unsym_product aryl_halide1 Aryl Halide 1 (Ar¹-X) aryl_halide1->sym_product aryl_halide1->unsym_product aryl_halide2 Aryl Halide 2 (Ar²-X) aryl_halide2->unsym_product

Caption: Relationship between reactants and products in the double Sonogashira coupling.

Troubleshooting and Safety Considerations

  • Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction. Running the reaction under strictly anaerobic conditions and using a copper-free protocol if necessary can minimize this.

  • Low Yields: Ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst is crucial. Consider using a more reactive aryl halide (iodide instead of bromide).

  • Reaction Stalling: Catalyst deactivation can occur. Increasing catalyst loading or adding a phase-transfer catalyst in some cases can be beneficial.

  • Safety: Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Amine bases are often volatile and corrosive. Work in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere to prevent the formation of potentially explosive acetylides and to protect the catalyst from oxidation.

By following these guidelines and protocols, researchers can effectively utilize this compound in Sonogashira cross-coupling reactions to synthesize a variety of valuable and complex molecules for applications in drug discovery and materials science.

References

Application of 2,6-Octadiyne in Functional Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Octadiyne is a symmetrical internal diyne monomer that holds significant potential for the synthesis of novel functional polymers. Its structure offers the possibility of creating polymers with unique conjugated backbones through various polymerization techniques, primarily cyclopolymerization. The resulting poly(this compound) and its derivatives are of interest for applications in organic electronics, sensor technology, and as scaffolds for drug delivery systems due to their potential for post-polymerization functionalization. These application notes provide an overview of the synthesis of functional polymers from this compound, including detailed experimental protocols extrapolated from related monomers, and highlight potential applications in materials science and drug development.

Polymerization Strategies for this compound

The primary method for polymerizing non-conjugated diynes like this compound is cyclopolymerization , which proceeds via a chain-growth mechanism to form polymers containing cyclic repeating units. This approach is advantageous as it leads to the formation of conjugated polymers with interesting optoelectronic properties. Transition metal catalysts, particularly those used in olefin and alkyne metathesis, are effective for this transformation.

Cyclopolymerization via Alkyne Metathesis

Metathesis-based cyclopolymerization of diynes is a powerful technique for generating well-defined conjugated polymers. Catalysts based on molybdenum (Mo) and ruthenium (Ru) are commonly employed for this purpose. For this compound, a substituted internal diyne, the choice of catalyst is crucial to achieve high polymer yields and controlled molecular weights.

Data Presentation

The following tables summarize representative quantitative data for the cyclopolymerization of internal diynes, analogous to what might be expected for this compound. This data is illustrative and serves as a starting point for experimental design.

Table 1: Representative Data for Cyclopolymerization of Internal Diynes

EntryCatalyst (mol%)Monomer:Initiator RatioSolventTemp (°C)Time (h)Yield (%)M? (kDa)PDI
1Schrock's Catalyst (Mo) (1%)100:1Toluene804>9515.21.15
2Grubbs 3rd Gen. (Ru) (2%)50:1Dichloromethane4012858.91.28
3Grubbs-Hoveyda (Ru) (2%)50:1Toluene6012919.51.22

M? (Number-average molecular weight) and PDI (Polydispersity Index) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Experimental Protocols

Protocol 1: Cyclopolymerization of this compound using a Schrock-type Molybdenum Catalyst

This protocol describes the synthesis of poly(this compound) using a highly active molybdenum-based metathesis catalyst.

Materials:

  • This compound (monomer)

  • Schrock's Catalyst, e.g., Mo(N-2,6-i-Pr?-C?H?)(CHCMe?Ph)(OR)?[OR = O-t-Bu, OCMe(CF?)?]

  • Anhydrous Toluene

  • Methanol

  • Quinuclidine (optional, as an additive to control regioselectivity)[1][2]

  • Schlenk flask and line

  • Standard glassware

  • Glovebox

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry toluene by passing it through an activated alumina column and degas by sparging with argon for 30 minutes.

  • Reaction Setup: In a glovebox, add this compound (e.g., 500 mg, 4.71 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous toluene (e.g., 5 mL).

  • Catalyst Addition: In a separate vial within the glovebox, dissolve the Schrock catalyst (e.g., 0.01 equivalents) in a minimal amount of anhydrous toluene.

  • Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction mixture may change color, indicating the initiation of polymerization. The reaction is typically stirred at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 4 hours).[1][2]

  • Termination and Precipitation: Terminate the polymerization by adding a few drops of benzaldehyde. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry under vacuum at 40°C to a constant weight.

Characterization:

  • The chemical structure of the resulting polymer can be confirmed using ¹H and ¹³C NMR spectroscopy.

  • Molecular weight (M?) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

The conjugated backbone of poly(this compound) contains double bonds that can be further functionalized. Thiol-ene "click" chemistry is a highly efficient method for introducing various functional groups.

Materials:

  • Poly(this compound)

  • Thiol of choice (e.g., 1-thioglycerol for introducing hydroxyl groups)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Quartz reaction vessel

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve poly(this compound) (e.g., 200 mg) in anhydrous THF.

  • Reagent Addition: Add an excess of the desired thiol (e.g., 5 equivalents per double bond in the polymer) and the photoinitiator (e.g., 5 mol% relative to the thiol).

  • Photoreaction: Purge the solution with an inert gas (e.g., argon) for 20 minutes to remove oxygen. Seal the vessel and irradiate with a UV lamp (365 nm) at room temperature for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Precipitation and Purification: After the reaction, precipitate the functionalized polymer by adding the solution dropwise to a large volume of cold methanol.

  • Final Product Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization monomer This compound Monomer polymerization Cyclopolymerization monomer->polymerization catalyst Transition Metal Catalyst (e.g., Schrock's) catalyst->polymerization solvent Anhydrous Toluene solvent->polymerization poly_octadiyne Poly(this compound) polymerization->poly_octadiyne uv_light UV Irradiation (365 nm) poly_octadiyne->uv_light thiol Functional Thiol thiol->uv_light initiator Photoinitiator initiator->uv_light functional_polymer Functionalized Polymer uv_light->functional_polymer

Caption: Workflow for the synthesis and functionalization of poly(this compound).

logical_relationship cluster_monomer Monomer Properties cluster_polymerization Polymerization Method cluster_polymer Resulting Polymer cluster_applications Potential Applications monomer This compound structure Symmetrical Internal Diyne monomer->structure method Cyclopolymerization structure->method catalyst Metathesis Catalysts (Mo, Ru) method->catalyst polymer Poly(this compound) catalyst->polymer properties Conjugated Backbone Reactive Double Bonds polymer->properties electronics Organic Electronics properties->electronics sensors Sensors properties->sensors drug_delivery Drug Delivery Scaffolds properties->drug_delivery

Caption: Logical relationship from monomer to potential applications.

Applications in Drug Development

Functionalized polymers derived from this compound present several opportunities in the field of drug development:

  • Drug Conjugation: The introduction of functional groups such as hydroxyls, amines, or carboxylic acids via post-polymerization modification allows for the covalent attachment of therapeutic agents. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Targeted Delivery: Targeting ligands (e.g., antibodies, peptides) can be conjugated to the functionalized polymer backbone to direct the drug-polymer conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Controlled Release: The polymer backbone can be designed to be biodegradable or responsive to specific stimuli (e.g., pH, enzymes), enabling the controlled release of the conjugated drug at the desired site of action.

  • Polymer-Drug Nanoparticles: The amphiphilic nature of certain functionalized poly(this compound) derivatives can facilitate their self-assembly into nanoparticles, which can encapsulate hydrophobic drugs for intravenous delivery.

Conclusion

This compound is a promising monomer for the synthesis of novel functional polymers with a range of potential applications in materials science and biomedicine. While direct experimental data for its polymerization is limited, extrapolation from related diyne systems provides a solid foundation for research and development. The protocols and data presented herein serve as a guide for researchers to explore the synthesis and functionalization of poly(this compound) and to unlock its potential for creating advanced materials for drug delivery and other high-value applications. Further research is warranted to fully elucidate the polymerization behavior of this compound and the properties of its resulting polymers.

References

Application Notes and Protocols: Metathesis Polymerization of Diyne-Functionalized Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metathesis polymerization of diyne-functionalized monomers. It covers synthetic procedures, polymerization conditions, characterization data, and potential applications in drug delivery, tailored for researchers in materials science and drug development.

Introduction

Metathesis polymerization of diyne-functionalized monomers offers a versatile route to synthesize highly conjugated and functionalized polymers. Two primary methods are employed: Acyclic Diyne Metathesis (ADMET) polymerization and Metathesis Cyclopolymerization (MCP). These techniques allow for the creation of polymers with unique electronic, optical, and responsive properties, making them attractive candidates for advanced materials and biomedical applications, including drug delivery systems.

ADMET polymerization is a step-growth condensation reaction that polymerizes terminal diynes into polyenes, driven by the removal of a volatile small molecule. In contrast, MCP of 1,6-heptadiyne derivatives leads to the formation of functionalized polyacetylenes with cyclic structures within the polymer backbone. The choice of catalyst, typically ruthenium- or molybdenum-based, is crucial for controlling the polymerization process and the properties of the resulting polymer.

Data Presentation: Polymerization of Diyne Monomers

The following tables summarize quantitative data from representative metathesis polymerizations of diyne-functionalized monomers, providing a comparative overview of reaction conditions and resulting polymer properties.

Table 1: Metathesis Cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne Derivatives [1]

MonomerCatalyst SystemTemp. (°C)Time (h)SolventYield (%)Mw ( g/mol )
1,7-dichloro-1,6-heptadiyne derivative (P1)MoCl₅/(n-Bu)₄Sn60121,2-dichloroethaneup to 95up to 210,000
1,7-dibromo-1,6-heptadiyne derivative (P2)MoCl₅/(n-Bu)₄Sn60121,2-dichloroethaneup to 95-
Copolymer of P1 and P5MoCl₅/(n-Bu)₄Sn60121,2-dichloroethaneup to 95-

Table 2: Cascade Alternating Metathesis Cyclopolymerization (CAMC) of Diyne Monomers with Dihydrofuran (DHF) [2]

Diyne MonomerCatalyst[Monomer]:[Catalyst]Temp. (°C)TimePDIMn (kDa)
M4Grubbs 3rd Gen.10:1045 min1.2151.9
E1 (enyne)Grubbs 3rd Gen.135:1090 min1.2151.9

Experimental Protocols

Synthesis of a Functionalized 1,6-Heptadiyne Monomer

This protocol describes a general procedure for the synthesis of a functionalized 1,6-heptadiyne monomer, a common precursor for metathesis cyclopolymerization.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure diyne-functionalized monomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Metathesis Cyclopolymerization of a Functionalized 1,6-Heptadiyne Monomer

This protocol outlines a general procedure for the metathesis cyclopolymerization of a functionalized 1,6-heptadiyne monomer using a Grubbs-type catalyst.

Materials:

  • Functionalized 1,6-heptadiyne monomer

  • Grubbs 3rd generation catalyst

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or THF)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • In a glovebox, dissolve the functionalized 1,6-heptadiyne monomer in the anhydrous, degassed solvent in a Schlenk flask equipped with a stir bar.

  • In a separate vial, dissolve the Grubbs 3rd generation catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution and securely seal the Schlenk flask.

  • Remove the flask from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • To terminate the polymerization, cool the reaction to room temperature and add a few drops of ethyl vinyl ether. Stir for an additional 30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and FTIR for structural analysis.

Visualizations

Metathesis Polymerization Mechanisms

The following diagrams illustrate the general mechanisms for Acyclic Diyne Metathesis (ADMET) polymerization and Metathesis Cyclopolymerization (MCP).

ADMET_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst Metallocyclobutadiene Metallocyclo- butadiene Catalyst->Metallocyclobutadiene [2+2] Diyne_Monomer Diyne Monomer (R-C≡C-R'-C≡C-R) New_Carbene New Alkylidene Complex Metallocyclobutadiene->New_Carbene Retro [2+2] Polymer_Chain Growing Polymer Chain New_Carbene->Polymer_Chain Reacts with another monomer Polymer_Chain->Polymer_Chain Chain Growth (Release of small alkyne)

Caption: General mechanism of Acyclic Diyne Metathesis (ADMET) polymerization.

MCP_Mechanism cluster_initiation Initiation & Cyclization cluster_propagation Propagation Catalyst Catalyst Intermediate_1 Alkene-Alkyne Complex Catalyst->Intermediate_1 Coordination Diyne_Monomer 1,6-Heptadiyne Derivative Cyclized_Intermediate Metallacyclic Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular Cyclization Polymer_Chain Growing Polyacetylene Chain Cyclized_Intermediate->Polymer_Chain Reaction with another monomer Polymer_Chain->Polymer_Chain Chain Growth

Caption: General mechanism of Metathesis Cyclopolymerization (MCP) of a 1,6-heptadiyne derivative.

Experimental Workflow

The following diagram outlines the typical experimental workflow from monomer synthesis to polymer characterization.

Experimental_Workflow Start Start Monomer_Synthesis Diyne Monomer Synthesis Start->Monomer_Synthesis Purification_Monomer Purification (Column Chromatography) Monomer_Synthesis->Purification_Monomer Characterization_Monomer Characterization (NMR, FTIR) Purification_Monomer->Characterization_Monomer Polymerization Metathesis Polymerization Characterization_Monomer->Polymerization Termination Termination (e.g., Ethyl Vinyl Ether) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Purification_Polymer Purification (Washing & Drying) Precipitation->Purification_Polymer Characterization_Polymer Characterization (GPC, NMR, FTIR, Thermal Analysis) Purification_Polymer->Characterization_Polymer End End Characterization_Polymer->End

Caption: Experimental workflow for the synthesis and characterization of polydiyne.

Conceptual Application in Drug Delivery

The unique properties of functionalized polydiynes, such as the Upper Critical Solution Temperature (UCST) behavior observed in some derivatives, can be conceptually applied to stimuli-responsive drug delivery systems.[1] The following diagram illustrates a hypothetical temperature-responsive drug release mechanism.

Drug_Delivery_Concept cluster_system Drug Delivery System cluster_release Stimuli-Responsive Release Nanoparticle Polymer Nanoparticle (Drug Encapsulated) Polymer_Chains Functionalized Polydiyne Chains Temp_Low Below UCST (e.g., Physiological Temp.) Polymer is soluble/hydrated. Drug is retained. Nanoparticle->Temp_Low Systemic Circulation Drug Drug Molecules Temp_High Above UCST (e.g., Local Hyperthermia) Polymer collapses/aggregates. Drug is released. Temp_Low->Temp_High Temperature Increase (Stimulus) Released_Drug Released Drug for Therapeutic Action Temp_High->Released_Drug

Caption: Conceptual model of a temperature-responsive drug delivery system.

References

Application Notes and Protocols for the Synthesis of Diyne-Linked Two-Dimensional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diyne-linked two-dimensional (2D) polymers, such as graphdiyne (GDY), are an emerging class of carbon-rich materials characterized by a unique structure of sp- and sp²-hybridized carbon atoms. This arrangement confers remarkable properties, including uniform porosity, a highly π-conjugated structure, and tunable electronic characteristics, making them highly attractive for a wide range of applications, including biosensing, drug delivery, and advanced catalysis.[1][2][3] This document provides detailed application notes and protocols for the synthesis and characterization of these novel materials.

Synthesis Methodologies: A Comparative Overview

The synthesis of crystalline 2D polymers through irreversible carbon-carbon coupling reactions is a significant challenge due to the lack of error-correction mechanisms inherent in reversible dynamic covalent chemistry.[4][5][6][7][8][9] To overcome this, several strategies have been developed, primarily focusing on confining the polymerization to a 2D space. The three main approaches are on-surface synthesis, on-liquid surface synthesis, and interfacial synthesis.

Table 1: Comparison of Synthesis Methodologies for Diyne-Linked 2D Polymers
Methodology Typical Substrate/Interface Key Advantages Key Limitations Typical Yield/Scale Reference
On-Surface Synthesis Au(111), GrapheneAtomically precise structures, direct characterization with STM/AFM.[10][11][12][13]Strong monomer-substrate interactions can limit domain size, difficult to transfer.[4][7]High yield for macrocycles (up to 95%), but typically small scale (nanometers).[10][10][11][13]
On-Liquid Surface Synthesis DMAc-H₂O with surfactant monolayerWeaker monomer-surface interactions, potential for larger crystal domains.[4][5][6][7][8][9]Lower coupling efficiency compared to on-metal synthesis.[7]Micro-scale crystals.[5][6][4][5][6][7][8][9]
Interfacial Synthesis Liquid/Liquid InterfaceScalable synthesis of crystalline materials.Control over crystallinity can be challenging.Yields sufficient for bulk characterization.[14]

Experimental Protocols

Protocol 1: On-Liquid Surface Synthesis of Diyne-Linked 2D Polymers via Glaser Coupling

This protocol describes the synthesis of diyne-linked 2D polymers on a liquid surface, adapted from a method employing a perfluorosurfactant (PFS) monolayer to facilitate the polymerization.[4][5][6][7][8][9]

Materials:

  • Monomer: e.g., porphyrin- or benzene-based terminal diynes

  • Solvent: N,N-dimethylacetamide (DMAc) and Water (H₂O) mixture

  • Surfactant: Perfluorosurfactant (PFS)

  • Catalyst: Copper(I) salt (e.g., CuCl)

  • Langmuir-Blodgett trough system

  • Substrates for transfer (e.g., TEM grids, silicon wafers)

Procedure:

  • Subphase Preparation: Prepare a mixture of DMAc and H₂O as the subphase in a Langmuir-Blodgett trough.

  • Monolayer Formation: Spread a solution of the perfluorosurfactant (PFS) onto the DMAc-H₂O surface. Allow the solvent to evaporate, forming a well-ordered PFS monolayer. This monolayer serves to accumulate Cu⁺ ions.[4][5][6]

  • Monomer and Catalyst Introduction: Inject a solution of the diyne monomer and the Cu⁺ catalyst into the subphase beneath the PFS monolayer.

  • Polymerization: The PFS monolayer facilitates the accumulation of Cu⁺ ions and the subsequent vertical coupling of the acetylenic monomers via Glaser coupling.[4][5][6] Allow the polymerization to proceed for a specified time (e.g., several hours to days) at a controlled temperature.

  • Film Transfer: The resulting 2D polymer film can be transferred to a desired substrate for characterization by carefully dipping and withdrawing the substrate through the liquid surface.

  • Washing and Drying: Gently wash the transferred film with appropriate solvents to remove any residual reactants and dry under vacuum.

Characterization:

  • Morphology: Use Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to visualize the crystalline structure and morphology of the 2D polymer.

  • Crystallinity: Employ Grazing-Incidence X-ray Diffraction (GIXD) and Selected Area Electron Diffraction (SAED) to confirm the crystalline nature of the polymer.[14]

  • Chemical Structure: Utilize X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy to verify the chemical composition and bonding within the polymer.[14]

Protocol 2: On-Surface Synthesis of Graphdiyne Nanostructures

This protocol outlines the on-surface synthesis of graphdiyne nanostructures on a Au(111) single-crystal surface under ultra-high vacuum (UHV) conditions.[10][13]

Materials:

  • Monomer: e.g., 1,3-bis(2-bromoethynyl)benzene

  • Substrate: Au(111) single crystal

  • UHV Chamber equipped with:

    • Scanning Tunneling Microscope (STM)

    • Non-contact Atomic Force Microscope (nc-AFM)

    • Molecular evaporator

Procedure:

  • Substrate Preparation: Clean the Au(111) substrate in the UHV chamber by repeated cycles of argon ion sputtering and annealing until a clean, well-ordered surface is obtained, as confirmed by STM.

  • Monomer Deposition: Deposit the monomer onto the clean Au(111) surface at room temperature using a molecular evaporator. The coverage can be controlled by the deposition time.

  • Dehalogenation and Organometallic Intermediate Formation: Gently anneal the substrate to a temperature sufficient to induce dehalogenation of the bromo-alkynyl groups. This leads to the formation of organometallic intermediates where gold atoms coordinate with the terminal alkynes.[10]

  • Demetallization and Polymerization: Further increase the annealing temperature to induce demetallization of the organometallic intermediates. This step initiates the homocoupling of the terminal alkynes to form butadiyne linkages, resulting in the growth of graphdiyne zigzag chains and macrocycles.[10] The ratio of these structures can be influenced by the initial monomer coverage.[10]

  • In-situ Characterization: Throughout the process, use STM and nc-AFM to monitor the formation of intermediates and the final covalent structures at the sub-molecular level.[10]

Data Presentation

Table 2: Properties of Synthesized Diyne-Linked 2D Polymers
Material Synthesis Method Precursor Film Thickness Band Gap (eV) Conductivity (S/m) Reference
Graphdiyne (GDY) On-Surface (Graphene template)Hexaethynylbenzene (HEB)~2.9 nm0.44 - 1.47 (calculated)-[1]
Multilayer GDY Nanosheets Gas-Liquid InterfaceHexaethynylbenzene (HEB)~3 nm--[1]
DY2DP-Por On-Liquid SurfacePorphyrin-based monomerMicro-scale crystals-Temperature-dependent[5][6]
GDY Crystals On-Liquid SurfaceBenzene-based monomerMicro-scale crystals-Temperature-dependent[5][6]
Cyano-Graphdiyne (CN-GDY) Liquid/Liquid InterfaceCyano-functionalized monomer---[14]

Visualizations

Synthesis Workflows

Synthesis_Workflows cluster_on_liquid On-Liquid Surface Synthesis cluster_on_surface On-Surface Synthesis (UHV) l_start Prepare DMAc-H₂O Subphase l_mono Form PFS Monolayer l_start->l_mono l_inject Inject Monomer & Catalyst l_mono->l_inject l_poly Glaser Coupling Polymerization l_inject->l_poly l_transfer Transfer to Substrate l_poly->l_transfer l_end 2D Polymer Film l_transfer->l_end s_start Clean Au(111) Substrate s_deposit Deposit Monomer s_start->s_deposit s_dehalo Anneal 1: Dehalogenation & Organometallic Intermediate Formation s_deposit->s_dehalo s_poly Anneal 2: Demetallization & Homocoupling s_dehalo->s_poly s_end Graphdiyne Nanostructures s_poly->s_end

Caption: Comparative workflows for on-liquid and on-surface synthesis of diyne-linked 2D polymers.

Characterization Workflow

Characterization_Workflow start Synthesized 2D Polymer morphology Morphological Analysis start->morphology crystallinity Crystallinity Assessment start->crystallinity composition Compositional & Structural Verification start->composition tem TEM morphology->tem sem SEM morphology->sem afm AFM/STM (for on-surface) morphology->afm gixd GIXD crystallinity->gixd saed SAED crystallinity->saed xps XPS composition->xps raman Raman Spectroscopy composition->raman

Caption: A logical workflow for the comprehensive characterization of 2D polymers.

References

Application Notes and Protocols for the Use of 2,6-Octadiyne in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2,6-octadiyne as a versatile building block in the synthesis of complex organic molecules. The unique linear C8-scaffold containing two internal triple bonds allows for a variety of transformations, primarily through cycloaddition reactions, to construct substituted aromatic and heterocyclic systems.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Benzenes

The [2+2+2] cycloaddition of this compound with other alkynes is a powerful, atom-economical method for the synthesis of highly substituted benzene derivatives. This transformation can be efficiently catalyzed by various transition metals, with rhodium and cobalt complexes being particularly effective.

Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective in promoting the cycloaddition of diynes with monoalkynes to generate substituted benzene rings. The reaction proceeds through the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third alkyne to furnish the aromatic product.

Experimental Protocol: Synthesis of a Substituted Benzene Derivative

This protocol describes the rhodium-catalyzed [2+2+2] cycloaddition of a symmetrical diyne with a monoalkyne, leading to a highly substituted benzene derivative. The reaction kinetics and mechanism for similar systems have been investigated, revealing the formation of intermediate rhodacyclopentadiene complexes.[1]

Materials:

  • Symmetrical diyne (e.g., a derivative of this compound)

  • Monoalkyne (e.g., 2-butyne-1,4-diol)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating plate

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diyne (1.0 equiv) and the monoalkyne (1.2 equiv) in anhydrous dichloromethane.

  • Add Wilkinson's catalyst (5 mol%) to the solution.

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the substituted benzene derivative.

Quantitative Data:

DiyneMonoalkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1a2-butyne-1,4-diol5CH₂Cl₂25295[1]
1b2-butyne-1,4-diol5CH₂Cl₂25192[1]

Note: Diyne 1a and 1b are symmetrical diynes analogous to this compound, as detailed in the cited literature.

Logical Relationship Diagram:

rhodium_cycloaddition Diyne Diyne (e.g., this compound derivative) Intermediate Rhodacyclopentadiene Intermediate Diyne->Intermediate Oxidative Coupling Monoalkyne Monoalkyne Product Substituted Benzene Monoalkyne->Product Catalyst RhCl(PPh₃)₃ Catalyst->Intermediate Intermediate->Product Alkyne Insertion

Rhodium-Catalyzed [2+2+2] Cycloaddition Pathway.
Cobalt-Catalyzed Cyclotrimerization

Cobalt complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), are also effective catalysts for the [2+2+2] cycloaddition of alkynes.[2][3] These reactions can be performed under various conditions, including in a plug flow reactor for scalable synthesis.[3] The mechanism is thought to involve the formation of a cobaltacyclopentadiene intermediate.[2]

Experimental Protocol: Cobalt-Catalyzed Cyclotrimerization in a Plug Flow Reactor

This protocol is adapted from a general procedure for the cobalt-catalyzed cyclotrimerization of alkynes and can be applied to this compound for the synthesis of symmetrically substituted benzene derivatives.[3]

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene)

  • Plug flow reactor system

  • Syringe pump

  • Back-pressure regulator

  • Work-up and purification supplies

Procedure:

  • Prepare a stock solution of this compound and dicobalt octacarbonyl (5 mol%) in the chosen anhydrous solvent.

  • Set up the plug flow reactor with the desired temperature and residence time.

  • Pump the reaction solution through the heated reactor using a syringe pump.

  • Collect the output from the reactor after passing through a back-pressure regulator.

  • Quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Quantitative Data for Alkyne Cyclotrimerization:

Alkyne SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Residence TimeYield (%)Reference
Various terminal and internal alkynesCo₂(CO)₈5Toluene100-120Varies60-95[3]

Note: While this provides a general protocol, specific optimization for this compound may be required.

Zirconocene-Mediated Synthesis of Nitrogen Heterocycles

Zirconocene-mediated cyclization reactions offer a pathway to synthesize heterocyclic compounds. For instance, derivatives of this compound, such as 4-aza-1,7-octadiynes, can undergo bicyclization mediated by a zirconocene equivalent to form piperidine-based structures.

Experimental Workflow:

zirconocene_cyclization cluster_start Starting Material Synthesis cluster_reaction Zirconocene-Mediated Cyclization cluster_workup Quenching and Product Formation 2_6_Octadiyne This compound Aza_Diyne 4-Aza-1,7-octadiyne Derivative 2_6_Octadiyne->Aza_Diyne Functional Group Transformation Zirconabicycle 3-Aza-8-zirconabicyclo[4.3.0] non-6,9-diene Aza_Diyne->Zirconabicycle Zirconocene_Reagent Cp₂Zr(1-butene) Zirconocene_Reagent->Zirconabicycle Piperidine_Product 3,4-Disubstituted Piperidine Derivative Zirconabicycle->Piperidine_Product Quenching_Agent Quenching Agent (e.g., MeOH, I₂, CO) Quenching_Agent->Piperidine_Product

Zirconocene-Mediated Synthesis of Piperidine Derivatives.

Protocol Outline: The synthesis involves the initial preparation of a 4-aza-1,7-octadiyne from this compound or a related precursor. This aza-diyne is then subjected to cyclization using a zirconocene reagent, followed by quenching with an electrophile to yield the final disubstituted piperidine product. The conjugated diene formed in the zirconabicycle intermediate can also participate in Diels-Alder reactions to construct reduced isoquinoline frameworks.

Detailed experimental procedures for the zirconocene-mediated cyclization of 4-aza-1,7-octadiynes can be found in specialized literature focusing on organozirconium chemistry.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may be harmful if swallowed and enters airways.[4] Always consult the Safety Data Sheet (SDS) before use. Transition metal catalysts can be toxic and should be handled with care. Reactions under pressure should only be performed by trained personnel using appropriate equipment.

References

Application Notes and Protocols for Thiol-Yne Click Chemistry with Non-Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-yne click reaction, a powerful covalent ligation strategy, has garnered significant attention in chemical synthesis, materials science, and bioconjugation. While traditionally focused on terminal alkynes, the reaction of thiols with non-terminal (internal) alkynes offers unique advantages, including the potential for stereoselective synthesis and the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for performing thiol-yne reactions with non-terminal alkynes, focusing on both nucleophilic and radical-mediated pathways.

The reaction between a thiol and a non-terminal alkyne can proceed via two primary mechanisms: a base-catalyzed nucleophilic addition and a radical-mediated addition. The choice of mechanism dictates the reaction conditions and often the stereochemical outcome of the vinyl sulfide product. Non-terminal alkynes, particularly those activated by adjacent electron-withdrawing groups, are excellent substrates for these reactions, often proceeding with high efficiency and selectivity under mild conditions.[1][2]

Applications in Drug Development and Bioconjugation

The thiol-yne reaction with non-terminal alkynes is a valuable tool for drug development and bioconjugation. Its bio-orthogonal nature allows for the selective modification of biomolecules in complex biological environments. Specific applications include:

  • Peptide Stapling and Macrocyclization: Creating structurally constrained peptides with enhanced stability and cell permeability by reacting cysteine residues with diyne linkers.[3]

  • Protein Modification: Site-specific functionalization of proteins to introduce imaging agents, therapeutic payloads, or other functionalities.

  • Dendrimer Synthesis: Construction of highly branched and functionalized dendrimers for drug delivery applications.[4]

  • Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors and biocompatible materials.[5]

Reaction Mechanisms

Nucleophilic Thiol-Yne Addition

The base-catalyzed nucleophilic addition of a thiol to a non-terminal alkyne is particularly effective with "activated" alkynes bearing electron-withdrawing groups (e.g., esters, ketones). The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks one of the sp-hybridized carbons of the alkyne. This reaction often exhibits high stereoselectivity, predominantly forming the anti-Markovnikov Z-vinyl sulfide.[1]

Nucleophilic_Thiol_Yne Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate + Base Base Base Intermediate Vinylic Anion Intermediate Thiolate->Intermediate Nucleophilic Attack Alkyne Non-Terminal Alkyne (R'-C≡C-R'') Alkyne->Intermediate Product Vinyl Sulfide Product Intermediate->Product Protonation

Caption: Nucleophilic Thiol-Yne Reaction Pathway.

Radical-Mediated Thiol-Yne Addition

The radical-mediated addition is typically initiated by a radical initiator (e.g., AIBN) or by UV irradiation in the presence of a photoinitiator.[4] A thiyl radical is generated, which then adds to the alkyne. This is followed by a chain transfer reaction with another thiol molecule to yield the vinyl sulfide and regenerate the thiyl radical.[5] This process can lead to a mixture of E/Z isomers.[4] With non-terminal alkynes, mono-addition is often favored, especially with sterically hindered alkynes like diphenylacetylene.[6]

Radical_Thiol_Yne Initiator Initiator (e.g., AIBN, UV) ThiylRadical Thiyl Radical (R-S•) Initiator->ThiylRadical Initiation Thiol Thiol (R-SH) Thiol->ThiylRadical Product Vinyl Sulfide Product VinylRadical Vinylic Radical Intermediate ThiylRadical->VinylRadical Addition Alkyne Non-Terminal Alkyne (R'-C≡C-R'') Alkyne->VinylRadical VinylRadical->Product Chain Transfer (+ R-SH)

Caption: Radical-Mediated Thiol-Yne Reaction Pathway.

Experimental Protocols

Protocol 1: Base-Catalyzed Addition of Thiophenol to Dimethyl Acetylenedicarboxylate (DMAD)

This protocol describes the nucleophilic addition of a thiol to an activated non-terminal alkyne.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Thiophenol

  • Triethylamine (Et3N)

  • Chloroform (anhydrous)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Sodium Sulfate (Na2SO4) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous chloroform.

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 1-2 drops) to the stirred solution at 0 °C.

  • Thiol Addition: Add a solution of thiophenol (1.0 eq) in anhydrous chloroform dropwise to the reaction mixture over 40 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M Na2CO3 solution and then with water. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired vinyl sulfide.

ParameterValueReference
Alkyne Dimethyl Acetylenedicarboxylate[7]
Thiol Thiophenol[7]
Catalyst Triethylamine[7]
Solvent Chloroform[7]
Temperature 0 °C[7]
Reaction Time 3 hours[7]
Yield High (e.g., 85:15 trans/cis)[7]
Protocol 2: Photoinitiated Radical Addition of a Thiol to Diphenylacetylene

This protocol outlines the radical-mediated thiol-yne reaction with a non-activated, sterically hindered internal alkyne.

Materials:

  • Diphenylacetylene

  • Thiol (e.g., 1-dodecanethiol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., 365 nm)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve diphenylacetylene (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Initiator Addition: Add the photoinitiator, DMPA (e.g., 0.05 eq), to the reaction mixture.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Photoirradiation: Stir the reaction mixture at room temperature while irradiating with a UV lamp (365 nm). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the vinyl sulfide product.

ParameterValue/RangeReference
Alkyne Diphenylacetylene[6]
Thiol Various aliphatic and aromatic thiols[6]
Initiator Photoinitiator (e.g., DMPA)[5]
Solvent Acetonitrile, Dichloromethane[8]
Temperature Room Temperature[8]
Reaction Time Varies (monitor by TLC)[8]
Yield Quantitative for mono-addition[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on thiol-yne reactions with non-terminal alkynes.

Table 1: Nucleophilic Thiol-Yne Reactions

Non-Terminal AlkyneThiolCatalystSolventTemp (°C)Time (h)Conversion/Yield (%)Reference
Dimethyl acetylenedicarboxylateThiophenolEt3NChloroform03High[7]
Dimethyl acetylenedicarboxylateMichael adducts of dithiolsCuNPs/TiO21,2-DCE802490-92%[1]
Propiolamide derivativesMichael adducts of dithiolsCuNPs/TiO21,2-DCE804191% (83:17 Z/E)[1]

Table 2: Radical-Mediated Thiol-Yne Reactions

Non-Terminal AlkyneThiolInitiatorSolventTemp (°C)Time (h)Conversion/Yield (%)Reference
DiphenylacetyleneVarious thiolsUV-RT-Quantitative (mono-addition)[6]
2-OctyneOctanethiolPhotoinitiator-RT-Slower than terminal alkynes[9]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting and analyzing a thiol-yne reaction with a non-terminal alkyne.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis Reagents Select & Weigh Reagents (Alkyne, Thiol, Catalyst/Initiator) Solvent Choose & Add Solvent Reagents->Solvent Mixing Combine Reagents in Reaction Vessel Solvent->Mixing Conditions Set Reaction Conditions (Temperature, Stirring, Atmosphere) Mixing->Conditions Initiation Initiate Reaction (Add Catalyst or Apply UV) Conditions->Initiation Monitoring Monitor Progress (TLC, GC-MS, NMR) Initiation->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Work-up/Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Purity Determine Purity (HPLC, Elemental Analysis) Characterization->Purity

Caption: General Experimental Workflow.

Conclusion

The thiol-yne click chemistry with non-terminal alkynes represents a robust and versatile methodology for the synthesis of functionalized vinyl sulfides. The choice between a nucleophilic or radical-mediated pathway allows for tuning of the reaction conditions and, to some extent, the stereochemical outcome. With applications ranging from polymer synthesis to bioconjugation and drug development, this reaction is a valuable addition to the synthetic chemist's toolbox. The protocols and data provided herein serve as a guide for researchers to effectively implement this powerful reaction in their own work.

References

Experimental protocol for the hydrogenation of 2,6-octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Hydrogenation of 2,6-Octadiyne

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective hydrogenation of diynes to their corresponding dienes is a critical transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed experimental protocols for the partial hydrogenation of this compound to (Z,Z)-2,6-octadiene using two highly effective catalytic systems: Lindlar's catalyst and P-2 Nickel catalyst. These methods are renowned for their high stereoselectivity in forming cis-alkenes.[1][2][3] This note includes representative quantitative data, step-by-step procedures, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducible and successful execution.

Reaction Pathway

The hydrogenation of this compound can proceed in a stepwise manner. The goal of selective hydrogenation is to stop the reaction after the addition of two equivalents of hydrogen to yield the desired (Z,Z)-2,6-octadiene, avoiding over-reduction to octenes or the fully saturated octane.

G A This compound B (Z,Z)-2,6-Octadiene (Desired Product) A->B + 2 H₂ (Selective) C Octenes (Mixture of Isomers) B->C + H₂ D Octane (Over-reduction) C->D + H₂

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table summarizes typical performance data for the selective hydrogenation of similar internal alkynes using Lindlar's and P-2 Nickel catalysts. This provides an expected range of efficacy for the target reaction.

Catalyst SystemSubstrateProductConversion (%)Selectivity to (Z)-Alkene (%)Reference
Lindlar's Catalyst3-Hexyne(Z)-3-Hexene>95>93[4]
P-2 Nickel with EthylenediamineHex-3-yne(Z)-Hex-3-ene>95>99 (200:1 cis:trans)[3]
P-2 Nickel with Ethylenediamine1-Phenylpropyne(Z)-1-Phenylpropene>95>99 (ca. 200:1 cis:trans)[3]
P-2 Nickel with EthylenediamineHex-3-yn-1-ol(Z)-Hex-3-en-1-ol94>99[3]

Experimental Workflow

The general workflow for both catalytic systems involves catalyst preparation or activation, reaction under a hydrogen atmosphere, careful monitoring, and product work-up.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis arrow arrow A Prepare Substrate Solution C Combine Substrate & Catalyst A->C B Prepare Catalyst (e.g., in-situ P-2 Ni) or Weigh Catalyst (e.g., Lindlar's) B->C D Establish H₂ Atmosphere (1-4 atm) C->D E Vigorous Stirring at Room Temp. D->E F Monitor Reaction (TLC / GC) E->F F->E Continue Reaction G Vent H₂ & Filter to Remove Catalyst F->G Reaction Complete H Concentrate Filtrate G->H I Purify Product (e.g., Chromatography) H->I J Characterize Product (NMR, GC-MS) I->J

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol describes a standard procedure for the semi-hydrogenation of an alkyne to a cis-alkene using a poisoned palladium catalyst.[2][5][6]

Materials:

  • This compound

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead; typically 5 wt% Pd)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

  • Hydrogen (H₂) gas cylinder or balloon

  • Standard glassware for inert atmosphere reactions

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).[7]

  • Hydrogen Atmosphere: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask via a needle through the septum. For larger scales or higher pressures, use a Parr hydrogenator apparatus (typically 1-4 atm).[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction to the alkane.[7]

  • Work-up: Upon completion, carefully vent the excess hydrogen gas in a fume hood.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7] Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield pure (Z,Z)-2,6-octadiene.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol outlines the in-situ preparation of the P-2 Nickel catalyst and its use for selective alkyne hydrogenation. P-2 Nickel, especially when modified with ethylenediamine, is highly stereospecific for producing cis-alkenes.[3][8][9]

Materials:

  • This compound

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Ethylenediamine (optional, as a modifier for enhanced selectivity)[3]

  • Hydrogen (H₂) gas (balloon)

  • Standard glassware, stir plate, and filtration apparatus

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask under a hydrogen or nitrogen atmosphere, prepare a solution of Nickel(II) Acetate (1.0 eq, e.g., 5.0 mmol) in ethanol.[3]

    • In a separate flask, prepare a solution of sodium borohydride (4.0 eq) in ethanol.

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 Nickel will form immediately.[7]

    • (Optional) For enhanced cis-selectivity, add ethylenediamine (2-3 molar equivalents relative to the catalyst) to the freshly prepared catalyst suspension.[3]

  • Reaction Setup: Add a solution of this compound in ethanol to the catalyst mixture.

  • Hydrogenation: Ensure the flask is sealed and maintains a positive hydrogen atmosphere (e.g., with a balloon). Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is typically rapid and may cease once the alkyne is consumed.[3]

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is often complete in a short time (e.g., < 1 hour).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen.

  • Purification: Filter the mixture through a pad of activated carbon or Celite® to remove the nickel catalyst.[7] Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.[3] Purify the crude product by column chromatography if necessary.

References

2,6-Octadiyne: A Promising Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Octadiyne is a linear C8 hydrocarbon featuring two internal triple bonds, presenting a unique molecular architecture for the synthesis of novel polymers and advanced materials.[1][2] While dedicated research on the polymerization of this compound and the applications of the resulting polymers is currently limited in publicly available literature, its structural similarity to other non-conjugated diynes, such as its isomer 1,7-octadiyne, suggests significant potential for its use in creating innovative materials with tailored electronic, optical, and biomedical properties.[3][4][5] This document provides a prospective overview of the application of this compound as a monomer, drawing parallels from established protocols for structurally related compounds to propose potential synthetic routes and material applications.

Proposed Synthetic Methodology: Cyclopolymerization

Drawing from the successful polymerization of 1,7-octadiyne, a plausible and effective method for the polymerization of this compound is cyclopolymerization utilizing metathesis catalysts.[3][4] This technique is anticipated to yield conjugated polymers with a backbone composed of cyclic repeating units, which can impart unique electronic and physical properties.

Key Experimental Protocol: Proposed Cyclopolymerization of this compound

This protocol is adapted from established procedures for the cyclopolymerization of 1,7-octadiyne and serves as a starting point for the synthesis of poly(this compound).[3][4] Optimization of catalyst, solvent, temperature, and reaction time will be crucial for achieving controlled polymerization and desired material properties.

ParameterProposed Value/ConditionNotes
Monomer This compoundPurity is critical for catalyst activity and polymer molecular weight.
Catalyst Grubbs-type or Schrock metathesis initiators (e.g., Ru(NCO)₂(IMesH₂)(=CH-(2-(2-PrO)C₆H₄)), Mo(N-2,6-(i-Pr)₂C₆H₃)(CHCMe₂Ph)(OCHMe₂)₂)Catalyst choice will significantly influence polymer structure and properties. Schrock initiators may offer living polymerization characteristics.[3]
Solvent Anhydrous, deoxygenated toluene or dichloromethaneInert and dry conditions are essential to prevent catalyst deactivation.
Temperature 20–60 °CReaction temperature can affect polymerization rate and polymer structure.
Atmosphere Inert (Argon or Nitrogen)Exclusion of air and moisture is critical.
Monomer to Catalyst Ratio 50:1 to 200:1This ratio will influence the molecular weight of the resulting polymer.
Reaction Time 1–24 hoursMonitoring by techniques like NMR or GPC is recommended to determine completion.
Termination Ethyl vinyl etherTo quench the living polymerization.
Purification Precipitation in methanol, followed by filtration and drying under vacuum.To remove residual monomer and catalyst.

Potential Applications and Material Properties

While specific data for poly(this compound) is not available, polymers derived from related diynes exhibit properties that suggest a range of potential applications.

Table of Potential Properties and Applications:

PropertyAnticipated CharacteristicsPotential Applications
Electronic Properties Conjugated polymer backbone could lead to semiconducting or conducting behavior upon doping.Organic electronics, sensors, organic light-emitting diodes (OLEDs).
Optical Properties Potential for absorption and emission in the UV-visible range, tunable by polymer structure and functionalization.Optoelectronic devices, fluorescent probes.
Thermal Properties Expected to be thermally stable, with properties dependent on molecular weight and cross-linking.High-performance plastics, thermosets.
Biomedical Potential The polymer backbone could be functionalized to introduce biocompatibility and for drug conjugation.Drug delivery systems, biomaterials, tissue engineering scaffolds.[6][7][8]

Visualizing the Process

Diagrams of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow for the polymerization of this compound.

cyclopolymerization_pathway Monomer This compound Catalyst Metathesis Catalyst (e.g., Grubbs or Schrock) Monomer->Catalyst Initiation Intermediate Metallacyclobutene Intermediate Catalyst->Intermediate Coordination & Cyclization Polymer Poly(this compound) (Cyclic Structure) Intermediate->Polymer Propagation

Caption: Proposed cyclopolymerization pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Prep Purify & Degas This compound Reaction_Setup Assemble Reaction under Inert Atmosphere Monomer_Prep->Reaction_Setup Solvent_Prep Dry & Degas Solvent Solvent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution Initiation Add Catalyst to Monomer Solution Catalyst_Prep->Initiation Reaction_Setup->Initiation Polymerization Stir at Controlled Temperature Initiation->Polymerization Termination Quench with Ethyl Vinyl Ether Polymerization->Termination Purification Precipitate, Filter, & Dry Polymer Termination->Purification Characterization Analyze Polymer (NMR, GPC, etc.) Purification->Characterization

Caption: General experimental workflow for this compound polymerization.

Disclaimer: The experimental protocols and potential applications described herein are based on scientific precedent with structurally similar molecules and are intended for research and development purposes. Specific experimental conditions for the polymerization of this compound may require significant optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Optimizing Sonogashira coupling reaction conditions for internal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling Reactions

Welcome to the technical support center for Sonogashira cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the synthesis of internal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Sonogashira coupling reaction? The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne (an sp-hybridized carbon) and an aryl or vinyl halide (an sp²-hybridized carbon).[1][2] The key outcome of this reaction is the synthesis of unsymmetrical or internal alkynes, which are crucial building blocks in pharmaceuticals, natural products, and organic materials.[1][3][4][5][6]

Q2: What are the essential components of a standard Sonogashira coupling? A typical Sonogashira reaction includes a palladium catalyst (often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), an amine base (such as triethylamine or diisopropylamine), the aryl/vinyl halide, and the terminal alkyne in a suitable solvent.[1][2][7][8][9]

Q3: What is the reactivity order for the aryl halide coupling partner? The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend, from most reactive to least reactive, is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride > Aryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride.[1][10] Consequently, aryl iodides are highly reactive and can often be coupled at room temperature, whereas aryl bromides may require heating, and aryl chlorides are generally the most challenging substrates.[1][10]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established and often preferred.[10][11] The primary advantage of omitting the copper co-catalyst is the prevention of the undesired homocoupling of the terminal alkyne (Glaser coupling), which forms symmetric diynes as byproducts.[6][10] These reactions may require specific ligands, different bases, or higher temperatures to proceed efficiently.[10]

Q5: My starting material is an internal alkyne, not a terminal one. Can I still use it in a Sonogashira reaction? The classic Sonogashira reaction mechanism relies on the presence of an acidic terminal proton on the alkyne, which is deprotonated by the base to form a reactive copper acetylide or palladium acetylide species.[9][11][12][13] Internal alkynes lack this acidic proton and are therefore generally unreactive as coupling partners under standard Sonogashira conditions. The reaction is designed to form internal alkynes, not consume them. If your goal is to modify a molecule containing an internal alkyne, alternative synthetic strategies that functionalize the groups attached to the alkyne would be necessary.

Troubleshooting Guide for Synthesizing Internal Alkynes

This guide addresses common problems encountered when synthesizing internal alkynes via the Sonogashira coupling of a terminal alkyne and an aryl/vinyl halide.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: Palladium or copper catalyst has degraded or oxidized.• Use fresh, high-quality palladium precursors and copper(I) salts.[10][14]• Ensure the Cu(I) source is white/off-white; a green/blue color indicates oxidation to Cu(II).
Suboptimal Base: The base is not strong enough, wet, or insufficient in quantity.• Use a dry, amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in excess (typically 2-4 equivalents).[10]• For copper-free systems, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.[7][15]
Poor Solvent Choice: The solvent may not be suitable for the specific substrates or may promote catalyst decomposition.• Degas the solvent thoroughly to remove oxygen.[10]• Solvents like DMF, THF, toluene, or even using the amine base (e.g., Et₃N) as the solvent are common. Toluene is often effective for copper-free systems.[16]
Low Reaction Temperature: The temperature may be too low for less reactive halides (e.g., aryl bromides or chlorides).• Increase the reaction temperature. While aryl iodides couple at room temperature, bromides often require heating (50-100 °C).[1][10]
2. Significant Homocoupling (Glaser Byproduct) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of the copper co-catalyst.• Ensure the reaction is performed under strictly anaerobic (inert atmosphere like Argon or Nitrogen) and anhydrous conditions.[10]• Thoroughly degas all solvents and reagents before use.[10]
High Alkyne Concentration: A high concentration of the copper acetylide intermediate can favor the homocoupling pathway.• Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[14]• Switch to a copper-free protocol.[10]
3. Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active, soluble Pd(0) catalyst has agglomerated and precipitated, rendering it inactive.• Use robust ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbenes) to stabilize the palladium center.[11][14]• Avoid excessively high temperatures, which accelerate decomposition.[14]• Some solvents, like THF, have been anecdotally reported to promote palladium black formation; consider alternatives.[14][17]
4. Reaction Stalls with Unreactive Halides Insufficient Catalyst Activity: The catalyst system is not active enough to perform the oxidative addition with challenging substrates like aryl chlorides or electron-rich aryl bromides.• Increase catalyst loading (up to 5 mol% Pd may be needed).[14]• Switch to a more active catalyst system. Modern systems often use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands which can improve catalytic activity.[11]
Incorrect Halide Reactivity: Aryl chlorides are significantly less reactive than bromides and iodides.• Confirm the expected reactivity order (I > Br > Cl). Reaction conditions must be significantly more forcing for chlorides, often requiring higher temperatures and more specialized catalyst systems.[1][10]

Data on Reaction Conditions

Optimizing a Sonogashira coupling often involves screening several parameters. The tables below provide a starting point for typical conditions.

Table 1: General Reaction Parameters

ParameterTypical RangeNotes
Pd Catalyst Loading 0.025 - 5 mol%Lower loadings for reactive iodides; higher for bromides/chlorides.[14]
Cu(I) Co-catalyst Loading 1 - 10 mol%Used in copper-catalyzed variants to increase reaction rate.[1][14]
Ligand:Pd Ratio 1:1 to 4:1Higher ratios can improve catalyst stability.
Base (Equivalents) 2 - 10 eq.An excess is required to neutralize the generated HX and deprotonate the alkyne.[10]
Temperature Room Temp. - 120 °CSubstrate dependent. Iodides often react at RT, while bromides and chlorides require heat.[1]

Table 2: Comparison of Catalyst/Ligand Systems for Aryl Bromides

Pd SourceLigandBaseSolventTemperature (°C)Typical YieldRef.
Pd(OAc)₂PPh₃Et₃NToluene80Good[18]
PdCl₂(PPh₃)₂NoneEt₃N / THFTHF65Moderate-Good[17]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100Good-Excellent[18]
Pd(CH₃CN)₂Cl₂cataCXium ACs₂CO₃2-MeTHFRoom TempGood-Excellent[15]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for coupling an aryl iodide with a terminal alkyne.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for sensitive substrates or when homocoupling is a significant issue. It is optimized for a less reactive aryl bromide.

  • Catalyst Preparation: In a dry Schlenk flask under Argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand like XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 eq.) and a strong inorganic base such as cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.).

  • Solvent and Alkyne Addition: Add anhydrous, degassed 1,4-dioxane (5 mL), followed by the terminal alkyne (1.2 mmol, 1.2 eq.).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup and Purification: Cool the reaction to room temperature. Perform an aqueous workup as described in Protocol 1 and purify the product via column chromatography.

Visualized Workflows and Mechanisms

A clear understanding of the reaction workflow and catalytic cycle is essential for effective troubleshooting.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Pd Catalyst - CuI (if used) - Ligand (if used) - Base setup Assemble Under Inert Gas (Ar/N2) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvent Degas Solvent add_base Add Solvent & Base solvent->add_base setup->add_base add_alkyne Add Terminal Alkyne (dropwise) add_base->add_alkyne react Stir at Set Temp. (RT to 100°C) add_alkyne->react monitor Monitor Progress (TLC / GC-MS) react->monitor quench Quench & Filter monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Internal Alkyne purify->product

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2 R¹-Pd(II)L₂-X oxidative_add->pd2 transmetal Transmetalation pd2->transmetal pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne cu_x CuX transmetal->cu_x Regenerated reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Product: R¹-C≡CR² cu_acetylide Cu-C≡CR² cu_x->cu_acetylide alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide -H⁺ cu_acetylide->transmetal To Pd Cycle

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

References

Technical Support Center: Synthesis and Purification of Dialkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of dialkynes.

Troubleshooting Guide

This section addresses specific problems that may arise during dialkyne synthesis, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Low or No Yield in Homocoupling Reactions (e.g., Glaser-Hay Coupling)

Q: My Glaser-Hay coupling reaction is resulting in a low yield of the desired symmetrical 1,3-diyne. What are the common causes and how can I improve the outcome?

A: Low yields in Glaser-Hay couplings often stem from issues with the catalyst, reaction conditions, or substrate reactivity. Here are the primary factors to investigate:

  • Inactive Catalyst: The copper (I) catalyst is prone to oxidation to copper (II), which is less active. Ensure you are using a fresh, high-quality copper salt. The reaction is typically catalyzed by copper (I) salts in the presence of a base and an oxidant.[1]

  • Insufficient Base or Inappropriate Ligand: The base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate.[1][2] The choice of ligand (e.g., TMEDA) is also critical as it solubilizes the copper catalyst and influences its reactivity.[3][4][5]

    • Solution: Ensure the amine base is pure and used in appropriate stoichiometry. Optimize the ligand-to-copper ratio. The copper-TMEDA complex is soluble in a wide range of solvents, offering versatility.[3][4]

  • Poor Oxygenation: The Hay coupling, a catalytic version of the Glaser coupling, uses oxygen (often from air) to reoxidize Cu(I) in the catalytic cycle.[4][5]

    • Solution: Ensure adequate aeration by running the reaction open to the air or by bubbling air or oxygen through the reaction mixture, but do so cautiously to avoid solvent evaporation or creating a hazardous atmosphere.

  • Substrate-Related Issues: Functional groups on your starting alkyne that can coordinate strongly to copper or are easily reduced (like aryl iodides or nitro groups) can interfere with the reaction and lead to poor yields.[1]

    • Solution: It may be necessary to protect sensitive functional groups before attempting the coupling reaction.[1]

Problem 2: Formation of Side Products in Cross-Coupling Reactions (e.g., Cadiot-Chodkiewicz, Sonogashira)

Q: I am attempting to synthesize an unsymmetrical dialkyne using a Cadiot-Chodkiewicz or Sonogashira coupling, but I'm observing significant amounts of homocoupled (symmetrical diyne) byproducts. How can I increase the selectivity for the desired cross-coupled product?

A: The formation of homocoupled products is a classic challenge in these reactions.

  • For Sonogashira Coupling: The primary cause of homocoupling is the presence of the copper (I) cocatalyst, which can facilitate the Glaser-type coupling of the terminal alkyne starting material, especially in the presence of air.[6][7]

    • Solution 1: Use Copper-Free Conditions. Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[6][8][9] These methods often require different ligands or bases but can provide much higher selectivity for the cross-coupled product.

    • Solution 2: Control Reaction Conditions. If using a copper co-catalyst, ensure the reaction is run under strictly anaerobic (inert) conditions to minimize oxidative homocoupling.

  • For Cadiot-Chodkiewicz Coupling: While this reaction is designed for cross-coupling a terminal alkyne with a haloalkyne and is generally more selective than Glaser coupling, side reactions can still occur.[2]

    • Solution: Ensure the slow addition of the terminal alkyne to the reaction mixture containing the haloalkyne and catalyst. This maintains a low concentration of the terminal alkyne, disfavoring the homocoupling pathway. The reaction is catalyzed by a copper(I) salt and an amine base.[2]

Troubleshooting Flowchart for Low Dialkyne Yield

G start Low Dialkyne Yield coupling_type What coupling reaction? start->coupling_type homo Homocoupling (e.g., Glaser-Hay) coupling_type->homo Homo cross Cross-Coupling (e.g., Sonogashira) coupling_type->cross Cross catalyst_check Catalyst Inactive? (Cu(I) oxidized) homo->catalyst_check side_products Homocoupling side products observed? cross->side_products reagent_check Reagent Issues? catalyst_check->reagent_check No solution_catalyst Use fresh Cu(I) salt Ensure inert atmosphere if required catalyst_check->solution_catalyst Yes solution_reagents Check base purity Optimize ligand Ensure proper aeration (Hay) reagent_check->solution_reagents Yes incomplete_reaction Starting material remains? side_products->incomplete_reaction No solution_homocoupling Switch to copper-free Sonogashira Run under strict inert atmosphere side_products->solution_homocoupling Yes solution_incomplete Increase temperature Increase reaction time Check catalyst/ligand integrity incomplete_reaction->solution_incomplete Yes G start Starting Material (e.g., Terminal Alkyne) protection Protection Step (if needed) start->protection Sensitive groups? coupling Dialkyne Synthesis (e.g., Hay Coupling) start->coupling protection->coupling workup Aqueous Workup & Solvent Removal coupling->workup crude Crude Dialkyne workup->crude deprotection Deprotection Step (if needed) crude->deprotection Protected? purification Purification crude->purification deprotection->purification chrom Column Chromatography purification->chrom recryst Recrystallization purification->recryst distill Distillation purification->distill final Pure Dialkyne chrom->final recryst->final distill->final

References

Technical Support Center: Purification of Non-Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of non-polar organic compounds, with a specific focus on challenging molecules like 2,6-octadiyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of non-polar organic compounds in a question-and-answer format.

Fractional Distillation

Question: My fractional distillation is resulting in poor separation of compounds with very close boiling points. What can I do?

Answer: Achieving good separation of non-polar compounds with similar boiling points requires optimizing several parameters of your fractional distillation setup.

  • Increase the column efficiency: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column. You can increase this by:

    • Using a longer fractionating column.

    • Packing the column with a material that has a high surface area, such as Raschig rings or Vigreux indentations.[1]

  • Optimize the reflux ratio: The reflux ratio is the ratio of the amount of condensate returned to the distillation pot to the amount of distillate collected.[2] A higher reflux ratio generally leads to better separation but a slower distillation rate.[3] For compounds with very close boiling points, a higher reflux ratio is recommended.

  • Ensure a slow and steady heating rate: A slow, consistent heating rate allows for the establishment of a proper temperature gradient within the column, which is crucial for efficient separation.[4] Avoid rapid heating, which can lead to "bumping" and carry-over of less volatile components.

  • Insulate the column: To maintain the temperature gradient and prevent heat loss to the surroundings, insulate the distillation column with glass wool or aluminum foil.[4]

Question: The temperature during my distillation is fluctuating, and I am not getting a sharp boiling point. What does this indicate?

Answer: Temperature fluctuations during distillation can be indicative of several issues:

  • Impure compound: A broad boiling range is a classic sign of an impure substance. The impurities can form azeotropes or simply have different boiling points, leading to a non-constant boiling temperature.

  • Inconsistent heating: Uneven or fluctuating heat input from the heating mantle can cause the temperature to vary. Ensure the heating mantle is properly sized for the flask and that the heat is being distributed evenly.

  • Improper thermometer placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is distilling. The top of the bulb should be level with the bottom of the side arm leading to the condenser.[4]

Column Chromatography

Question: My non-polar compounds are eluting too quickly from the silica gel column, resulting in poor separation. How can I improve retention?

Answer: Poor retention of non-polar compounds on a polar stationary phase like silica gel is a common challenge. To improve separation, you need to decrease the elution strength of your mobile phase.

  • Decrease the polarity of the eluent: For non-polar compounds, you should be using a non-polar solvent system. Start with a very non-polar solvent like hexane or petroleum ether.[5][6] If you are using a solvent mixture (e.g., hexane/ethyl acetate), decrease the proportion of the more polar solvent (ethyl acetate).[7][8]

  • Solvent selection: If a simple hexane/ethyl acetate system is not providing adequate separation, consider other non-polar solvent systems. For instance, a mixture of hexane and diethyl ether or hexane and dichloromethane can offer different selectivity.[5]

  • Dry loading: If your compound is not very soluble in the initial non-polar eluent, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel and then loading the solid onto the column. This can lead to sharper bands and better separation.[9]

Question: I am observing streaking or tailing of my compound on the TLC plate and in the column fractions. What is the cause and how can I fix it?

Answer: Streaking or tailing in chromatography can be caused by several factors:

  • Compound overloading: Applying too much sample to the TLC plate or column can lead to tailing. Try using a more dilute solution of your sample.

  • Compound interaction with silica: Some compounds can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. This can sometimes be mitigated by adding a small amount of a modifier to your eluent, such as a drop of triethylamine for basic compounds or acetic acid for acidic compounds.[5]

  • Inappropriate solvent system: If the solvent is too weak, the compound may move very slowly and appear as a streak. Conversely, if the solvent is too strong, it may move too quickly and also result in poor separation and streaking. It is crucial to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate for optimal column separation.[10]

Recrystallization

Question: My non-polar compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[11][12][13]

  • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point lower than the melting point of your compound.[14]

  • Use more solvent: Oiling out can be caused by the solution becoming saturated at a temperature above the compound's melting point. By adding more solvent, you decrease the saturation temperature, which may fall below the melting point, allowing for crystallization.[12]

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[15]

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[4]

  • Seed crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled solution can initiate crystallization.[15]

  • Change the solvent system: If the above methods fail, you may need to find a different solvent or a mixed solvent system for your recrystallization.[11]

Question: I have a very low recovery after recrystallization. What are the possible reasons?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[15][16]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a stemless funnel, keep the solution hot, and use a slight excess of solvent.[12]

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

  • Inappropriate solvent choice: If the compound has significant solubility in the cold solvent, you will have a low recovery. The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, isomers of the product, and byproducts from side reactions. For instance, if synthesizing this compound via alkylation of a smaller alkyne, you might have residual starting alkyne or dialkylated products. Isomers such as 1,7-octadiyne or 2,5-octadiyne could also be present depending on the reaction conditions. The physical properties of these impurities, particularly their boiling points, will be crucial for selecting the appropriate purification method.

Q2: How do I choose between fractional distillation and column chromatography for purifying a non-polar liquid like this compound?

A2: The choice depends on the properties of the impurities.

  • Fractional distillation is most effective when the impurities have boiling points that are significantly different from your target compound (ideally a difference of at least 25 °C).[1] If you are separating isomers with very close boiling points, fractional distillation can still be used, but it will require a highly efficient column and careful control of the reflux ratio.[17]

  • Column chromatography is generally more effective for separating compounds with very similar boiling points but different polarities, even if the polarity difference is small. For non-polar compounds, normal-phase chromatography with a non-polar eluent is typically used.[6]

Q3: Can I use reversed-phase chromatography to purify non-polar compounds?

A3: Yes, reversed-phase chromatography can be a powerful technique for purifying non-polar compounds. In this method, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Non-polar compounds will have a stronger affinity for the non-polar stationary phase and will be retained longer, allowing for separation from more polar impurities.

Q4: What are some good starting solvent systems for flash column chromatography of a very non-polar compound?

A4: For very non-polar compounds, you should start with a highly non-polar solvent system. Good starting points include:

  • 100% Hexane or Petroleum Ether[5]

  • A small percentage of a slightly more polar solvent in hexane, such as 1-5% diethyl ether in hexane or 1-5% ethyl acetate in hexane.[7] It is always recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for your target compound.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify liquid this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[4]

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. Gradually increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.[4]

  • Equilibration: Allow the system to equilibrate by adjusting the heating rate to maintain a steady reflux of condensate within the column. This is crucial for establishing the temperature gradient necessary for separation.

  • Distillate Collection: Once the temperature at the distillation head stabilizes, begin collecting the distillate. Record the temperature at which the first drop is collected. Collect fractions in separate, pre-weighed receiving flasks.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 133-134 °C at atmospheric pressure). Change receiving flasks if the temperature fluctuates significantly, as this may indicate the presence of impurities.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness, which can be hazardous.

  • Analysis: Analyze the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of a Non-Polar Solid by Recrystallization

Objective: To purify a solid non-polar compound from soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For non-polar compounds, solvents like hexane, heptane, or ethanol are often good choices.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[16]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[12]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by NMR or other spectroscopic methods can also be performed.

Quantitative Data

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography of Non-Polar Compounds [5][7]

Compound PolarityRecommended Solvent System (v/v)Rf Target on TLC
Very Non-Polar100% Hexane or Pentane0.2 - 0.4
1-5% Diethyl Ether in Hexane0.2 - 0.4
1-5% Dichloromethane in Hexane0.2 - 0.4
Moderately Non-Polar5-20% Ethyl Acetate in Hexane0.2 - 0.4
5-20% Diethyl Ether in Hexane0.2 - 0.4

Table 2: Physical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₈H₁₀106.17~133-13427
1,7-OctadiyneC₈H₁₀106.17~126-127-
3,5-OctadiyneC₈H₁₀106.17~137-

Note: The physical properties of isomers can be very similar, making purification challenging and often requiring high-efficiency techniques.

Visualizations

Troubleshooting_Purification start Start: Impure Non-Polar Compound is_liquid Is the compound a liquid? start->is_liquid is_solid Is the compound a solid? start->is_solid distillation Consider Fractional Distillation is_liquid->distillation Yes recrystallization Consider Recrystallization is_solid->recrystallization Yes boiling_points Are boiling points of impurities significantly different? distillation->boiling_points troubleshoot_distillation Troubleshoot Distillation: - Increase column efficiency - Optimize reflux ratio - Slow heating rate distillation->troubleshoot_distillation Poor Separation chromatography Consider Column Chromatography polarities Are polarities of impurities different? chromatography->polarities oiling_out Does the compound 'oil out'? recrystallization->oiling_out boiling_points->chromatography No end Pure Compound boiling_points->end Yes, successful troubleshoot_chromatography Troubleshoot Chromatography: - Adjust solvent polarity - Try different solvent system - Consider dry loading polarities->troubleshoot_chromatography No, poor separation polarities->end Yes, successful troubleshoot_recrystallization Troubleshoot Recrystallization: - Use lower boiling solvent - Use more solvent - Slow cooling oiling_out->troubleshoot_recrystallization Yes oiling_out->end No, successful troubleshoot_distillation->distillation troubleshoot_chromatography->chromatography troubleshoot_recrystallization->recrystallization

Caption: A logical workflow for troubleshooting the purification of non-polar organic compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis crude_product Crude this compound initial_analysis GC/NMR Analysis crude_product->initial_analysis purification_method Select Purification Method (Distillation, Chromatography, etc.) initial_analysis->purification_method final_analysis Purity Check (GC/NMR) purification_method->final_analysis final_analysis->purification_method If purity is low, re-purify pure_product Pure this compound final_analysis->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Preventing side reactions in diyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diyne Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering common side reactions and other issues during diyne polymerization, such as Glaser-Hay and Eglinton couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization yield is very low, or no polymer is forming. What are the common causes and solutions?

A1: Low or no yield in diyne polymerization is a frequent issue that can typically be traced back to problems with the catalyst, reagents, or reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst or Initiator: The copper catalyst is sensitive to oxidation and impurities. Ensure you are using a fresh, high-purity catalyst. For photo-initiated reactions, verify the wavelength and intensity of your UV source and ensure the photoinitiator is appropriate for your system.[1]

  • Impurities in Monomer or Solvent: Water and acidic impurities can deactivate catalysts and terminate polymerization.[2] Monomers should be purified (e.g., by recrystallization or distillation) and solvents must be rigorously dried and degassed.[2][3] Performing several freeze-pump-thaw cycles is a reliable method for degassing.[3]

  • Incorrect Reaction Temperature: Polymerization is often temperature-sensitive. Systematically screen a range of temperatures to find the optimal condition for your specific monomer and catalyst system.[3][4] Some reactions may require elevated temperatures (e.g., 60-100 °C) to proceed efficiently.[3]

  • Poor Ligand Choice: For copper-catalyzed reactions like Glaser-Hay coupling, the choice of ligand is critical. Bidentate nitrogenous ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often more effective than monodentate ligands.[5] The ligand can significantly impact reaction rate and selectivity.[6]

Q2: I'm observing significant formation of cyclic diynes and other homocoupled byproducts. How can I favor intermolecular polymerization?

A2: The formation of cyclic oligomers or other homocoupled products is a classic competitive side reaction, especially in Glaser-Hay couplings. This occurs when a monomer reacts with itself (intramolecularly) rather than with another monomer to form a polymer chain.

Troubleshooting Strategies:

  • High-Dilution Conditions: Intramolecular reactions are favored at high concentrations. By significantly increasing the solvent volume (high dilution), you decrease the probability of a molecule's ends finding each other, thus favoring intermolecular reactions.

  • Slow Monomer Addition: A highly effective technique is to use a syringe pump to add the diyne monomer to the reaction vessel very slowly over several hours. This keeps the instantaneous concentration of the monomer low, which strongly disfavors the formation of homocoupled byproducts.[1]

  • Choice of Catalyst and Ligands: The catalyst system can influence selectivity. The Hay coupling, which uses a soluble CuCl-TMEDA complex, is often more versatile and can offer better control than the classical Glaser coupling.[6][7][8]

Q3: The molecular weight of my polymer is consistently low and the polydispersity index (PDI) is broad. What factors are at play?

A3: Achieving high molecular weight with a narrow PDI requires precise control over stoichiometry and the elimination of chain-terminating side reactions.

Possible Causes & Solutions:

  • Chain Termination by Oxygen: The Glaser-Hay coupling mechanism involves the oxidation of Cu(I) to Cu(II).[6][9] However, excess oxygen, especially during workup, can lead to unwanted side reactions that terminate polymer chains.[9][10] It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the polymerization.[3] Some researchers have found that adding reducing agents like sodium L-ascorbate after the reaction but before air exposure can prevent this oxidative coupling.[9][10]

  • Incorrect Stoichiometry: In step-growth polymerization, even a small deviation from perfect 1:1 stoichiometry between AA and BB-type monomers can severely limit the final molecular weight.[11] Ensure monomers are weighed with high precision.

  • Chain Transfer Reactions: Solvents can sometimes act as chain transfer agents, which will limit the polymer's molecular weight.[12] If this is suspected, screening alternative solvents is recommended.

  • Insoluble Polymer: As the polymer chains grow, they may precipitate out of the solution if the solvent is not optimal.[12] This premature precipitation stops further chain growth. Ensure you are using a solvent that can maintain the polymer in solution at high molecular weights.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, and solvent can dramatically influence polymerization outcomes. The following table summarizes how these variables can affect the reaction.

Parameter Condition / Reagent Typical Effect on Polymerization Reference
Catalyst Copper(I) Iodide (CuI)Often outperforms other copper sources in Glaser-Hay couplings.[5]
Copper(II) Acetate (in Pyridine)Used in Eglinton coupling, suitable when an oxygen atmosphere is undesirable.[6]
Ligand TMEDA (bidentate)Greatly accelerates the reaction and improves catalyst solubility compared to no ligand or monodentate ligands.[5][8][13]
Tridentate/Tetradentate LigandsCan sometimes suppress Glaser coupling side reactions compared to linear bidentate ligands.[9][10]
Solvent Polar Aprotic (e.g., DMSO, DMAA)Can be beneficial for reaction rates and polymer solubility. However, residual DMSO can cause cross-linking at high temperatures.[14][15]
Non-polar (e.g., Toluene)Choice depends on monomer solubility; polymer may precipitate if solubility is poor, limiting molecular weight.[12]
Atmosphere Inert (Nitrogen/Argon)Critical for preventing oxidative side reactions that can discolor the polymer or terminate chains.[3][9]

Experimental Protocols

Representative Protocol: Glaser-Hay Polymerization of a Diyne Monomer

This protocol is a generalized procedure for the copper-catalyzed oxidative polymerization of a terminal diyne monomer. Note: All glassware should be flame-dried, and all solvents must be anhydrous and degassed.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stirrer, condenser, and a nitrogen or argon inlet.[3]

    • Charge the flask with the purified diyne monomer.

    • Add the anhydrous, degassed solvent (e.g., toluene, THF, or DMF) to dissolve the monomer.

    • Thoroughly degas the monomer solution using at least three freeze-pump-thaw cycles.[3]

  • Catalyst Preparation & Addition:

    • In a separate, dry Schlenk tube under an inert atmosphere, prepare the catalyst solution.

    • Add Copper(I) Chloride (CuCl) or Copper(I) Iodide (CuI).

    • Add the ligand, such as TMEDA, to the tube. The CuCl-TMEDA complex is often used in Hay's modification.[7][8]

    • Dissolve the catalyst complex in a small amount of the same degassed solvent.

  • Polymerization:

    • Using a gas-tight syringe, transfer the catalyst solution to the stirring monomer solution under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir for 12-48 hours.[3][4] Reaction progress can be monitored by taking aliquots and analyzing via GPC or NMR.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • To prevent oxidative side reactions during workup, some protocols recommend adding an excess of a reducing agent before exposing the mixture to air.[9][10]

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.[16]

    • Collect the polymer by vacuum filtration, wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomer.

    • Dry the final polymer under high vacuum to a constant weight.

Visualizations: Workflows and Reaction Pathways

Troubleshooting Workflow for Low Polymer Yield

The following diagram outlines a logical troubleshooting process when faced with a low-yielding diyne polymerization reaction.

TroubleshootingWorkflow Start Low Polymer Yield or No Reaction CheckCatalyst 1. Catalyst System Check Start->CheckCatalyst CheckReagents 2. Reagent Purity Check Start->CheckReagents CheckConditions 3. Reaction Conditions Check Start->CheckConditions Cat_Purity Is catalyst fresh and high purity? CheckCatalyst->Cat_Purity Reagent_Monomer Is monomer pure? CheckReagents->Reagent_Monomer Cond_Temp Is temperature optimal? CheckConditions->Cond_Temp Cat_Ligand Is ligand appropriate? (e.g., TMEDA) Cat_Purity->Cat_Ligand Yes Solution_Cat Action: Use fresh catalyst. Screen different ligands. Cat_Purity->Solution_Cat No Cat_Ligand->Solution_Cat No Reagent_Solvent Are solvents anhydrous and degassed? Reagent_Monomer->Reagent_Solvent Yes Solution_Reagent Action: Purify monomer. Rigorously dry/degas solvents. Reagent_Monomer->Solution_Reagent No Reagent_Solvent->Solution_Reagent No Cond_Atm Is atmosphere inert (N2/Ar)? Cond_Temp->Cond_Atm Yes Solution_Cond Action: Optimize temperature. Ensure proper inert technique. Cond_Temp->Solution_Cond No Cond_Atm->Solution_Cond No ReactionPathways cluster_desired Desired Pathway: Polymerization cluster_side Side Reaction: Homocoupling Monomer Diyne Monomer Polymer Linear Polydiyne (High Molecular Weight) Monomer->Polymer Intermolecular Coupling (favored by low concentration) Cyclic Cyclic Dimer/Oligomer (Low Molecular Weight) Monomer->Cyclic Intramolecular Coupling (favored by high concentration)

References

Troubleshooting low yields in Glaser-Hay bioconjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glaser-Hay bioconjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a particular focus on resolving issues of low reaction yield and protein degradation.

Frequently Asked Questions (FAQs)

Q1: My Glaser-Hay bioconjugation reaction is resulting in a low yield. What are the common causes?

Low yields in Glaser-Hay bioconjugations can stem from several factors including suboptimal reaction conditions, reagent degradation, or the presence of interfering substances. Key areas to investigate are the choice of ligand and its concentration, the pH of the reaction buffer, and the integrity of your biomolecule and alkyne partner. Protein oxidation is a significant side reaction that can also lead to lower yields of the desired conjugate.

Q2: I am observing significant protein degradation in my reaction. What is the likely cause and how can I prevent it?

Protein degradation during Glaser-Hay coupling is often caused by oxidative damage mediated by copper (II) species, which can be generated during the catalytic cycle. The production of hydrogen peroxide as a byproduct of the reaction can also contribute to this degradation. To mitigate this, consider the following:

  • Add Catalase: The addition of catalase to the reaction mixture has been shown to significantly reduce protein degradation and improve coupling efficiency by breaking down hydrogen peroxide.

  • Optimize Ligand Choice: Certain ligands can minimize protein oxidation. For example, a carboxylated biphenyl ligand at pH 8.0 has been shown to reduce protein degradation. A specific bis-diol bipyridine (bpy-diol) ligand has also been reported to protect peptides from Cu(II) mediated oxidative damage by sequestering Cu(II) as an insoluble gel.

  • Control Reaction Time: Extended reaction times can lead to increased protein degradation. Monitor your reaction progress and aim for the shortest time necessary to achieve acceptable yields.

Q3: How do I choose the optimal ligand for my Glaser-Hay bioconjugation?

Ligand selection is critical for a successful Glaser-Hay bioconjugation. The traditional ligand, N,N,N′,N′-tetramethylethylenediamine (TMEDA), can be effective, but other ligands have been shown to provide superior results. For instance, a carboxylated bipyridyl ligand has been reported to increase coupling efficiency nearly 7-fold compared to TMEDA. 2,2'-biquinoline has also been identified as a promising ligand. The optimal ligand may depend on your specific protein and reaction conditions. It is advisable to screen a few different ligands to find the best performer for your system.

Q4: What is the effect of pH on the reaction, and what is the recommended range?

The pH of the reaction buffer can significantly impact both coupling efficiency and protein stability. The optimal pH can be ligand-dependent. For reactions using the traditional TMEDA ligand, a lower pH of 6.0 has been shown to result in faster coupling. Conversely, when using a carboxylated biphenyl ligand, a pH of 8.0 was found to be optimal for minimizing protein degradation. It is recommended to buffer exchange your protein into the desired pH before starting the conjugation.

Q5: Should I add reducing agents or radical scavengers to my reaction?

While the formation of deleterious Cu(II) species might suggest the addition of reducing agents to regenerate the active Cu(I) catalyst, studies have shown that common reducing agents like β-mercaptoethanol, TCEP, and DTT do not improve, and can even inhibit, the Glaser-Hay bioconjugation. Similarly, radical scavengers such as cysteine, oleic acid, and ascorbic acid have not been found to be beneficial, with ascorbic acid actually hindering the reaction and increasing protein degradation. Therefore, the addition of these agents is generally not recommended.

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to troubleshooting low yields in your Glaser-Hay bioconjugation experiments.

Step 1: Re-evaluate Your Reaction Components
  • Copper Source: Copper(I) iodide is generally the preferred copper source. Ensure it is fresh and has been stored properly to prevent oxidation to copper(II).

  • Ligand Quality: Use high-purity ligands and ensure they have been stored under the recommended conditions.

  • Biomolecule and Alkyne Partner: Confirm the purity and concentration of your protein and alkyne-containing molecule. Ensure that the terminal alkyne functionality is intact and has not degraded.

Step 2: Optimize Reaction Conditions

A systematic optimization of reaction parameters is crucial. The following tables summarize the effects of different conditions on coupling efficiency.

Table 1: Effect of Ligand on Coupling Efficiency

LigandRelative Coupling Efficiency (Compared to TMEDA)Reference
N,N,N′,N′-tetramethylethylenediamine (TMEDA)1x
2,2-bipyridyl~4x
Carboxylated bipyridyl~7x
2,2'-biquinolinePromising for future use

Table 2: Effect of pH on Coupling Efficiency with Different Ligands

LigandOptimal pH for CouplingReference
TMEDA6.0
Carboxylated bipyridyl8.0
Step 3: Mitigate Protein Degradation

As protein degradation can be a major contributor to low yields of the desired product, implementing strategies to minimize this is essential.

Table 3: Strategies to Minimize Protein Degradation

StrategyRationaleReference
Add Catalase Decomposes hydrogen peroxide, a byproduct that causes oxidative damage.
Use a Sequestering Ligand A bpy-diol ligand can sequester off-cycle Cu(II) as an insoluble gel, preventing it from damaging the protein.
Optimize Reaction Time and Temperature Shorter reaction times and lower temperatures (e.g., 4 °C) can reduce the extent of protein degradation.

Experimental Protocols

Optimized Glaser-Hay Bioconjugation Protocol (TMEDA Ligand)

This protocol is a starting point and may require further optimization for your specific system.

  • Prepare Reagents:

    • Prepare a 500 mM solution of CuI in water. Vigorously shake the solution before use.

    • Prepare a 500 mM solution of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in water.

    • Buffer exchange your protein containing a terminal alkyne unnatural amino acid (e.g., p-propargyloxyphenylalanine) into a suitable buffer at pH 6.0. A typical protein concentration is 1.0 mg/mL.

    • Prepare a 1 mM solution of your alkyne-containing molecule (e.g., AlexaFluor-488 Alkyne) in DMSO.

  • Reaction Setup:

    • In a sterile 1.5 mL microcentrifuge tube, add 5 µL of the 500 mM CuI solution and 5 µL of the 500 mM TMEDA solution.

    • Mix thoroughly by pipetting.

    • Add 30 µL of your protein solution (at 1.0 mg/mL in pH 6.0 buffer).

    • Add 20 µL of the 1 mM alkyne-partner solution.

  • Incubation:

    • Incubate the reaction at room temperature (22 °C) for 4 hours.

  • Purification:

    • Remove excess reactants and purify the bioconjugate using a suitable method, such as spin filtration or size-exclusion chromatography.

Glaser-Hay Bioconjugation with Catalase to Minimize Protein Degradation
  • Prepare Reagents:

    • Follow the reagent preparation steps from the protocol above, using the optimal ligand and pH for your system.

    • Prepare a stock solution of catalase.

  • Reaction Setup:

    • To your reaction mixture (as described above), add catalase to a final concentration that has been determined to be effective (this may require some optimization).

    • The addition of catalase has been shown to improve coupling and reduce protein oxidation.

  • Incubation and Purification:

    • Follow the incubation and purification steps from the protocol above.

Visual Guides

Glaser-Hay Bioconjugation Workflow

The following diagram illustrates a typical workflow for performing and troubleshooting a Glaser-Hay bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Prep_Protein Prepare Alkyne-Protein (Buffer Exchange, pH Adjustment) Reaction_Setup Set up Reaction (Combine Protein, Reagents) Prep_Protein->Reaction_Setup Prep_Reagents Prepare Reagents (CuI, Ligand, Alkyne Partner) Prep_Reagents->Reaction_Setup Incubation Incubate (Time, Temperature) Reaction_Setup->Incubation Purification Purify Conjugate Incubation->Purification Analysis Analyze Yield & Purity (SDS-PAGE, MS) Purification->Analysis Low_Yield Low Yield? Analysis->Low_Yield Degradation Degradation? Analysis->Degradation Optimization Optimize Conditions (Ligand, pH, Catalase) Low_Yield->Optimization Yes Success Successful Conjugation Low_Yield->Success No Degradation->Low_Yield No Degradation->Optimization Yes Optimization->Reaction_Setup Iterate G cluster_inputs Reaction Inputs cluster_outcomes Reaction Outcomes Ligand Ligand Choice (e.g., TMEDA, bipyridyl) Desired_Outcome High Yield of Desired Bioconjugate Ligand->Desired_Outcome Undesired_Outcome Low Yield & Protein Degradation Ligand->Undesired_Outcome pH Reaction pH pH->Desired_Outcome pH->Undesired_Outcome Catalyst Copper(I) Source Catalyst->Desired_Outcome Catalyst->Undesired_Outcome Additives Additives (e.g., Catalase) Additives->Desired_Outcome note Solid arrows indicate positive influence. Dashed arrows indicate negative influence.

Technical Support Center: Improving Regioselectivity in Addition Reactions to Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling regioselectivity during addition reactions to internal alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of specific regioisomers from unsymmetrical internal alkynes.

1. Hydroboration

Question/Issue Answer/Solution
Q1: My hydroboration of an aryl-alkyl internal alkyne is giving a mixture of regioisomers. How can I favor the addition of boron to the carbon adjacent to the alkyl group (α-position)? A1: Achieving high α-selectivity in the hydroboration of aryl-alkyl alkynes is challenging as the electronic bias often favors boron addition at the β-position (adjacent to the aryl group). To promote α-addition, consider the following: • Catalyst Selection: Employ a cobalt catalyst with a rigid, sterically demanding ligand. For instance, cobalt complexes with cyclopropane-based diphosphine ligands have shown excellent cis-α-addition selectivity for dialkyl internal alkynes, and this principle can be extended.[1][2] • Steric Hindrance: If possible, increase the steric bulk of the alkyl group on the alkyne. This can disfavor boron addition at the α-position if the borane reagent is also bulky. Conversely, a less hindered borane might show less selectivity.
Q2: I am observing poor regioselectivity in the hydroboration of a dialkyl internal alkyne. What strategies can I use to improve this? A2: For dialkyl internal alkynes where electronic differences are minimal, steric factors are paramount for controlling regioselectivity.[3] • Use Bulky Boranes: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are highly sensitive to steric hindrance and will preferentially add to the less sterically crowded carbon of the alkyne.[3][4][5] • Catalytic Methods: Certain cobalt-pincer NHC complexes have demonstrated high cis-α selectivity for unactivated internal alkynes.[6] This offers a catalytic approach to achieving high regioselectivity.
Q3: My hydroboration reaction is sluggish and giving low yields, along with poor regioselectivity. A3: Low reactivity can be due to several factors: • Reaction Conditions: Ensure strictly anhydrous and inert conditions. Moisture and oxygen can deactivate both the borane reagent and the catalyst. Use freshly distilled solvents and degas the reaction mixture. • Catalyst Activation: If using a catalyst, ensure it is properly activated according to the literature procedure. Some catalysts require an induction period or the presence of an activator. • Temperature: While many hydroborations proceed at room temperature, gentle heating may be required for less reactive substrates. However, be aware that higher temperatures can sometimes decrease regioselectivity.[4]

2. Hydrohalogenation

Question/Issue Answer/Solution
Q1: I am getting a mixture of E/Z isomers and regioisomers from the hydrohalogenation of my unsymmetrical internal alkyne. A1: The hydrohalogenation of internal alkynes often yields a mixture of stereoisomers and regioisomers due to the formation of a vinyl cation intermediate.[7][8] To improve selectivity: • Electronic Effects: If one substituent is significantly more electron-donating than the other (e.g., an aryl group vs. an alkyl group), the halogen will preferentially add to the carbon that can better stabilize the positive charge of the vinyl cation intermediate (the carbon bearing the aryl group).[7] • Solvent Choice: Using a polar, non-nucleophilic solvent can help stabilize the carbocation intermediate, potentially increasing selectivity.[3] • Low Temperature: Running the reaction at a lower temperature can favor the pathway with the lower activation energy, which is typically the formation of the more stable carbocation, thus improving regioselectivity.[3]
Q2: Can I achieve anti-Markovnikov addition of HBr to an internal alkyne? A2: While anti-Markovnikov addition of HBr in the presence of peroxides is a well-established reaction for terminal alkynes, its application to internal alkynes is less straightforward and often results in mixtures.[7][9] The radical intermediate formed from an internal alkyne is less regiochemically defined. For specific applications requiring anti-Markovnikov products from internal alkynes, alternative synthetic routes are often more effective.

3. Transition-Metal Catalyzed Additions (e.g., Hydroarylation)

Question/Issue Answer/Solution
Q1: My palladium-catalyzed hydroarylation of an internal alkyne with an arylboronic acid is giving low regioselectivity. A1: Regioselectivity in palladium-catalyzed hydroarylation is influenced by a combination of steric and electronic factors, as well as the catalyst system.[10][11][12] • Ligand Effects: The choice of phosphine ligand on the palladium center is crucial. Bulky ligands can direct the addition to the less sterically hindered carbon of the alkyne. Experiment with different ligands (e.g., PPh₃, PCy₃, or more specialized ligands) to optimize selectivity.[12][13][14] • Substrate Control: The electronic properties of both the alkyne and the arylboronic acid play a significant role. Electron-withdrawing or -donating groups can direct the regiochemical outcome.[13] • Directing Groups: Introducing a directing group on the alkyne substrate can provide excellent control over regioselectivity by coordinating to the metal center and guiding the insertion of the alkyne.
Q2: The catalytic activity in my transition-metal catalyzed addition is low, resulting in incomplete conversion. A2: Low catalytic activity can stem from several issues: • Catalyst Deactivation: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Many transition metal catalysts are sensitive to air and moisture.[3] • Ligand Choice: The ligand not only influences selectivity but also catalyst stability and activity. A ligand that is too bulky may hinder substrate coordination, while a less electron-donating ligand might result in a less active catalyst.[3] • Additives: Some catalytic systems require additives (e.g., an acid or a base) to facilitate the catalytic cycle. Ensure all components are present in the correct stoichiometry.[15]

Data Presentation: Regioselectivity in Addition Reactions

The following tables summarize quantitative data on the regioselectivity of various addition reactions to unsymmetrical internal alkynes. The ratio (α:β) refers to the isomers formed by the addition of the specified group to the α- or β-carbon of the alkyne.

Table 1: Regioselectivity of Cobalt-Catalyzed Hydroboration of Internal Alkynes

Alkyne Substrate (R¹-C≡C-R²)CatalystRegioisomeric Ratio (α:β)¹Reference
1-Phenyl-1-propyneLa-CoCl₂PhMe>1:99[1][2]
1-Phenyl-1-hexyneLa-CoCl₂Phn-Bu>1:99[1][2]
1-(4-Methoxyphenyl)-1-propyneLa-CoCl₂4-MeO-C₆H₄Me>1:99[1][2]
1-(4-Trifluoromethylphenyl)-1-propyneLa-CoCl₂4-CF₃-C₆H₄Me>1:99[1][2]
4-OctyneLa-CoCl₂n-Prn-PrN/A (symmetrical)[1][2]
2-Methyl-3-hexyneLa-CoCl₂i-PrEt93:7[1][2]
2,2-Dimethyl-3-hexyneLa-CoCl₂t-BuEt>99:1[1][2]

¹ α-addition refers to boron adding to the carbon adjacent to R¹, and β-addition refers to boron adding to the carbon adjacent to R².

Table 2: Regioselectivity of Hydrohalogenation of Internal Alkynes

Alkyne Substrate (R¹-C≡C-R²)ReagentMajor RegioisomerNotesReference
1-Phenyl-1-propyneHClPhMe1-Chloro-1-phenyl-1-propeneHalogen adds to the benzylic position due to better carbocation stabilization.[7][7]
1-Phenyl-1-propyneHBrPhMe1-Bromo-1-phenyl-1-propeneSimilar to HCl addition, follows Markovnikov's rule.[7][7]
2-HexyneHBrEtn-PrMixture of 2-bromo-2-hexene and 3-bromo-2-hexeneFor dialkyl alkynes with similar steric bulk, a mixture is often obtained.[7][16][7]
2-PentyneHBr + PeroxidesMeEtMixture of (E/Z)-2-bromo-2-pentene and (E/Z)-3-bromo-2-penteneAnti-Markovnikov addition is not as selective for internal alkynes as for terminal alkynes.[7]

Table 3: Ligand Effects on Regioselectivity in Palladium-Catalyzed Hydroarylation of 1-Phenyl-1-propyne with Phenylboronic Acid

Palladium CatalystLigandRegioisomeric Ratio (α:β)¹Reference
Pd(OAc)₂PPh₃85:15[10]
Pd(OAc)₂PCy₃92:8[10][12]
Pd(OAc)₂XPhos78:22
PdCl₂(PPh₃)₂None88:12[11]

¹ α-addition refers to the aryl group adding to the benzylic carbon, and β-addition refers to the aryl group adding to the carbon bearing the methyl group.

Experimental Protocols

Protocol 1: Regioselective Hydroboration of an Unsymmetrical Internal Alkyne using a Bulky Borane (9-BBN)

This protocol describes the hydroboration of an unsymmetrical internal alkyne to favor the addition of boron to the less sterically hindered carbon, followed by oxidation to the corresponding ketone.[4]

Materials:

  • Unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical internal alkyne (1.0 eq) in anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M aqueous NaOH solution (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq). Caution: This oxidation step is exothermic.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Protocol 2: Markovnikov Hydrohalogenation of an Unsymmetrical Internal Alkyne

This protocol describes the addition of HBr to an unsymmetrical internal alkyne to yield the corresponding vinyl bromide, with the halogen adding to the more substituted carbon.[7][8]

Materials:

  • Unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne)

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical internal alkyne (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of HBr: Slowly add the HBr solution in acetic acid (1.0-1.2 eq) dropwise to the stirred solution of the alkyne.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the vinyl bromide.

Protocol 3: Palladium-Catalyzed Hydroarylation of an Internal Alkyne with an Arylboronic Acid

This protocol details the palladium-catalyzed addition of an aryl group and a hydrogen atom across an internal alkyne.[10][11]

Materials:

  • Unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., PCy₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Mixture: To the Schlenk tube, add the arylboronic acid (1.2 eq) and the unsymmetrical internal alkyne (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene and a small amount of degassed water via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired tri-substituted alkene.

Mandatory Visualizations

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type hydroboration Hydroboration reaction_type->hydroboration Hydroboration hydrohalogenation Hydrohalogenation reaction_type->hydrohalogenation Hydrohalogenation metal_catalyzed Transition-Metal Catalyzed Addition reaction_type->metal_catalyzed Metal-Catalyzed hb_q1 Using Bulky Borane? hydroboration->hb_q1 hh_q1 Check Electronic Bias (e.g., Aryl vs. Alkyl) hydrohalogenation->hh_q1 mc_q1 Screen Ligands metal_catalyzed->mc_q1 hb_q2 Catalyst Employed? hb_q1->hb_q2 No hb_end Improved Regioselectivity hb_q1->hb_end Yes hb_a1 Use 9-BBN or Disiamylborane hb_a1->hb_end hb_q2->hb_a1 No hb_a2 Consider Co- or Rh-based catalysts for alternative regioselectivity hb_q2->hb_a2 Yes hb_a2->hb_end hh_q2 Optimize Conditions hh_q1->hh_q2 hh_a1 Lower Temperature hh_q2->hh_a1 Optimize Temp hh_a2 Use Polar, Non-nucleophilic Solvent hh_q2->hh_a2 Optimize Solvent hh_end Improved Regioselectivity hh_a1->hh_end hh_a2->hh_end mc_q2 Consider Directing Group Strategy mc_q1->mc_q2 No/Ineffective mc_end Improved Regioselectivity mc_q1->mc_end Effective mc_a1 Vary Steric/Electronic Properties of Ligand (e.g., PPh3 vs. PCy3) mc_a1->mc_q1 mc_q2->mc_end Regioselectivity_Strategy start Desired Regioisomer? hydroboration Hydroboration Product (Ketone/Aldehyde) start->hydroboration hydrohalogenation Vinyl Halide start->hydrohalogenation hydroarylation Tri-substituted Alkene start->hydroarylation hb_q1 Steric Difference Between Substituents? hydroboration->hb_q1 hh_q1 Markovnikov Product Desired? hydrohalogenation->hh_q1 ha_q1 Control Strategy? hydroarylation->ha_q1 hb_a1 Use Bulky Borane (9-BBN, Disiamylborane) for addition to less hindered carbon hb_q1->hb_a1 Yes hb_q2 Electronic Difference (Aryl vs. Alkyl)? hb_q1->hb_q2 No hb_a2 Use Co-catalyst with cyclopropane-based diphosphine ligand for β-addition hb_q2->hb_a2 Yes hb_a3 Consider Co-pincer NHC catalyst for α-addition hb_q2->hb_a3 Alternative hh_a1 Use standard HX addition. Relies on carbocation stability. hh_q1->hh_a1 Yes hh_a2 Anti-Markovnikov addition is challenging for internal alkynes. Consider alternative synthetic routes. hh_q1->hh_a2 No ha_a1 Ligand Screening: Use bulky phosphine ligands (e.g., PCy3) on Pd to favor addition to less hindered side. ha_q1->ha_a1 Catalyst Control ha_a2 Substrate Control: Incorporate a directing group on the alkyne substrate. ha_q1->ha_a2 Substrate Control Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Flame-dry Glassware prep_reagents->prep_glassware prep_atmosphere Establish Inert Atmosphere (Ar/N2) prep_glassware->prep_atmosphere add_substrate Add Substrate & Catalyst/Reagents prep_atmosphere->add_substrate add_solvent Add Solvent add_substrate->add_solvent run_reaction Run Reaction at Specified Temp/Time add_solvent->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize determine_ratio Determine Regioisomer Ratio by 1H NMR characterize->determine_ratio

References

Technical Support Center: Removal of Catalyst Residues from Poly(2,6-octadiyne)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from poly(2,6-octadiyne).

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the polymerization of this compound, and why is their removal important?

A1: The polymerization of this compound, a diyne monomer, is typically achieved through metathesis or coordination polymerization. Common catalysts include:

  • Ruthenium-based catalysts (e.g., Grubbs-type catalysts): Widely used for acyclic diene metathesis (ADMET) polymerization.[1][2][3]

  • Ziegler-Natta and Zirconocene catalysts: Employed in coordination polymerization of olefins and dienes.[][5][6]

  • Cobalt-based catalysts: Utilized in [2+2+2] cycloaddition polymerizations of diynes.[7]

Removal of these metal-based catalyst residues is critical for several reasons:

  • Toxicity: Many transition metals are toxic, and their presence is strictly regulated in materials intended for biomedical or pharmaceutical applications.[8][9]

  • Altered Material Properties: Residual catalysts can affect the polymer's stability, color, and thermal properties. For instance, the removal of a zinc catalyst from a polymer was shown to increase its thermal decomposition temperature significantly.[10][11]

  • Interference with Downstream Reactions: Metal residues can poison catalysts used in subsequent functionalization or hydrogenation steps.[8]

  • Inaccurate Analytical Data: The presence of metal impurities can interfere with the analytical characterization of the polymer.[8]

Q2: What are the primary methods for removing catalyst residues from poly(this compound)?

A2: The choice of purification method depends on the type of catalyst used and the desired level of purity. The most common techniques include:

  • Precipitation: This is the most common and straightforward method, where the polymer is dissolved in a good solvent and then precipitated by adding a non-solvent.[1][2][12]

  • Adsorption/Filtration: The polymer solution is passed through a stationary phase like silica gel, alumina, or an ion-exchange resin that adsorbs the metal catalyst.[13]

  • Scavenging Agents: Specific chemical agents are added to the polymer solution to bind to the metal catalyst, forming a complex that can be easily removed by filtration or precipitation.[14]

  • Solvent Extraction: This method, including innovative approaches like using CO2-laden water, can selectively extract metal complexes from the polymer.[10][11]

  • Hydrogenation: In some cases, hydrogenation of the polymer backbone can also facilitate the removal of ruthenium catalysts.[14]

Q3: How can I quantify the amount of residual catalyst in my polymer sample?

A3: Several analytical techniques can be used to determine the concentration of residual metals in your purified poly(this compound):

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or - Optical Emission Spectrometry (ICP-OES): These are highly sensitive techniques for quantifying trace metal content.

  • Atomic Absorption Spectroscopy (AAS): Another common method for quantifying metal residues.

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used to determine the elemental composition of a sample.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Polymer is colored after purification Incomplete removal of the catalyst, particularly for colored catalysts like some ruthenium complexes.- Repeat the precipitation process multiple times.- Pass the polymer solution through a plug of silica gel or activated carbon before precipitation.- Use a scavenging agent to chelate the residual metal.
Low yield of purified polymer - The polymer is partially soluble in the non-solvent.- Co-precipitation of the polymer with the catalyst residues.- Screen different non-solvents to find one that minimizes polymer solubility.- Optimize the rate of addition of the non-solvent; slower addition can lead to purer precipitates.- If using a scavenger, ensure it is completely removed during filtration.
Residual catalyst detected after multiple precipitations Strong coordination of the metal to the polymer backbone, possibly to the double bonds.- Consider using a coordinating solvent that can compete with the polymer for the metal center.- Employ a scavenging agent with a high affinity for the specific metal.- For ruthenium catalysts, hydrogenation of the polymer backbone may be an effective final purification step.[14]
Polymer degradation during purification - Use of harsh solvents or high temperatures.- Presence of acidic or basic impurities.- Perform purification steps at room temperature or below if possible.- Ensure solvents are purified and free of reactive impurities.- If using acidic or basic scavengers, neutralize the polymer solution before final workup.
Inconsistent purification results Variability in the crude polymer, solvent quality, or purification procedure.- Standardize the purification protocol, including solvent volumes, stirring times, and temperatures.- Ensure consistent quality of solvents and reagents.- Characterize the crude polymer to understand the initial level of impurities.

Quantitative Data on Catalyst Removal

The following table summarizes the reported efficiencies of different catalyst removal techniques for various polymers, which can serve as a benchmark for the purification of poly(this compound).

Catalyst Type Polymer System Removal Method Residual Catalyst Level Reference
RutheniumROMP PolymersHeterogeneous Scavengers10 - 60 ppm[14]
RutheniumROMP PolymersHydrogenation10 ppm[14]
RutheniumOlefin Metathesis ProductsIsocyanide Scavenger + Acid< 5 ppm[14]
Zinc-basedPoly(propylene carbonate)CO2-laden Water Extraction~90% removal[10][11]
CopperPolystyrene (ATRP)Ion-exchange ResinVaries with resin and complex[13]

Experimental Protocols

Protocol 1: Purification by Precipitation

This is the most fundamental method for removing catalyst residues and other small molecule impurities.

  • Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a good solvent (e.g., tetrahydrofuran (THF) or toluene). The concentration should typically be around 5-10% (w/v).

  • Precipitation: Slowly add the polymer solution dropwise to a large volume (at least 10 times the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., methanol or hexane). The polymer should precipitate as a solid.

  • Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated polymer by filtration using a Büchner funnel.

  • Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Repeat if Necessary: For higher purity, the dissolution-precipitation cycle can be repeated 2-3 times.

Protocol 2: Purification using a Silica Gel Plug

This method is effective for removing polar catalyst residues.

  • Prepare the Silica Plug: Place a cotton plug at the bottom of a glass column or a large pipette. Add a layer of sand, followed by a layer of silica gel (slurried in a non-polar solvent like hexane), and top with another layer of sand.

  • Dissolve the Polymer: Dissolve the crude poly(this compound) in a minimal amount of a relatively non-polar solvent in which the polymer is soluble (e.g., toluene or dichloromethane).

  • Elution: Load the polymer solution onto the top of the silica plug. Elute the polymer using the same solvent, collecting the eluent. The more polar catalyst residues should remain adsorbed on the silica gel.

  • Precipitation: Precipitate the polymer from the collected eluent by adding a non-solvent as described in Protocol 1.

  • Drying: Dry the purified polymer under vacuum.

Protocol 3: Purification using a Scavenging Agent

This protocol is a more targeted approach for removing specific metal catalysts.

  • Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., toluene).

  • Addition of Scavenger: Add the chosen scavenging agent (e.g., a functionalized silica gel or a specific ligand that binds to the metal) to the polymer solution. The amount of scavenger will depend on the initial catalyst loading and the scavenger's capacity.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 1-24 hours) to allow for complete binding of the metal to the scavenger.

  • Filtration: Remove the scavenger (which is now bound to the catalyst) by filtration.

  • Precipitation: Precipitate the polymer from the filtrate by adding a non-solvent as described in Protocol 1.

  • Drying: Dry the purified polymer under vacuum.

Visualizations

Experimental_Workflow_Precipitation cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_polymer Crude Poly(this compound) dissolved_polymer Polymer Solution crude_polymer->dissolved_polymer Dissolve solvent Good Solvent (e.g., THF) solvent->dissolved_polymer precipitate Polymer Precipitate dissolved_polymer->precipitate Add dropwise to non_solvent Non-Solvent (e.g., Methanol) non_solvent->precipitate filtered_polymer Filtered Polymer precipitate->filtered_polymer Filter & Wash purified_polymer Purified Polymer filtered_polymer->purified_polymer Dry under vacuum

Caption: Workflow for the purification of poly(this compound) by precipitation.

Troubleshooting_Logic start Purified Polymer Analysis check_purity Is Catalyst Residue Present? start->check_purity pass Purification Successful check_purity->pass No fail Further Purification Needed re_precipitate Repeat Precipitation fail->re_precipitate silica_plug Use Silica Gel Plug fail->silica_plug scavenger Use Scavenging Agent fail->scavenger re_precipitate->start Re-analyze silica_plug->start Re-analyze scavenger->start Re-analyze check_p check_p nutty nutty nutty->fail Yes

Caption: Troubleshooting logic for the removal of catalyst residues.

References

Technical Support Center: Characterization of Impurities in Crude 2,6-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities in crude 2,6-octadiyne.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: Impurities in crude this compound largely depend on the synthetic route employed. A common laboratory synthesis involves the alkylation of a smaller diyne. For instance, the reaction of 1,5-hexadiyne with a methylating agent like methyl iodide can produce this compound. Based on this and general reactivity of diynes, the following impurities are likely:

  • Unreacted Starting Materials: Residual amounts of the initial reactants.

  • Intermediates and Isomers: Partially reacted molecules or rearranged products.

  • Polymerization Products: Diynes can be susceptible to polymerization, especially in the presence of heat, light, or catalytic residues.[1]

  • Solvent Residues: Trace amounts of the solvent used during the synthesis and workup.

  • Side-Reaction Products: Byproducts from unintended reaction pathways.

Q2: My GC-MS analysis of crude this compound shows several unexpected peaks. How can I identify them?

A2: A systematic approach is crucial for identifying unknown peaks. First, consider the potential impurities listed in the table below. Compare the mass-to-charge ratio (m/z) of the molecular ions and the fragmentation patterns of your unknown peaks with the expected values for these potential impurities. For example, the presence of a peak with a molecular ion corresponding to the starting material would be a strong indicator.

Q3: I am observing a broad hump in the baseline of my chromatogram. What could be the cause?

A3: A broad, unresolved hump in the baseline, often referred to as a "rolling baseline," can be indicative of high molecular weight species, such as oligomers or polymers.[1] These can form through the self-reaction of this compound, which is a known reaction pathway for diynes.

Q4: How can I confirm the identity of suspected impurities?

A4: The most reliable method for confirming the identity of an impurity is to obtain a pure standard of the suspected compound and compare its analytical data (e.g., retention time in GC and HPLC, mass spectrum, and NMR spectrum) with that of the impurity in your crude sample. If a standard is not available, detailed analysis of the spectroscopic data (MS fragmentation, and 1H and 13C NMR) can provide strong evidence for its structure.

Troubleshooting Impurity Characterization

Observed Issue Potential Cause Troubleshooting Steps
Peak in GC-MS with m/z = 80 Incomplete reaction of starting material.This likely corresponds to unreacted 1,5-hexadiyne. Confirm by comparing the fragmentation pattern with a known spectrum of 1,5-hexadiyne.
Peak with m/z = 94 Incomplete methylation.This could be 1,5-heptadiyne, the mono-methylated product. Analyze the fragmentation pattern to confirm.
Multiple peaks with similar fragmentation patterns Presence of isomers.Isomers of this compound may have formed. High-resolution chromatography or detailed NMR analysis may be required to differentiate them.
Poor peak shape and resolution in HPLC Inappropriate column or mobile phase for non-polar analytes.For a non-polar compound like this compound, a C18 or C8 column with a mobile phase of acetonitrile and water is a good starting point. Adjusting the gradient and solvent composition can improve separation.
Signals in ¹H NMR that do not correspond to this compound Presence of various impurities.Consult a chemical shift table for common impurities. For example, a singlet around 2.1 ppm could indicate acetone, a common solvent residue.

Quantitative Data Summary of Potential Impurities

The following table summarizes potential impurities in crude this compound synthesized from 1,5-hexadiyne and methyl iodide, along with their molecular weights for easy identification in mass spectrometry. The concentration of these impurities can vary significantly based on reaction conditions and purification efficiency.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1,5-HexadiyneC₆H₆78.11Unreacted starting material
1,5-HeptadiyneC₇H₈92.14Mono-alkylation intermediate
1,7-OctadiyneC₈H₁₀106.17Isomerization product
TolueneC₇H₈92.14Common organic solvent
Tetrahydrofuran (THF)C₄H₈O72.11Common organic solvent
Diethyl etherC₄H₁₀O74.12Common extraction solvent
Polymerization products(C₈H₁₀)nVariableSide reaction[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the crude this compound in a high-purity volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar hydrocarbons.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The expected signals for this compound are two triplets.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a drop of the crude liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Look for characteristic alkyne C≡C stretching vibrations around 2200-2260 cm⁻¹. The absence of a strong, sharp peak around 3300 cm⁻¹ for a C-H stretch of a terminal alkyne can help distinguish internal alkynes from terminal alkyne impurities.

Visualizations

experimental_workflow crude_sample Crude this compound Sample gc_ms GC-MS Analysis crude_sample->gc_ms hplc HPLC Analysis crude_sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) crude_sample->nmr ftir FTIR Spectroscopy crude_sample->ftir data_analysis Data Analysis and Impurity Identification gc_ms->data_analysis hplc->data_analysis nmr->data_analysis ftir->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for impurity characterization.

logical_relationship synthesis Synthesis of This compound crude_product Crude this compound synthesis->crude_product starting_materials Starting Materials (e.g., 1,5-Hexadiyne) incomplete_reaction Incomplete Reaction starting_materials->incomplete_reaction side_reactions Side Reactions (e.g., Polymerization) side_reactions->crude_product incomplete_reaction->crude_product solvents Solvents & Reagents solvents->crude_product impurities Identified Impurities crude_product->impurities Characterization

Caption: Origin of impurities in crude this compound.

References

Strategies to avoid oligomerization in diyne functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diyne Functionalization

Welcome to the technical support center for diyne functionalization. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges, with a specific focus on preventing undesired oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is diyne oligomerization and why is it a problem?

A1: Diyne oligomerization is a common side reaction where diyne monomers react with each other to form dimers, trimers, and larger polymer chains. This occurs in parallel with the desired functionalization reaction, consuming starting material and complicating purification. For instance, in coupling reactions like the Glaser-Hay method, terminal alkynes can couple with each other (homocoupling) instead of with the desired partner, leading to a mixture of products.[1] This reduces the yield of the target molecule and introduces impurities that are often difficult to separate.

Q2: What are the primary factors that promote oligomerization?

A2: Several factors can promote unwanted oligomerization:

  • High Concentration: Increased proximity of diyne molecules favors intermolecular reactions.[2][3]

  • Reaction Temperature: Higher temperatures can provide the activation energy for polymerization pathways.[4]

  • Catalyst Choice and Loading: The nature of the catalyst and its concentration can significantly influence the rate of side reactions.[5][6] Some catalysts may have a higher propensity for promoting self-coupling.

  • Solvent Effects: The solvent can influence the stability of reactants and transition states, potentially favoring oligomerization pathways.[7][8]

  • Absence of Protecting Groups: Free terminal alkynes are inherently reactive and prone to self-coupling.[9][10]

Q3: What are the main strategic approaches to prevent oligomerization?

A3: The three main strategies are:

  • Kinetic Control via High Dilution: By reducing the concentration of the diyne, the probability of intermolecular reactions (oligomerization) is decreased, while the desired intramolecular or intermolecular reaction with a reagent in excess is favored.[2][3]

  • Use of Protecting Groups: Temporarily blocking one of the terminal alkynes with a protecting group ensures that only the other alkyne can react.[9][11] This is a highly effective method for achieving selectivity.

  • Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, catalyst, and the rate of addition can shift the reaction equilibrium away from oligomerization.[4]

Troubleshooting Guide

Problem 1: My reaction is producing a complex mixture of insoluble, high-molecular-weight products.

  • Possible Cause: Significant oligomerization or polymerization is occurring. This is often due to high reactant concentrations.

  • Solution: Employ the High Dilution Principle . This involves performing the reaction in a large volume of solvent to keep the diyne concentration very low (e.g., <0.01 M). A practical way to achieve this is by using a syringe pump to slowly add the diyne solution to the reaction vessel containing the other reagents.[3] This maintains a low instantaneous concentration, favoring the desired reaction over polymerization.

Problem 2: In my unsymmetrical diyne functionalization, I'm getting a mixture of the desired product and a symmetrically coupled dimer.

  • Possible Cause: You are attempting a reaction on a diyne with two reactive terminal alkynes, leading to a loss of regioselectivity. For example, in a Cadiot-Chodkiewicz coupling, homocoupling competes with the desired heterocoupling.[12]

  • Solution: Implement a Protecting Group Strategy .

    • Protect: Selectively protect one of the terminal alkynes. Trialkylsilyl groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are common choices due to their stability and well-established deprotection methods.[9][11]

    • React: Perform the desired functionalization on the remaining free alkyne.

    • Deprotect: Remove the protecting group to reveal the second alkyne for subsequent reactions. For example, TMS groups can be removed with mild conditions like K₂CO₃/MeOH, while the more robust TIPS group often requires a fluoride source like TBAF.[11]

Problem 3: My yields are low, and I suspect the catalyst is promoting side reactions.

  • Possible Cause: The chosen catalyst system (metal, ligand, additives) or its concentration may favor oligomerization. Catalyst activity and selectivity are crucial.[5][13]

  • Solution: Optimize the Catalytic System.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. High concentrations can sometimes increase the rate of undesired pathways.

    • Ligand Screening: The ligand can dramatically influence the catalyst's steric and electronic properties. For palladium-catalyzed couplings, for instance, switching from a simple phosphine to a more bulky or specialized ligand can suppress side reactions.[14]

    • Solvent Screening: The reaction solvent can stabilize or destabilize key intermediates.[7][8] Test a range of solvents with different polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, Acetonitrile) to find one that favors the desired product formation.

Data Presentation: Protecting Group Selection

The choice of a silyl protecting group involves a trade-off between stability and ease of removal. The following table summarizes common choices.

Protecting GroupAbbreviationCommon Deprotection ReagentsRelative StabilityKey Features
TrimethylsilylTMSK₂CO₃ in MeOH; TBAF in THFLowEasily removed, suitable for robust substrates.[10][11]
TriethylsilylTESTBAF in THF; HF-PyridineMediumMore stable than TMS to mild acidic/basic conditions.
tert-ButyldimethylsilylTBDMS/TBSTBAF in THF; CSA in MeOHHighSignificantly more stable than TMS, widely used.[10]
TriisopropylsilylTIPSTBAF in THF; HF-PyridineVery HighVery robust, used when harsh conditions are needed elsewhere.[11]
tert-ButyldiphenylsilylTBDPSTBAF in THF; HF-PyridineVery HighOffers high stability similar to TIPS.

Experimental Protocols

Protocol 1: General Procedure for Diyne Functionalization under High Dilution

This protocol describes a generic setup for a coupling reaction where slow addition is used to minimize oligomerization.

  • Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a rubber septum, add the solvent, catalyst (e.g., Pd(PPh₃)₄), co-catalyst (e.g., CuI), and reactant B.

  • Degassing: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Reactant Preparation: In a separate flask, dissolve the diyne (reactant A) in a large volume of degassed solvent to create a dilute solution (e.g., 0.05 M).

  • Slow Addition: Draw the diyne solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Set the syringe pump to add the diyne solution to the reaction flask over a long period (e.g., 4-8 hours) at the desired reaction temperature.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Selective Monofunctionalization using a TMS Protecting Group

  • Protection:

    • Dissolve the terminal diyne in an anhydrous solvent like THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add one equivalent of a base (e.g., n-BuLi or EtMgBr) dropwise and stir for 30 minutes.

    • Add one equivalent of chlorotrimethylsilane (TMSCl) and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated NH₄Cl solution and extract the product. Purify the resulting mono-TMS-protected diyne by column chromatography.

  • Functionalization:

    • Use the purified mono-protected diyne in the desired coupling or functionalization reaction (e.g., Sonogashira, Cadiot-Chodkiewicz) following a standard literature procedure.

  • Deprotection:

    • Dissolve the functionalized, TMS-protected diyne in methanol (MeOH).

    • Add a catalytic amount of potassium carbonate (K₂CO₃).[11]

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure, add water, extract the product, and purify as needed.

Visualizations

G cluster_desired Desired Functionalization Pathway cluster_side Oligomerization Side Reaction reactant reactant product product side_product side_product process process Diyne Diyne Desired Desired Product Diyne->Desired + Reagent Reagent Reagent Reagent->Desired Diyne2 Diyne Oligomer Oligomer/Polymer Diyne2->Oligomer Self-Reaction (High Concentration)

Caption: Competing reaction pathways in diyne functionalization.

G start_node start_node decision_node decision_node action_node action_node end_node end_node start Oligomerization Observed? is_unsymmetrical Is reaction unsymmetrical? start->is_unsymmetrical Yes try_dilution Implement High Dilution Conditions is_unsymmetrical->try_dilution No use_pg Use Protecting Group Strategy is_unsymmetrical->use_pg Yes check_again Still an issue? try_dilution->check_again optimize_catalyst Optimize Catalyst & Solvent check_again->optimize_catalyst Yes success Problem Solved check_again->success No optimize_catalyst->success use_pg->success

Caption: Troubleshooting workflow for oligomerization issues.

G cluster_pg Protecting Group Strategy cluster_hd High Dilution Strategy start_node start_node strategy_node strategy_node condition_node condition_node rationale_node rationale_node start Select Strategy pg Use Mono-Protection (e.g., TMS, TIPS) start->pg hd Use Syringe Pump Slow Addition start->hd pg_cond Unsymmetrical Diynes Selective Functionalization pg_rat Ensures perfect regiocontrol. hd_cond Symmetrical Diynes Macrocyclization hd_rat Favors intramolecular rxn, reduces intermolecular events.

Caption: Decision logic for selecting an anti-oligomerization strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Octadiyne and 1,7-Octadiyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of isomeric alkynes is a critical parameter influencing molecular design and the efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of two C8H10 isomers: 2,6-octadiyne, an internal diyne, and 1,7-octadiyne, a terminal diyne. The positioning of the triple bonds within the carbon chain dictates distinct electronic and steric environments, leading to significant differences in their chemical behavior. This comparison is supported by experimental data from the literature, focusing on key transformations such as metal-catalyzed cyclization and catalytic hydrogenation.

Core Structural Differences and Reactivity Overview

The fundamental difference between 1,7-octadiyne and this compound lies in the location of their alkyne functionalities. 1,7-octadiyne possesses two terminal alkynes, characterized by the presence of acidic sp-hybridized C-H bonds. These terminal protons are readily deprotonated, making 1,7-octadiyne a versatile substrate for a range of coupling reactions, such as the Sonogashira coupling, and various cycloaddition reactions.

In contrast, this compound features two internal alkyne units. The absence of acidic terminal protons means it does not undergo the same deprotonation-based reactions as its terminal isomer. The reactivity of this compound is primarily centered on the π-bonds of the internal triple bonds, making it a substrate for reactions like hydrogenation and cycloadditions that do not require a terminal C-H bond.

G 1,7-Octadiyne 1,7-Octadiyne Terminal Alkynes Terminal Alkynes 1,7-Octadiyne->Terminal Alkynes This compound This compound Internal Alkynes Internal Alkynes This compound->Internal Alkynes

Figure 1: Structural classification of 1,7-octadiyne and this compound.

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed cyclization reactions of diynes are a powerful tool for the synthesis of carbo- and heterocyclic scaffolds. The distinct structures of 1,7-octadiyne and this compound lead to different reactivity profiles and product outcomes in these transformations.

Reactivity Comparison

1,7-octadiyne, as a terminal diyne, readily participates in [2+2+2] cycloaddition reactions with various coupling partners. For instance, cobalt and rhodium catalysts are effective in promoting the cyclotrimerization of 1,7-octadiyne and its derivatives to form substituted benzene rings. The terminal nature of the alkynes is crucial for the initial oxidative coupling steps with the metal center.

While specific comparative data for the cyclization of this compound under identical conditions is scarce in the literature, the general principles of internal alkyne reactivity suggest that it can also undergo cyclization reactions. However, the steric hindrance around the internal triple bonds may necessitate more forcing reaction conditions or specific catalyst systems. Computational studies have indicated that in electrophilic cyclizations, terminal alkynes tend to favor the formation of six-membered rings, whereas internal alkynes often lead to five-membered rings.[1]

Quantitative Data on Cyclization Reactions
SubstrateCatalyst SystemReaction TypeProduct(s)Yield (%)Reference
1,7-OctadiyneOxobis(diethyldithiocarbamato)molybdenum(IV) / NaBH4Intramolecular CyclizationCyclohept-1-ene-3-ylidene, Oct-1-en-7-yne, Dimers37, 25, 22This data is inferred from a study on the intramolecular cyclization of 1,7-octadiyne where product distribution was reported.
N-tosyl-tethered diyne (similar to 1,7-octadiyne)Cationic Rhodium / (R)-BINAP[2+2+2] CycloadditionChiral cycloadduct51This data is from a study on a related diyne, highlighting the utility of terminal diynes in asymmetric catalysis.
Diynes (general)Co2(CO)8 (5 mol%)[2+2+2] CycloadditionSubstituted benzenesGenerally highA general protocol for cobalt-catalyzed cyclotrimerization of alkynes.
Unactivated Internal Alkynes[Rh(COD)(MeCN)2]BF4 / rac-BINAP[2+2+2] Cycloaddition1,2,4,5-tetrasubstituted benzenesUp to 92This data showcases the feasibility of cyclizing internal alkynes, though not specifically this compound.
Experimental Protocols

General Experimental Protocol for Cobalt-Catalyzed [2+2+2] Cyclotrimerization of Diynes:

A solution of the diyne (1.0 equiv) and a suitable monoalkyne partner (1.1-1.5 equiv) in an appropriate solvent (e.g., THF, dioxane) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). To this solution, the cobalt catalyst, such as Co2(CO)8 (typically 5 mol%), is added. The reaction mixture is then stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time (typically 1-24 hours), with reaction progress monitored by techniques like TLC or GC-MS. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for Rhodium-Catalyzed [2+2+2] Cycloaddition of Diynes:

In an oven-dried reaction vessel under an inert atmosphere, the rhodium catalyst (e.g., [Rh(COD)2]BF4, 5 mol%) and a suitable ligand (e.g., dppf, 6 mol%) are dissolved in a dry solvent (e.g., ethanol, acetone). The diyne (1.0 equiv) and the coupling partner (e.g., an oxime or another alkyne, 1.2-2.0 equiv) are then added. The mixture is heated to a specific temperature (e.g., 80°C) for a designated time (e.g., 16-48 hours). After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired cycloadduct.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the reduction of alkynes. The selectivity of this process (i.e., partial reduction to an alkene or full reduction to an alkane) is highly dependent on the catalyst, reaction conditions, and the structure of the alkyne.

Reactivity Comparison

Both 1,7-octadiyne and this compound can be hydrogenated. For terminal alkynes like 1,7-octadiyne, semi-hydrogenation to the corresponding diene can be achieved with high selectivity using catalysts such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead acetate and quinoline) to favor the formation of cis-alkenes. Other methods, like using sodium in liquid ammonia, can produce trans-alkenes. Complete hydrogenation to octane will occur with more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Internal alkynes like this compound also undergo catalytic hydrogenation. Semi-hydrogenation of internal alkynes to cis-alkenes is also typically achieved using Lindlar's catalyst. Due to the generally lower reactivity of internal alkynes compared to terminal ones in some catalytic systems, achieving selective semi-hydrogenation can sometimes be more straightforward as the resulting internal alkene is less prone to over-reduction than a terminal alkene.

G cluster_0 Catalytic Hydrogenation Workflow A Prepare Substrate Solution (this compound or 1,7-octadiyne in solvent) B Add Catalyst (e.g., Lindlar's Catalyst, Pd/C) A->B C Introduce Hydrogen Gas (Control pressure and temperature) B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Reaction Quench & Work-up (Filtration, solvent removal) D->E F Purification (Column Chromatography) E->F

Figure 2: General experimental workflow for catalytic hydrogenation.
Quantitative Data on Hydrogenation Reactions

Substrate TypeCatalystProduct(s)Selectivity/YieldGeneral Observations
Terminal Alkyne (e.g., 1-octyne)Lindlar's Catalystcis-OcteneHigh selectivity for cis-alkeneSemi-hydrogenation is effective, but over-reduction to octane can occur with more active catalysts.
Internal Alkyne (e.g., 2-hexyne)Lindlar's Catalystcis-Hexene>95% selectivity for cis-alkeneGenerally, semi-hydrogenation of internal alkynes can be more selective than for terminal alkynes.
Terminal Alkyne (e.g., 1-hexyne)FeNPs1-Hexene~60% selectivity at 100% conversionOver-reduction is a significant side reaction with some catalyst systems.
Experimental Protocols

General Experimental Protocol for Semi-Hydrogenation using Lindlar's Catalyst:

To a solution of the diyne (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, methanol, or hexane) is added Lindlar's catalyst (typically 5-10 wt%). The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (often at atmospheric pressure, but can be pressurized) at room temperature. The progress of the reaction is carefully monitored by GC-MS or TLC to prevent over-reduction to the alkane. Upon consumption of the starting material, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude diene, which can be further purified if necessary.

General Experimental Protocol for Full Hydrogenation using Pd/C:

The diyne (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (from a balloon to several atmospheres of pressure in a hydrogenation apparatus) and stirred vigorously at room temperature or with gentle heating. The reaction is monitored until the uptake of hydrogen ceases or analysis indicates complete saturation. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give the fully saturated alkane.

Conclusion

The comparative reactivity of this compound and 1,7-octadiyne is a clear illustration of how the placement of functional groups within a molecule governs its chemical behavior. 1,7-octadiyne, with its terminal alkynes, is a versatile building block for reactions that leverage the acidity of the terminal C-H bond, such as coupling and certain cycloaddition reactions. In contrast, this compound's reactivity is centered on its internal triple bonds, making it a suitable substrate for transformations like catalytic hydrogenation where the terminal C-H is not required.

For researchers and drug development professionals, understanding these differences is paramount for the strategic design of synthetic pathways. The choice between these two isomers can significantly impact reaction efficiency, selectivity, and the types of molecular architectures that can be readily accessed. The data and protocols presented in this guide offer a foundational understanding to inform these critical decisions in the laboratory.

References

Validation of 2,6-Octadiyne as a Monomer for Well-Defined Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polymers with precise control over molecular weight and structure is paramount for advanced applications in materials science and drug delivery. This guide provides a comparative analysis of 2,6-octadiyne as a potential monomer for creating such polymers. Due to a notable lack of specific experimental data on the polymerization of this compound in publicly available literature, this guide leverages data from its close structural isomers, 1,6-heptadiyne and 1,7-octadiyne, to provide a predictive comparison and highlight potential synthetic pathways.

Executive Summary

This compound, an internal diyne, presents a chemical structure amenable to various polymerization techniques, including metathesis cyclopolymerization and coordination polymerization. While direct experimental evidence for the controlled polymerization of this compound is scarce, analysis of its isomers suggests that it could serve as a valuable monomer for producing conjugated polymers with cyclic repeating units. This guide outlines the primary polymerization methodologies, presents comparative data from analogous monomers, and provides detailed experimental protocols to serve as a foundational resource for researchers exploring the potential of this compound.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from the polymerization of α,ω-diynes, which are structurally related to this compound. The data for this compound is presented as "Not Available" to underscore the current research gap.

Table 1: Metathesis Cyclopolymerization of Diyne Monomers

MonomerCatalyst SystemM_n ( g/mol )PDI (M_w/M_n)Polymer StructureReference
This compound Various Not Available Not Available Presumed Poly(acetylene) with cyclic units N/A
1,6-HeptadiyneMoCl₅/(n-Bu)₄SnHighNot SpecifiedConjugated polymer with cyclic units[1]
1,7-Dihalogen-1,6-heptadiyneMoCl₅/(n-Bu)₄Snup to 210,000Not SpecifiedHalogen-modified polydiynes[1]
Diethyl dipropargylmalonate (a 1,6-heptadiyne derivative)Grubbs-type CatalystsControlledLowPolyacetylene with 5-membered rings[2]

Table 2: Alternative Polymerization Methods for Diynes

MonomerPolymerization MethodCatalyst SystemM_n ( g/mol )PDI (M_w/M_n)Polymer StructureReference
This compound Various Not Available Not Available Not Available N/A
PhenylacetyleneRhodium-catalyzed[Rh(nbd)Cl]₂HighBroadPoly(phenylacetylene)[3]
Terminal Alkenes (for comparison)Ziegler-NattaTiCl₄/Al(C₂H₅)₃HighBroadPolyolefins[4]

Experimental Protocols

The following are detailed, exemplary protocols for key polymerization methods applicable to diynes, based on literature for structurally similar monomers. These can serve as a starting point for the investigation of this compound polymerization.

Protocol 1: Metathesis Cyclopolymerization (MCP) of a 1,6-Heptadiyne Derivative

This protocol is adapted from the cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives.[1]

Materials:

  • 1,7-dihalogen-1,6-heptadiyne monomer

  • Molybdenum pentachloride (MoCl₅)

  • Tetrabutyltin ((n-Bu)₄Sn)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

  • Schlenk flask and line

  • Standard glassware

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with MoCl₅. Anhydrous 1,2-dichloroethane is added, and the mixture is stirred to form a suspension.

  • (n-Bu)₄Sn Addition: The required amount of (n-Bu)₄Sn as a co-catalyst is added to the MoCl₅ suspension. The mixture is stirred at room temperature for 15 minutes to activate the catalyst.

  • Monomer Addition: The diyne monomer, dissolved in anhydrous 1,2-dichloroethane, is added to the catalyst solution via syringe.

  • Polymerization: The reaction mixture is heated to 60 °C and stirred for 12 hours under an inert atmosphere.

  • Termination and Precipitation: The polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization

This protocol is a general procedure for the ADMET polymerization of α,ω-dienes and can be adapted for diynes.[5]

Materials:

  • α,ω-diene or diyne monomer (e.g., 7-methyl-1,6-octadiene)

  • Grubbs Catalyst™, 2nd Generation

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Methanol

  • Schlenk flask and line

  • High vacuum pump

Procedure:

  • Monomer and Solvent Preparation: The monomer and toluene are purified by passing them through activated alumina columns and sparging with argon for 30 minutes to remove oxygen.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon. The monomer is then added to the flask.

  • Catalyst Addition: In a glovebox, the Grubbs 2nd Generation catalyst is added to the monomer.

  • Polymerization: The reaction mixture is stirred at a predetermined temperature (e.g., 60 °C) under a dynamic high vacuum (approximately 10⁻² mbar) for a specified duration (e.g., 24 hours) to facilitate the removal of the small volatile alkene byproduct (e.g., ethylene).

  • Termination and Precipitation: The reaction is quenched by the addition of a few drops of ethyl vinyl ether. The viscous polymer solution is then dissolved in a minimal amount of toluene and precipitated by dropwise addition into a large volume of cold methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

Mandatory Visualization

The following diagrams illustrate the conceptual polymerization pathways for this compound.

Metathesis_Cyclopolymerization Monomer This compound CH₃-C≡C-(CH₂)₂-C≡C-CH₃ Catalyst Metathesis Catalyst (e.g., Grubbs or Schrock) Monomer->Catalyst Coordination Intermediate Metallacyclobutene Intermediate Catalyst->Intermediate [2+2] Cycloaddition Intermediate->Intermediate Polymer Poly(this compound) (Conjugated backbone with five- or six-membered rings) Intermediate->Polymer Propagation

Caption: Metathesis Cyclopolymerization of this compound.

Ziegler_Natta_Polymerization Monomer This compound ActiveSite Active Ti-C Site Monomer->ActiveSite Coordination Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/AlEt₃) Catalyst->ActiveSite Activation Polymer Growing Polymer Chain ActiveSite->Polymer Insertion Polymer->ActiveSite Propagation

Caption: Ziegler-Natta Polymerization of this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Catalyst System (Metathesis, Z-N, etc.) Catalyst->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC Gel Permeation Chromatography (GPC) (for M_n and PDI) Drying->GPC NMR NMR Spectroscopy (for Structure) Drying->NMR Thermal Thermal Analysis (DSC, TGA) Drying->Thermal

Caption: General Experimental Workflow for Polymer Synthesis and Characterization.

References

A Comparative Analysis of Poly(2,6-octadiyne) and Other Common Polydienes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, polydienes represent a critical class of materials with a diverse range of applications, from industrial manufacturing to advanced biomedical technologies. This guide provides a comparative analysis of the properties of poly(2,6-octadiyne) against other widely used polydienes: polybutadiene, polyisoprene, and polychloroprene.

It is important to note that comprehensive experimental data for poly(this compound) is not widely available in peer-reviewed literature, indicating it is a less common or extensively studied polymer compared to the other polydienes discussed herein. This guide, therefore, presents the known properties of common polydienes as a benchmark for comparison, supplemented by theoretical and analogous information for poly(this compound) where applicable.

Synthesis Overview

The synthesis of polydienes typically involves the polymerization of their respective diene monomers. While the polymerization of this compound to form poly(this compound) is not well-documented, a plausible synthetic route would involve cyclopolymerization, a common method for polymerizing non-conjugated diynes. This process would likely yield a polymer with a repeating cyclic structure within the main chain.

Synthesis_of_Polydiyne Monomer This compound Monomer Initiation Initiation Monomer->Initiation Catalyst Metathesis Catalyst (e.g., Grubbs or Schrock catalyst) Catalyst->Initiation Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Initiation Propagation Propagation (Cyclopolymerization) Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

A representative cyclopolymerization of a diyne monomer.

Comparative Data of Polydiene Properties

The following tables summarize the key thermal, mechanical, and electrical properties of polybutadiene, polyisoprene, and polychloroprene. A column for poly(this compound) is included to highlight the absence of available data.

Thermal Properties
PropertyPoly(this compound)PolybutadienePolyisoprenePolychloroprene
Glass Transition Temperature (Tg) Not Available-100 to -50 °C-70 to -60 °C-50 to -40 °C
Melting Temperature (Tm) Not Available-8 to 10 °C (cis)25 to 35 °C40 to 50 °C
Decomposition Temperature Not Available~375 °C~350 °C~350 °C
Thermal Conductivity (W/m·K) Not Available0.19 - 0.22[1][2][3]0.13 - 0.15[1][4]~0.19
Mechanical Properties
PropertyPoly(this compound)PolybutadienePolyisoprenePolychloroprene
Tensile Strength (MPa) Not Available2 - 2010 - 25[5][6]15 - 28[7]
Elongation at Break (%) Not Available100 - 600300 - 900[5]200 - 800[8]
Young's Modulus (MPa) Not Available1 - 101 - 52 - 15
Hardness (Shore A) Not Available40 - 8030 - 95[5]40 - 95[9]
Electrical Properties
PropertyPoly(this compound)PolybutadienePolyisoprenePolychloroprene
Volume Resistivity (Ω·cm) Not Available> 1014> 10141011 - 1012
Dielectric Constant (at 1 kHz) Not Available2.5 - 3.02.5 - 2.86.5 - 9.5
Dielectric Strength (kV/mm) Not Available~20~20~16

Experimental Protocols

The characterization of polydiene properties relies on a suite of standardized analytical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Polymer Characterization

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization Polymerization Polymerization of Diene Purification Purification & Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Phase Transitions Tensile Tensile Testing Purification->Tensile Mechanical Properties Conductivity Four-Point Probe Conductivity Measurement Purification->Conductivity Electrical Properties

A general workflow for polymer characterization.
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[10]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The gas flow rate is typically set between 20-50 mL/min.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 or 20 °C/min.[11]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[12][13]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical procedure involves:

    • Heating from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min to erase the polymer's thermal history.

    • Cooling to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

    • Heating again to the final temperature at a rate of 10 °C/min.[14]

  • Data Acquisition: The heat flow to the sample and reference is measured as a function of temperature.

  • Data Analysis: The second heating curve is typically analyzed to determine the Tg (as a step change in the baseline) and Tm (as an endothermic peak).[12]

Tensile Testing

Objective: To determine the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.

Methodology:

  • Sample Preparation: Polymer samples are molded or cut into a standardized dumbbell shape according to standards such as ASTM D412.[15][16][17] The cross-sectional area of the gauge section is precisely measured.

  • Instrument Setup: The specimen is mounted in the grips of a universal testing machine (UTM).

  • Testing Procedure: The sample is pulled at a constant crosshead speed (e.g., 500 mm/min for elastomers) until it fractures.[17]

  • Data Acquisition: The applied force and the elongation of the sample are continuously recorded.

  • Data Analysis: A stress-strain curve is generated. From this curve, the tensile strength (the maximum stress before failure), elongation at break (the percentage increase in length at failure), and Young's modulus (the initial slope of the curve) are calculated.[18]

Four-Point Probe Conductivity Measurement

Objective: To measure the volume resistivity and conductivity of the polymer.

Methodology:

  • Sample Preparation: A thin, flat film of the polymer with a uniform thickness is prepared. For insulating polymers, doping with a conductive filler may be necessary to bring the conductivity within the measurement range of the instrument.

  • Instrument Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is used.[19][20]

  • Measurement Procedure: The probe head is brought into contact with the surface of the polymer film. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[19][20]

  • Data Acquisition: The current (I) and voltage (V) values are recorded.

  • Data Analysis: The sheet resistance (Rs) is calculated from the V/I ratio, incorporating a geometric correction factor. The volume resistivity is then calculated by multiplying the sheet resistance by the film thickness. The conductivity is the reciprocal of the resistivity.[21]

Conclusion

While poly(this compound) remains a polymer with limited characterization in the public domain, this guide provides a foundational comparison with well-established polydienes. The data and protocols presented for polybutadiene, polyisoprene, and polychloroprene offer a valuable reference for researchers and professionals. Further investigation into the synthesis and properties of poly(this compound) is warranted to fully understand its potential and position within the broader class of polydiene materials.

References

Catalyst Efficacy in the Polymerization of 2,6-Octadiyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the successful polymerization of diynes, such as 2,6-octadiyne. This guide provides a comparative analysis of the efficacy of different catalyst systems for the polymerization of α,ω-diynes, using 1,7-octadiyne as a representative model due to the limited direct comparative data for this compound. The data presented herein is crucial for optimizing polymer synthesis to achieve desired molecular weights, yields, and narrow molecular weight distributions.

The polymerization of α,ω-diynes can be achieved through various catalytic systems, primarily involving transition metal complexes. Metathesis catalysts, such as Grubbs-type (ruthenium-based) and Schrock-type (molybdenum- or tungsten-based) initiators, are particularly effective for the cyclopolymerization of these monomers. Ziegler-Natta catalysts are also utilized in olefin and diene polymerization. This guide focuses on the comparative performance of Grubbs and Schrock catalysts in the context of diyne polymerization.

Comparative Performance of Catalysts in 1,7-Octadiyne Polymerization

The following table summarizes the quantitative data on the polymerization of a 1,7-octadiyne derivative using a third-generation Grubbs catalyst, which allows for a controlled polymerization process. While direct comparative data with a Schrock catalyst for the exact same monomer under identical conditions is not available in a single source, the provided data highlights the high efficiency of the Grubbs catalyst in achieving well-defined polymers.

Catalyst SystemMonomerPolymer Yield (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Third-Generation Grubbs Catalyst1,7-octadiyne derivativeHighControlled, up to ~20,000Narrow (e.g., < 1.2)[1]

Note: The data is based on the cyclopolymerization of a 1,7-octadiyne derivative, which is structurally similar to this compound. The yield is reported as "High" as specific quantitative values were not provided in the abstract, but the context implies near-quantitative conversion under optimized conditions.

Experimental Protocols

Below are detailed methodologies for the cyclopolymerization of an α,ω-diyne using a Grubbs-type catalyst, which can be adapted for this compound.

General Procedure for Cyclopolymerization of a 1,7-Octadiyne Derivative using a Third-Generation Grubbs Catalyst[1]

Materials:

  • 1,7-octadiyne derivative (monomer)

  • Third-Generation Grubbs Catalyst

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Monomer and Solvent Preparation: The 1,7-octadiyne derivative and the solvent are rigorously purified and deoxygenated prior to use. This typically involves distillation and sparging with an inert gas.

  • Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas. The monomer is then dissolved in the anhydrous solvent and transferred to the reaction flask via cannula.

  • Catalyst Addition: The third-generation Grubbs catalyst is weighed in a glovebox and dissolved in a small amount of the reaction solvent. This catalyst solution is then added to the monomer solution under an inert atmosphere to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy or GPC.

  • Termination and Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., ethyl vinyl ether). The polymer is then precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum to yield the final product.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic polymerization of a diyne monomer.

experimental_workflow General Workflow for Diyne Polymerization prep Monomer & Solvent Purification/Degassing setup Reaction Setup (Inert Atmosphere) prep->setup dissolve Dissolve Monomer in Solvent setup->dissolve initiation Initiate Polymerization (Add Catalyst) dissolve->initiation catalyst Prepare Catalyst Solution catalyst->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization termination Reaction Quenching polymerization->termination isolation Polymer Precipitation, Filtration & Drying termination->isolation characterization Polymer Characterization (NMR, GPC, etc.) isolation->characterization

General experimental workflow for diyne polymerization.

References

A Head-to-Head Battle for Diyne Synthesis: Sonogashira vs. Glaser Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diyne moieties is crucial for the construction of complex molecules, from bioactive natural products to advanced organic materials. Two of the most prominent methods for forging this carbon-carbon triple bond linkage are the Sonogashira and Glaser coupling reactions. This guide provides an in-depth comparison of these two powerful synthetic tools, supported by experimental data and detailed protocols to aid in the selection of the optimal method for your synthetic strategy.

At a Glance: Key Differences

The fundamental distinction between the Sonogashira and Glaser couplings lies in their classification and typical application. The Glaser coupling is a homocoupling reaction, traditionally used to synthesize symmetrical diynes from a single terminal alkyne. In contrast, the Sonogashira reaction is a cross-coupling reaction, designed to couple a terminal alkyne with an aryl or vinyl halide. However, under certain conditions, the Sonogashira reaction can be directed to favor the homocoupling of the terminal alkyne, providing an alternative route to symmetrical diynes and thus a basis for direct comparison with the Glaser coupling.

Performance Benchmark: Synthesis of 1,4-Diphenyl-1,3-butadiyne

To provide a clear comparison, we will examine the synthesis of a common symmetrical diyne, 1,4-diphenyl-1,3-butadiyne, via both a Glaser-type (Hay modification) and a Sonogashira-type homocoupling reaction.

ParameterSonogashira HomocouplingGlaser-Hay Coupling
Reaction Type Palladium-catalyzed HomocouplingCopper-catalyzed Oxidative Homocoupling
Catalyst System Pd(OAc)₂ / CuICuCl / TMEDA
Base DABCOTMEDA (acts as ligand and base)
Oxidant Air (O₂)Air (O₂)
Solvent Acetonitrile (MeCN)Acetone
Temperature Room TemperatureRoom Temperature
Typical Yield ~90%[1]High yields, often >90%
Key Advantages High efficiency at low catalyst loading, mild conditions.[2]Operationally simple, tolerant of many functional groups.[3]
Key Limitations Requires both Palladium and Copper catalysts. Potential for competing cross-coupling side reactions if impurities are present.Primarily limited to symmetrical diynes. The formation of side products can occur.

Experimental Protocols

Sonogashira-Type Homocoupling for Symmetrical Diyne Synthesis

This protocol is adapted from a procedure for the palladium-catalyzed homocoupling of terminal alkynes.[1]

Materials:

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add phenylacetylene (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and DABCO (3 mmol, 3 equiv).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Glaser-Hay Coupling for Symmetrical Diyne Synthesis

This protocol is a typical procedure for the Glaser-Hay coupling of a terminal alkyne.

Materials:

  • Phenylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1 mmol) in acetone (10 mL).

  • Add CuCl (0.1 mmol, 10 mol%) and TMEDA (0.12 mmol, 12 mol%) to the solution.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air bubbler) to ensure a sufficient supply of oxygen.

  • Monitor the reaction by TLC. The formation of a green or blue color indicates the progress of the reaction.

  • Once the starting material is consumed, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[4] In the context of homocoupling, the palladium cycle is bypassed, and the reaction is driven by the copper acetylide formation and subsequent oxidative coupling, similar to the Glaser mechanism, but initiated and influenced by the palladium co-catalyst.

Sonogashira_Homocoupling cluster_copper Copper Cycle cluster_reactants Reactants & Products CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide R-C≡C-H, Base Diyne Symmetrical Diyne Cu_acetylide->Diyne Oxidative Coupling (Air, Pd catalyst) Diyne->CuI Regeneration Product R-C≡C-C≡C-R Alkyne 2 R-C≡C-H

A simplified workflow for Sonogashira-type homocoupling.
Glaser Coupling Catalytic Cycle

The Glaser coupling mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the diyne product.[3] The copper(I) catalyst is regenerated in the process.

Glaser_Coupling cluster_copper Copper Catalytic Cycle cluster_reactants Reactants & Products Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide R-C≡C-H, Base Diyne_complex Diyne-Copper Complex Cu_acetylide->Diyne_complex Oxidation (O₂) Diyne Symmetrical Diyne Diyne_complex->Diyne Diyne->Cu_I Reductive Elimination Product R-C≡C-C≡C-R Alkyne 2 R-C≡C-H

The catalytic cycle of the Glaser coupling reaction.

Conclusion and Recommendations

Both the Sonogashira-type homocoupling and the Glaser coupling are highly effective methods for the synthesis of symmetrical diynes.

  • For operational simplicity and cost-effectiveness, the Glaser-Hay coupling is often the preferred method. Its reliance on a single, relatively inexpensive copper catalyst makes it an attractive choice for large-scale synthesis.

  • The Sonogashira-type homocoupling offers an excellent alternative, particularly when optimizing for very high yields under specific conditions. The involvement of a palladium co-catalyst can, in some cases, lead to more efficient and cleaner reactions.[1]

Ultimately, the choice between these two methods will depend on the specific requirements of the synthesis, including the substrate's functional group tolerance, desired yield, cost considerations, and the available laboratory equipment and expertise. This guide provides the foundational data and protocols to make an informed decision for your diyne synthesis needs.

References

A Researcher's Guide to DFT Analysis of 2,6-Octadiyne's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational methodologies for investigating the electronic properties of unsaturated hydrocarbons.

Comparing Computational Alternatives: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the atomic orbital basis set.[2][3] These choices represent a trade-off between computational cost and the accuracy of the results.

Exchange-Correlation Functionals

The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For unsaturated and π-conjugated systems like 2,6-octadiyne, the choice of functional significantly impacts the prediction of electronic properties such as the HOMO-LUMO gap.

FunctionalTypeStrengths for Unsaturated SystemsPotential Weaknesses
B3LYP Hybrid-GGAA widely used, general-purpose functional that provides a good balance of accuracy for geometries and energies for many organic molecules.[4][5][6]May underestimate reaction barriers and struggle with systems where long-range dispersion interactions are critical.
M06-2X Hybrid-Meta-GGAKnown for its good performance with non-covalent interactions and thermochemistry.[7][8] Suitable for studying potential intermolecular interactions of this compound.Can be more computationally expensive than B3LYP.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems with charge-transfer character and includes an empirical dispersion correction, which is important for accurate energetics.[9]Generally higher computational cost.
PBE GGAComputationally efficient and often used for solid-state systems. Provides a reasonable starting point for structural optimizations.[10]Tends to significantly underestimate band gaps (HOMO-LUMO gaps) in molecules.[10]
Atomic Orbital Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

Basis SetDescriptionTypical Application
6-31G(d) Pople-style, split-valence with polarization functions on heavy atoms.A good starting point for initial geometry optimizations.[11] Computationally efficient.
6-311++G(d,p) Triple-split valence with polarization and diffuse functions on all atoms.The "++" indicates diffuse functions, which are crucial for describing weakly bound electrons and calculating accurate electron affinities and non-covalent interactions.[12]
cc-pVTZ Dunning's correlation-consistent, triple-zeta quality.Provides highly accurate results, especially when electron correlation is important. Often used for benchmark calculations.[13]

Experimental Protocol: A Standard Computational Workflow

A systematic approach is essential for obtaining reliable results from DFT calculations.[2][14] The following protocol outlines the standard steps for investigating the electronic structure of this compound.

  • Structure Generation : An initial 3D structure of this compound is constructed using molecular building software. The linear nature of the C-C≡C-C bonds should be respected, with bond angles close to 180°.[15]

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step, as all subsequent electronic property calculations depend on the accuracy of the optimized geometry. A common choice for this step is the B3LYP functional with the 6-31G(d) basis set for an initial, less costly optimization.[6]

  • Frequency Analysis : A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • High-Accuracy Single-Point Energy Calculation : To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a more robust functional and a larger basis set (e.g., ωB97X-D/cc-pVTZ). This step yields the final electronic energy, HOMO and LUMO energy levels, and the dipole moment.

  • Analysis of Results : The output is analyzed to extract key electronic structure descriptors. This includes visualizing the HOMO and LUMO orbitals to understand the regions of electron density involved in potential electronic transitions and reactivity.

Data Presentation: Predicted Electronic Properties

The following table presents illustrative data for the electronic properties of this compound calculated at two different levels of theory. These values demonstrate how the choice of functional and basis set can influence the predicted properties.

PropertyB3LYP / 6-31G(d) (Illustrative)ωB97X-D / cc-pVTZ (Illustrative)Description
Total Energy (Hartree) -308.123-308.345The total electronic energy of the molecule in its ground state.
HOMO Energy (eV) -7.5-8.2Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
LUMO Energy (eV) -0.5-0.2Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
HOMO-LUMO Gap (eV) 7.08.0The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and electronic excitation energy.[11]
Dipole Moment (Debye) 0.00.0A measure of the molecule's overall polarity. For the symmetric this compound, this is expected to be zero.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT investigation into the electronic structure of a molecule like this compound.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_output 3. Analysis mol_structure Define Molecular Structure (this compound) choose_method Select Functional & Basis Set (e.g., B3LYP/6-31G(d)) mol_structure->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min thermo Extract Thermodynamic Data: ZPVE, Enthalpy, Gibbs Free Energy freq_calc->thermo check_min->geom_opt Imaginary Freq > 0 (Re-optimize) high_level High-Level Single Point Energy (e.g., ωB97X-D/cc-pVTZ) check_min->high_level No Imaginary Freq (True Minimum) properties Extract Electronic Properties: HOMO/LUMO Energies Total Energy Dipole Moment high_level->properties orbitals Visualize Molecular Orbitals (HOMO & LUMO) properties->orbitals

Caption: A flowchart of the standard DFT protocol for analyzing molecular electronic structure.

References

Comparative Thermal Analysis of Polymers Derived from C8 Diynes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of polymers synthesized from C8 diyne monomers. This document provides a comparative analysis based on experimental data, detailed methodologies for thermal characterization, and a visual representation of the analytical workflow.

The thermal stability and phase behavior of polymeric materials are critical parameters for their application in diverse fields, including drug delivery, medical devices, and advanced materials. Polymers derived from C8 diynes, such as 1,7-octadiyne and its isomers, offer a unique platform for the creation of crosslinked and hyperbranched materials with tailored properties. Understanding the thermal characteristics of these polymers is essential for predicting their performance under various processing and end-use conditions.

Data Presentation: Thermal Properties of C8 Diyne-Derived Polymers

The following table summarizes the key thermal properties of polymers synthesized from C8 diynes, primarily focusing on poly(1,7-octadiyne). The data has been aggregated from various sources, and it is important to consider the experimental conditions under which these values were obtained.

Polymer SystemMonomerThermal Analysis TechniqueKey Thermal PropertiesReference
Hyperbranched Poly(1,7-octadiyne)1,7-OctadiyneTGA5% Weight Loss Temperature (Td5): ~350 °C (in N2)Hypothetical Data
Crosslinked Poly(1,7-octadiyne)1,7-OctadiyneTGAOnset of Decomposition: >400 °C (in N2)Hypothetical Data
Hyperbranched Poly(1,7-octadiyne)1,7-OctadiyneDSCGlass Transition Temperature (Tg): Not clearly observedHypothetical Data
Crosslinked Poly(1,7-octadiyne)1,7-OctadiyneDSCNo distinct melting or glass transition below decompositionHypothetical Data
  • Note: Specific quantitative data for a direct comparison of polymers from different C8 diyne isomers is limited in publicly available literature. The data presented here is representative of the expected thermal behavior of such crosslinked and hyperbranched systems based on general principles of polymer science. The thermal stability of cross-linked polymers is generally enhanced.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of experimental results. Below are typical protocols for the thermal analysis of polymers derived from C8 diynes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in an inert pan (e.g., alumina or platinum).

  • The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in an aluminum pan. An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the material.

  • A common temperature program is to heat from a low temperature (e.g., -50 °C) to a temperature below the expected decomposition temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Glass transitions are observed as a step-change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative thermal analysis of polymers derived from C8 diynes.

Comparative_Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Monomer1 C8 Diyne Isomer 1 (e.g., 1,7-octadiyne) Polymerization Polymerization (e.g., Crosslinking, Hyperbranching) Monomer1->Polymerization Monomer2 C8 Diyne Isomer 2 (e.g., 2,6-octadiyne) Monomer2->Polymerization Monomer3 C8 Diyne Isomer 3 (e.g., 3,5-octadiyne) Monomer3->Polymerization Polymer1 Polymer 1 Polymerization->Polymer1 Polymer2 Polymer 2 Polymerization->Polymer2 Polymer3 Polymer 3 Polymerization->Polymer3 TGA Thermogravimetric Analysis (TGA) Polymer1->TGA DSC Differential Scanning Calorimetry (DSC) Polymer1->DSC Polymer2->TGA Polymer2->DSC Polymer3->TGA Polymer3->DSC TGA_Data Decomposition Temperature (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC_Data Comparison Comparative Analysis Table TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal analysis of C8 diyne-derived polymers.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Octadiyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-octadiyne, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions:

This compound is a flammable liquid and an aspiration hazard.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical safety goggles, a flame-retardant lab coat, and chemically resistant gloves, must be worn at all times.[2][3] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[2][4][5]

Key Safety Considerations:
  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4] Keep containers tightly closed when not in use.[4][5]

  • Spill Response: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand using non-sparking tools.[2][4] Collect the absorbed material and contaminated cleaning supplies in a sealed, labeled container for hazardous waste disposal.[2][4]

Procedural Overview for Disposal

Unlike terminal alkynes, this compound is an internal alkyne and does not possess an acidic proton. This significantly reduces its reactivity and eliminates the need for a specific quenching procedure to neutralize explosive acetylides, a critical step for terminal alkynes.[3] Therefore, the primary consideration for the disposal of this compound is its flammability.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect pure, unused this compound or solutions containing it in a dedicated, properly labeled hazardous waste container.[5]

    • The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure screw cap.[2]

    • Never dispose of this compound by pouring it down the drain.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Specifically, keep it segregated from strong oxidizing agents.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[2]

    • Indicate the approximate concentration and any other solvents present in the mixture.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[3]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₀
Molecular Weight 106.17 g/mol
Appearance Light yellow to brown powder to lump to clear liquid
Melting Point 27 °C
GHS Hazard Statements H304: May be fatal if swallowed and enters airways

Source: PubChem, Tokyo Chemical Industry Co., Ltd.[1][6]

Experimental Protocols

As this compound is an internal alkyne, a chemical neutralization or quenching step is not required prior to disposal. The primary protocol is the safe collection and segregation of the flammable liquid waste.

Protocol for Collection of this compound Waste:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid. An empty, rinsed solvent bottle is often suitable.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name ("this compound") and the hazard characteristic ("Flammable").

  • Transfer Waste: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills. Perform this transfer within a chemical fume hood.

  • Secure the Container: Tightly close the container cap after each addition of waste.

  • Store Appropriately: Place the container in your laboratory's designated satellite accumulation area for flammable liquids.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood collect Collect in a Labeled, Compatible Waste Container fume_hood->collect segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,6-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals like 2,6-Octadiyne is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and build trust in your chemical handling practices.

Chemical and Physical Properties

This compound is a colorless to light yellow or brown liquid or powder with a distinct, sharp odor.[1] It is an alkyne with the molecular formula C8H10.[1] Understanding its physical properties is crucial for safe handling and storage.

PropertyValue
Molecular FormulaC8H10[1][2][3]
Molecular Weight106.17 g/mol [1][4]
Melting Point27°C[2][4]
Boiling Point154.3 ± 23.0 °C at 760 mmHg[2]
Flash Point34.2 ± 16.7 °C[2]
Density0.8 ± 0.1 g/cm³[2]
SolubilityInsoluble in water, soluble in organic solvents.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and may be fatal if swallowed and enters airways, posing an aspiration hazard.[3] Due to its reactive nature as a diyne, it should be handled with care, taking precautions against potential skin and respiratory irritation.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[5]Protects against splashes and potential projectiles.
Hand Protection Nitrile or neoprene gloves should be used for splash protection. For prolonged contact, laminate film gloves are recommended.[5] Gloves should be inspected before use and replaced frequently.Provides a barrier against skin contact. Different glove materials offer varying levels of protection.
Skin and Body Protection A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. Avoid synthetic clothing.[5][6] A chemical-resistant apron is advised for larger quantities.Protects skin from accidental splashes. Natural fiber clothing is less likely to melt and adhere to skin in case of fire.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[8]Minimizes inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Have all necessary PPE readily available and properly donned.

    • Keep a spill kit rated for flammable liquids nearby.

    • Ensure an eyewash station and safety shower are accessible.[9]

    • Use non-sparking tools and explosion-proof equipment.[7][9][10]

  • Handling:

    • Keep the container of this compound tightly closed when not in use to prevent vapor escape.[5]

    • Avoid contact with heat, sparks, open flames, and other ignition sources.[5][9]

    • Ground/bond the container and receiving equipment to prevent static discharge.[10]

    • When transferring, pour slowly to minimize splashing.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

    • Store away from incompatible materials such as oxidizing agents.[9][10]

    • The storage area should be designated for flammable liquids.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical: Unused this compound must be disposed of as hazardous waste. Do not pour down the drain.[7] Collect in a suitable, labeled, and closed container for disposal by a certified hazardous waste disposal company.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must also be disposed of as hazardous waste.[5] Place these materials in a sealed, labeled container.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow this workflow to ensure a safe and effective response.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb contact_ehs Contact Institutional Emergency Response / EHS large_spill->contact_ehs collect Collect Absorbed Material with Non-Sparking Tools absorb->collect package Place in a Sealed, Labeled Container for Hazardous Waste collect->package decontaminate Decontaminate Spill Area package->decontaminate end Spill Managed decontaminate->end contact_ehs->end

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Octadiyne
Reactant of Route 2
Reactant of Route 2
2,6-Octadiyne

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。